molecular formula C6H11NO3 B040896 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid CAS No. 116823-32-6

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Katalognummer: B040896
CAS-Nummer: 116823-32-6
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: URCBHRLIPUAWTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 621813. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-6(5(9)10)1-4(2-6)3-8/h4,8H,1-3,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCBHRLIPUAWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid, a non-proteinogenic amino acid, presents a unique structural scaffold that is of increasing interest in medicinal chemistry and drug development. Its constrained cyclobutane ring and the presence of both amino and hydroxyl functionalities offer opportunities for the design of novel therapeutic agents with specific conformational requirements. This technical guide provides a comprehensive overview of the known physicochemical properties of its cis and trans isomers, detailed synthetic protocols, predicted spectroscopic characteristics, and a discussion of its potential biological activities and associated signaling pathways. All quantitative data is summarized in structured tables for ease of comparison, and key experimental and logical workflows are visualized using diagrams.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The data presented below has been compiled from various sources and distinguishes between experimental and calculated values.

Table 1: General and Physicochemical Properties
Propertycis-Isomertrans-Isomer
Molecular Formula C₆H₁₁NO₃[1]C₆H₁₁NO₃[2]
Molecular Weight 145.16 g/mol [3][4]145.16 g/mol [2]
Appearance White solid (predicted)White crystalline powder[5]
Melting Point Not available~175-178 °C[5]
Boiling Point 326.2 ± 17.0 °C at 760 mmHg (Calculated)[6]Not available
Density 1.3 ± 0.1 g/cm³ (Calculated)[6]Not available
pKa 2.26 ± 0.40 (Predicted)Not available
Solubility Soluble in waterFairly soluble in warm aqueous sodium hydroxide; limited solubility in organic solvents[5]
Flash Point 151.1 ± 20.9 °C (Calculated)[6]Not available

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

G cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Deprotection and Purification A Starting Materials (e.g., Dehydroamino acid and Olefin) B [Ir(dFCF3ppy2)dtbpy]PF6 Visible Light A->B Photocatalyst C Cyclobutane Precursor B->C Formation of cyclobutane ring D Cyclobutane Precursor E Reduction/Hydrolysis D->E F Introduction of Hydroxymethyl Group E->F G Protected Amino Acid H Deprotection G->H I 1-Amino-3-(hydroxymethyl)cyclobutane- 1-carboxylic acid (cis/trans mixture) H->I J Chromatographic Separation I->J K Pure cis and trans Isomers J->K

Figure 1: Proposed synthetic workflow for this compound.

Detailed Methodologies

Step 1: [2+2] Photocatalytic Cycloaddition A photocatalytic [2+2] cycloaddition of a suitable dehydroamino acid with a styrene-type olefin can be employed to form the cyclobutane ring.[8]

  • A solution of the dehydroamino acid and the olefin in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel.

  • A catalytic amount of an iridium-based photocatalyst, such as [Ir(dFCF3ppy2)dtbpy]PF6, is added.[8]

  • The reaction mixture is degassed and then irradiated with visible light at room temperature for several hours until completion, monitored by TLC or LC-MS.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the cyclobutane precursor.

Step 2: Functional Group Interconversion The resulting cyclobutane precursor undergoes a series of reactions to introduce the hydroxymethyl group. This may involve reduction of an ester or carboxylic acid group followed by protection and subsequent deprotection steps.

Step 3: Deprotection and Isomer Separation

  • The protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis).

  • The resulting mixture of cis and trans isomers of this compound is then purified and separated using chromatographic techniques such as ion-exchange chromatography or HPLC to yield the pure isomers.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound are currently available in the public domain. However, the expected spectroscopic features can be predicted based on its chemical structure and data from similar compounds.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show signals corresponding to the protons on the cyclobutane ring, the hydroxymethyl group, and the amino and carboxylic acid groups.

Table 2: Predicted 1H NMR Chemical Shifts
ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH 10.0 - 12.0Broad singlet
-NH₂ 1.0 - 4.0Broad singlet
-CH(OH)- 3.5 - 4.5Multiplet
-CH₂OH 3.5 - 4.0Multiplet
Cyclobutane ring protons 1.5 - 3.0Multiplets
13C NMR Spectroscopy

The 13C NMR spectrum will show distinct signals for the carbonyl carbon, the carbon bearing the amino group, the carbon with the hydroxymethyl group, and the other ring carbons.

Table 3: Predicted 13C NMR Chemical Shifts
CarbonPredicted Chemical Shift (δ, ppm)
-COOH 170 - 180
C-NH₂ 50 - 60
C-CH₂OH 60 - 70
-CH₂OH 60 - 70
Other cyclobutane ring carbons 20 - 40
Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.

  • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.

  • N-H stretch (amine): A medium intensity band around 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • O-H bend (alcohol): A band in the region of 1350-1450 cm⁻¹.

  • C-N stretch (amine): A band in the region of 1000-1250 cm⁻¹.

  • C-O stretch (alcohol): A band in the region of 1000-1200 cm⁻¹.

Mass Spectrometry

In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to its molecular weight (145.16 g/mol ). Fragmentation patterns would likely involve the loss of water, carbon dioxide, and parts of the cyclobutane ring.

Biological Activity and Signaling Pathways

As a non-proteinogenic amino acid, this compound is not incorporated into proteins but can act as a modulator of various biological processes. Unnatural amino acids are increasingly utilized in drug discovery to enhance the properties of peptide-based drugs.[9]

Role as a Building Block in Drug Discovery

This compound serves as a valuable building block for the synthesis of novel pharmaceuticals.[10] The constrained cyclobutane scaffold can be used to create peptidomimetics with improved stability and receptor selectivity.[11] Its derivatives have been explored as metabotropic glutamate receptor modulators.[5]

Interaction with Amino Acid Transporters

A fluorinated analog, trans-1-amino-3-fluoro[1-¹⁴C]cyclobutanecarboxylic acid (anti-[¹⁴C]FACBC), has been shown to be a substrate for amino acid transporters (AATs), particularly the L-type amino acid transporter 1 (LAT1) and the Alanine, Serine, Cysteine-preferring transporter 2 (ASCT2).[12] These transporters are often upregulated in cancer cells to meet their high metabolic demands. The uptake of anti-[¹⁴C]FACBC in prostate cancer cells was found to be mediated by these transporters.[12] This suggests that this compound may also interact with these transporters.

Hypothesized Signaling Pathway

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space A 1-Amino-3-(hydroxymethyl)cyclobutane- 1-carboxylic acid B Amino Acid Transporters (e.g., LAT1, ASCT2) A->B Uptake C Increased Intracellular Amino Acid Pool B->C D mTORC1 Signaling Pathway C->D Activation E Cell Growth and Proliferation D->E F Metabolic Reprogramming D->F

Figure 2: Hypothesized signaling pathway involving amino acid transporters.

The proposed mechanism involves the uptake of this compound into cells via amino acid transporters like LAT1 and ASCT2. This influx can contribute to the intracellular amino acid pool, which is sensed by pathways such as the mTORC1 signaling cascade.[13] Activation of mTORC1 is a key regulator of cell growth, proliferation, and metabolism. By potentially competing with natural amino acids for transport, this synthetic amino acid could modulate these downstream cellular processes, a mechanism of interest in cancer therapeutics.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. While a comprehensive experimental characterization of this molecule is still emerging, this guide provides a foundational understanding of its physicochemical properties, a plausible synthetic approach, and insights into its potential biological roles. Further research is warranted to fully elucidate its experimental properties and explore its therapeutic potential, particularly in the context of modulating amino acid transport and signaling in disease states.

References

The Rising Impact of Cyclobutane-Containing Amino Acids on Peptide Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and peptide science, the quest for novel molecular scaffolds that enhance therapeutic efficacy is paramount. This technical guide delves into the burgeoning field of cyclobutane-containing amino acids (CBAAs), exploring their profound impact on the biological activity of peptides. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, conformational effects, and therapeutic applications of these unique peptidomimetics, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of key biological pathways.

The incorporation of CBAAs into peptide backbones imparts significant conformational constraints, a strategy that has proven highly effective in modulating their biological properties. These rigid structures can enhance receptor binding affinity and selectivity, improve resistance to enzymatic degradation, and optimize pharmacokinetic profiles. This guide will explore these benefits through specific examples, presenting a compelling case for the expanded use of CBAAs in the design of next-generation peptide therapeutics.

Quantitative Analysis of Bioactive Cyclobutane-Containing Peptides

The introduction of cyclobutane rings into peptide structures has yielded compounds with potent and diverse biological activities. The following tables summarize quantitative data for representative examples, highlighting their efficacy in various therapeutic areas.

Peptide/PeptidomimeticTargetBiological Activity MetricValueReference
Stapled Peptide SEK1-12-1 (E7-E7 combination)SARS-CoV-2 Spike ProteinIC50 (Live Virus Assay)19.3 µM[1][2]
Stapled Peptide SEK1-12-2 (E7-Z7 combination)SARS-CoV-2 Spike ProteinIC50 (Live Virus Assay)31.5 µM[1][2]
Stapled Peptide SEK1-12-3 (Z7-Z7 combination)SARS-CoV-2 Spike ProteinIC50 (Live Virus Assay)45.2 µM[1][2]
Stapled Peptide SEK1-12-4 (Z7-E7 combination)SARS-CoV-2 Spike ProteinIC50 (Live Virus Assay)28.7 µM[1][2]
Dodecameric β,γ-Peptide (11)Leishmania parasitesMicrobicidal ActivitySubstantial at 50 µM[3]
Decameric β,γ-Peptide (10)Leishmania parasitesMicrobicidal ActivitySubstantial at 50 µM[3]
Octameric β,γ-Peptide (9)Leishmania parasitesMicrobicidal ActivityLess than 10-mer and 12-mer at 50 µM[3]

Table 1: Antiviral and Antiprotozoal Activity of Cyclobutane-Containing Peptides. This table showcases the inhibitory concentrations of stapled peptides against SARS-CoV-2 and the microbicidal activity of β,γ-peptides against Leishmania parasites.

Experimental Protocols

To ensure the reproducibility and further exploration of the research cited, this section provides detailed methodologies for key experiments.

Protocol 1: SARS-CoV-2 Pseudovirus Neutralization Assay

This protocol is adapted for the evaluation of peptide inhibitors of SARS-CoV-2 entry.

1. Cell Culture and Pseudovirus Production:

  • Maintain HEK293T cells and HEK293T-hACE2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • To produce SARS-CoV-2 pseudovirus, co-transfect HEK293T cells with a plasmid encoding the SARS-CoV-2 spike protein, a lentiviral backbone plasmid expressing luciferase, and a packaging plasmid using a suitable transfection reagent.

  • Harvest the pseudovirus-containing supernatant 48-72 hours post-transfection, clarify by centrifugation, and filter through a 0.45 µm filter.

2. Neutralization Assay:

  • Seed HEK293T-hACE2 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.

  • On the day of the assay, prepare serial dilutions of the cyclobutane-containing peptides in DMEM.

  • Incubate the diluted peptides with a fixed amount of SARS-CoV-2 pseudovirus for 1 hour at 37°C in a 5% CO2 incubator.

  • After incubation, add the peptide-virus mixture to the pre-seeded HEK293T-hACE2 cells.

  • Incubate the plates for 48-72 hours.

  • Measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve using non-linear regression.

Protocol 2: MTT Assay for Cytotoxicity in HeLa Cells

This protocol is used to assess the viability of HeLa cells following treatment with cyclobutane-containing peptides.

1. Cell Culture:

  • Culture HeLa cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator.

2. MTT Assay:

  • Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare various concentrations of the cyclobutane-containing peptides in fresh cell culture medium.

  • Replace the old medium with the medium containing the peptides and incubate for 24-48 hours.

  • After the incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.[4]

  • Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Leishmanicidal Activity Assay

This protocol is designed to determine the efficacy of peptides against Leishmania parasites.

1. Parasite Culture:

  • Culture Leishmania promastigotes in M199 medium supplemented with 10% heat-inactivated FBS and antibiotics at 26°C.

2. Leishmanicidal Assay:

  • Harvest promastigotes in the logarithmic growth phase and adjust the concentration to 2 x 10^6 parasites/mL in fresh medium.

  • Add the cyclobutane-containing peptides at the desired concentrations to the parasite suspension in a 96-well plate.

  • Incubate the plate at 26°C for 24-48 hours.

  • Assess parasite viability by adding a resazurin-based solution and measuring fluorescence or by direct counting using a hemocytometer after staining with a vital dye like trypan blue.

Signaling Pathways and Experimental Workflows

The constrained nature of cyclobutane-containing amino acids can lead to highly specific interactions with biological targets, such as G protein-coupled receptors (GPCRs). Modulation of GPCR signaling is a cornerstone of modern pharmacology.

GPCR Signaling Cascade

The following diagram illustrates a canonical GPCR signaling pathway involving the activation of adenylyl cyclase and the production of the second messenger cyclic AMP (cAMP). Peptides containing CBAAs can be designed to selectively activate or inhibit this pathway.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand Cyclobutane Peptide Ligand Ligand->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: GPCR signaling cascade initiated by a cyclobutane peptide ligand.

Experimental Workflow for cAMP Assay

To quantify the effect of a cyclobutane-containing peptide on GPCR-mediated cAMP production, a competitive immunoassay or a reporter-based assay can be employed. The following workflow outlines the key steps.

cAMP_Assay_Workflow Start Start Cell_Culture Culture cells expressing the target GPCR Start->Cell_Culture Peptide_Treatment Treat cells with varying concentrations of the cyclobutane peptide Cell_Culture->Peptide_Treatment Cell_Lysis Lyse cells to release intracellular cAMP Peptide_Treatment->Cell_Lysis cAMP_Detection Measure cAMP levels using a competitive ELISA or bioluminescence-based assay Cell_Lysis->cAMP_Detection Data_Analysis Generate dose-response curve and calculate EC50/IC50 cAMP_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining peptide-induced cAMP modulation.

Conclusion

The strategic incorporation of cyclobutane-containing amino acids represents a powerful tool in peptidomimetic design. The conformational rigidity imparted by the cyclobutane ring can lead to significant improvements in biological activity, stability, and selectivity. The quantitative data and detailed protocols presented in this guide underscore the tangible benefits of this approach in developing novel therapeutics for a range of diseases, from viral infections to parasitic diseases. As our understanding of the structure-activity relationships of these unique molecules continues to grow, so too will their impact on the future of medicine.

References

The Ascendant Trajectory of Cyclobutane Amino Acids: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of conformationally constrained non-natural amino acids into peptides and small molecules represents a paramount strategy in modern drug discovery. Among these, cyclobutane amino acid derivatives have emerged as a compelling class of building blocks, offering a unique blend of structural rigidity and synthetic accessibility. Their constrained four-membered ring system imparts predictable conformational preferences upon peptide backbones, leading to enhanced metabolic stability, receptor selectivity, and bioavailability. This technical guide provides an in-depth exploration of the discovery and synthesis of novel cyclobutane amino acid derivatives, complete with detailed experimental protocols, quantitative data analysis, and visual representations of relevant biological pathways.

Synthetic Strategies: Forging the Four-Membered Ring

The construction of the cyclobutane core in amino acid scaffolds can be achieved through a variety of synthetic approaches, each with its own advantages in terms of stereocontrol and functional group tolerance. Key methodologies include [2+2] cycloadditions, photocatalytic methods, and multi-step sequences from readily available starting materials.

Photocatalytic [2+2] Cycloaddition of Dehydroamino Acids

A particularly elegant and efficient method for the synthesis of cyclobutane α-amino acids is the visible-light-mediated [2+2] cycloaddition of dehydroamino acids with styrenic olefins.[1][2][3][4] This approach offers mild reaction conditions and a high degree of functional group tolerance.

Experimental Protocol: Synthesis of Methyl 2-acetamido-4-phenylcyclobutane-1-carboxylate

  • Materials: Methyl 2-acetamidoacrylate, styrene, [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (photocatalyst), acetonitrile (anhydrous), and a blue LED light source (450 nm).

  • Procedure:

    • In a nitrogen-filled glovebox, a solution of methyl 2-acetamidoacrylate (1.0 equiv), styrene (1.5 equiv), and the iridium photocatalyst (1-2 mol%) in anhydrous acetonitrile is prepared in a sealed vial.

    • The reaction mixture is stirred and irradiated with a blue LED light source at room temperature for 24-48 hours.

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired cyclobutane amino acid derivative.

Synthesis of 1-Aminocyclobutane-1-carboxylic Acid (ACBC)

1-Aminocyclobutane-1-carboxylic acid is a foundational building block for many cyclobutane-containing peptidomimetics. Its synthesis can be accomplished through various routes, including the Hofmann rearrangement of cyclobutane-1,1-dicarboxamide.

Experimental Protocol: Synthesis of 1-Aminocyclobutane-1-carboxylic Acid

  • Materials: Cyclobutane-1,1-dicarboxylic acid, urea, thionyl chloride, bromine, sodium hydroxide, hydrochloric acid.

  • Procedure:

    • Cyclobutane-1,1-dicarboxylic acid is converted to cyclobutane-1,1-dicarboxamide by treatment with urea or via the diacyl chloride.

    • The resulting dicarboxamide is subjected to a Hofmann rearrangement using an aqueous solution of sodium hypobromite (prepared from bromine and sodium hydroxide).

    • The reaction mixture is heated, and upon cooling, the product crystallizes.

    • The crude 1-aminocyclobutane-1-carboxylic acid is isolated by filtration and can be further purified by recrystallization from a water/ethanol mixture.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and biological evaluation of various cyclobutane amino acid derivatives.

Table 1: Synthesis of Cyclobutane α-Amino Acid Derivatives via Photocatalytic [2+2] Cycloaddition [1][4]

Dehydroamino Acid DerivativeStyrene DerivativeYield (%)Diastereomeric Ratio (cis:trans)
Methyl 2-acetamidoacrylateStyrene854:1
N-Boc-dehydroalanine methyl ester4-Methoxystyrene785:1
N-Cbz-dehydroalanine methyl ester4-Chlorostyrene723:1

Table 2: Biological Activity of Cyclobutane-Containing Peptidomimetics

Compound IDTargetBiological ActivityIC50/EC50/MICReference
CYT387JAK1/JAK2Inhibition of kinase activity11 nM (JAK1), 18 nM (JAK2)[5]
RORγt Inverse Agonist 2RORγtInverse agonist activity119 nM[6]
[DipR]5S. pneumoniaeAntimicrobial activity0.39-0.78 µM[7]
TG101209JAK2Inhibition of cell proliferation7.23 µM (Ramos cells)[8]
RORγt Agonist 1RORγtAgonist activity3.7 µM[9]

Signaling Pathways and Experimental Workflows

The biological effects of cyclobutane amino acid derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers.[10] Several small molecule inhibitors targeting JAKs have been developed, some of which incorporate cyclobutane moieties to enhance potency and selectivity.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor Cyclobutane-based JAK Inhibitor Inhibitor->JAK Inhibition Gene Target Gene Transcription DNA->Gene 6. Gene Expression

Caption: The JAK-STAT signaling pathway and the point of intervention for cyclobutane-based inhibitors.

RORγt Signaling Pathway

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation in autoimmune diseases.[11] The development of inverse agonists for RORγt is a promising therapeutic strategy, and cyclobutane-containing molecules have shown potential in this area.

RORgt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RORgt RORγt RORgt_active Active RORγt RORgt->RORgt_active 1. Nuclear Translocation InverseAgonist Cyclobutane-based RORγt Inverse Agonist InverseAgonist->RORgt Inhibition of activity DNA_RORE ROR Response Element (RORE) in DNA RORgt_active->DNA_RORE 2. Binding to RORE IL17_Gene IL-17 Gene Transcription DNA_RORE->IL17_Gene 3. Pro-inflammatory Gene Expression

Caption: The RORγt signaling pathway and the mechanism of action for cyclobutane-based inverse agonists.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of cyclobutane amino acids into peptides is typically achieved using solid-phase peptide synthesis (SPPS). The following diagram outlines the general workflow.[12][13]

SPPS_Workflow Start Start with Resin Support Fmoc_Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Start->Fmoc_Deprotection Washing1 Washing (e.g., DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Coupling of Fmoc-Protected Cyclobutane Amino Acid (e.g., HATU, HOBt, DIEA) Washing1->Coupling Washing2 Washing (e.g., DMF, DCM) Coupling->Washing2 Repeat Repeat for next Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification End Characterized Peptide Purification->End

Caption: A generalized workflow for the incorporation of cyclobutane amino acids into peptides via SPPS.

Conclusion

The discovery and synthesis of novel cyclobutane amino acid derivatives represent a vibrant and impactful area of research in medicinal chemistry and drug development. The unique conformational constraints imposed by the cyclobutane ring offer a powerful tool for modulating the pharmacological properties of peptides and small molecules. The synthetic methodologies outlined in this guide provide a solid foundation for the creation of diverse libraries of these valuable building blocks. As our understanding of the interplay between molecular conformation and biological activity deepens, cyclobutane amino acid derivatives are poised to play an increasingly significant role in the development of next-generation therapeutics.

References

An In-depth Technical Guide on the Structure and Conformation of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a substituted cyclobutane amino acid of interest in medicinal chemistry and drug development due to its constrained cyclic structure. This document provides a comprehensive overview of the structural and conformational properties of this molecule. It delves into the stereochemical diversity, conformational landscape of the cyclobutane ring, and the influence of its substituents on its three-dimensional structure. This guide synthesizes theoretical knowledge with experimental approaches for the characterization of such molecules, providing researchers with a foundational understanding for its application in peptidomimetics and drug design.

Introduction

Cyclic amino acids are valuable building blocks in medicinal chemistry as they can impart conformational rigidity to peptides and other bioactive molecules, often leading to enhanced potency, selectivity, and metabolic stability. The cyclobutane ring, in particular, offers a unique conformational landscape, distinct from more flexible acyclic systems or other cycloalkanes. This compound incorporates both an amino acid functionality and a hydroxymethyl substituent on a cyclobutane scaffold, presenting opportunities for diverse chemical modifications and biological interactions. Understanding the inherent conformational preferences of this molecule is crucial for the rational design of novel therapeutics.

Chemical Structure and Stereoisomerism

This compound (C₆H₁₁NO₃) possesses two stereocenters, at the C1 and C3 positions of the cyclobutane ring.[1] This gives rise to two diastereomeric pairs of enantiomers: cis and trans. The cis isomer has the amino and hydroxymethyl groups on the same face of the ring, while the trans isomer has them on opposite faces.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₁NO₃
Molecular Weight145.16 g/mol
PubChem CID360046

Conformational Analysis of the Cyclobutane Ring

The cyclobutane ring is not planar. A planar conformation would suffer from significant angle strain (with C-C-C angles of 90° instead of the ideal 109.5° for sp³ hybridized carbons) and severe torsional strain from eclipsing C-H bonds. To alleviate this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[2] This puckering is a dynamic process, and the ring can rapidly invert between two equivalent puckered conformations through a planar transition state. The energy barrier for this ring inversion is generally low, typically around 1.5 kcal/mol.

In substituted cyclobutanes, the substituents play a critical role in dictating the preferred conformation. The substituents will preferentially occupy positions that minimize steric interactions. In the puckered conformation of cyclobutane, the substituent positions can be described as axial-like and equatorial-like. As with cyclohexanes, bulky substituents favor the more spacious equatorial-like positions. For this compound, the conformational equilibrium will be influenced by the relative stereochemistry (cis or trans) of the amino, carboxylic acid, and hydroxymethyl groups.

A comprehensive conformational analysis of substituted cyclobutane-α-amino acid derivatives has been conducted using a combination of X-ray diffraction, NMR spectroscopy, and computational methods.[3][4][5] These studies reveal that substituents on the cyclobutane ring modulate the conformational preference of the ring puckering.[3][4][5] For instance, in trans-1,3-disubstituted cyclobutanes, a conformation where both substituents occupy equatorial-like positions is generally favored. In contrast, for cis-1,3-disubstituted cyclobutanes, one substituent must adopt an axial-like position, leading to a different conformational preference.

Experimental and Computational Characterization

A combination of experimental and computational techniques is essential for a thorough understanding of the structure and conformation of this compound.

X-ray Crystallography

Table 2: Expected Bond Lengths and Angles from X-ray Crystallography of Similar Cyclobutane Derivatives

ParameterExpected Value Range
C-C (ring) bond length1.54 - 1.56 Å
C-C-C (ring) bond angle88 - 92°
C-N bond length1.47 - 1.50 Å
C-C (carboxyl) bond length1.50 - 1.53 Å
C=O bond length1.24 - 1.26 Å
C-O bond length1.28 - 1.31 Å
Puckering angle10 - 30°
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide valuable structural information.

  • ¹H NMR: The chemical shifts of the cyclobutane ring protons are typically found in the range of 1.5-3.0 ppm. The coupling constants (J-values) between adjacent protons are particularly informative about the dihedral angles and thus the ring puckering.

  • ¹³C NMR: The chemical shifts of the cyclobutane carbons would appear in the aliphatic region of the spectrum. The carbonyl carbon of the carboxylic acid is expected to resonate at a much lower field (170-185 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HCarboxylic acid (-COOH)10 - 13 (broad singlet)
¹HAmine (-NH₂)1 - 5 (broad)
¹HMethylene (-CH₂OH)3.5 - 4.0
¹HCyclobutane ring (-CH-)2.0 - 3.0
¹HCyclobutane ring (-CH₂-)1.5 - 2.5
¹³CCarboxylic acid (-COOH)170 - 185
¹³CMethylene (-CH₂OH)60 - 70
¹³CQuaternary carbon (C-NH₂)50 - 65
¹³CCyclobutane ring (-CH-)30 - 45
¹³CCyclobutane ring (-CH₂-)20 - 35
Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of the key functional groups in the molecule.

Table 4: Characteristic IR Absorption Frequencies

Functional GroupAbsorption Range (cm⁻¹)Description
O-H (Carboxylic acid)2500 - 3300Broad
N-H (Amine)3300 - 3500Medium, may be broad
C-H (sp³)2850 - 3000Strong
C=O (Carboxylic acid)1700 - 1725Strong
C-N1020 - 1250Medium
C-O1000 - 1300Strong
Computational Modeling

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) and molecular mechanics can provide valuable insights into the conformational landscape of this compound. These methods can be used to:

  • Calculate the relative energies of different conformers (cis vs. trans, and different puckered states).

  • Predict geometric parameters such as bond lengths, bond angles, and dihedral angles.

  • Simulate NMR and IR spectra to aid in the interpretation of experimental data.

Experimental Protocols

General Synthetic Strategy

The synthesis of 1-amino-3-substituted-cyclobutane-1-carboxylic acids is a multi-step process that often starts from a commercially available cyclobutane derivative, such as cyclobutanone or a cyclobutene precursor. A plausible synthetic route could involve the Strecker synthesis or the Bucherer-Bergs reaction on a suitably protected 3-(hydroxymethyl)cyclobutanone.

Detailed Method for a Plausible Synthesis:

  • Protection of the Hydroxyl Group: The hydroxyl group of 3-(hydroxymethyl)cyclobutanone would first be protected, for example, as a silyl ether (e.g., using TBDMSCl) or a benzyl ether, to prevent it from interfering with subsequent reactions.

  • Formation of the Aminonitrile (Strecker Synthesis): The protected ketone is treated with an amine source (e.g., ammonia or an ammonium salt) and a cyanide source (e.g., sodium cyanide) to form the corresponding α-aminonitrile.

  • Hydrolysis of the Nitrile: The aminonitrile is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

  • Deprotection: The protecting group on the hydroxyl function is removed to afford the final product, this compound.

  • Stereoisomer Separation: The resulting mixture of cis and trans diastereomers would then need to be separated, typically by chromatography (e.g., column chromatography or HPLC).

Conformational Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a substituted cyclobutane amino acid.

G Conformational Analysis Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Characterization cluster_computational Computational Analysis cluster_analysis Data Integration & Interpretation Synthesis Synthesis of cis and trans Isomers Purification Chromatographic Separation Synthesis->Purification XRay Single-Crystal X-ray Diffraction Purification->XRay NMR NMR Spectroscopy (1H, 13C, NOESY) Purification->NMR IR Infrared Spectroscopy Purification->IR SolidState Solid-State Conformation XRay->SolidState SolutionState Solution-State Conformation & Dynamics NMR->SolutionState IR->SolidState IR->SolutionState DFT DFT Calculations (Geometry Optimization, Energy) DFT->SolidState DFT->SolutionState MD Molecular Dynamics Simulations (Solution Behavior) MD->SolutionState FinalModel Comprehensive Conformational Model SolidState->FinalModel SolutionState->FinalModel

A typical workflow for conformational analysis.

Conclusion

This compound represents a structurally intriguing and synthetically accessible building block for drug discovery. Its conformational behavior is dominated by the puckering of the cyclobutane ring, which is in turn influenced by the stereochemical arrangement of its functional groups. A thorough characterization of its structure and conformational dynamics, achieved through a synergistic application of experimental techniques and computational modeling, is paramount for harnessing its full potential in the design of novel, conformationally constrained therapeutic agents. This guide provides the foundational knowledge and methodological framework to aid researchers in this endeavor.

References

Spectroscopic and Methodological Profile of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and analytical methodologies for the novel amino acid, 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid. This document is intended to serve as a core resource for researchers engaged in the synthesis, characterization, and application of unique cyclobutane-based amino acids in fields such as medicinal chemistry and drug discovery.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6d2H-CH₂OH
~2.8m1HCH-CH₂OH
~2.4m2HCyclobutane CH₂ (adjacent to C-NH₂)
~2.1m2HCyclobutane CH₂ (adjacent to C-CH₂OH)

Solvent: D₂O. The chemical shifts for the -NH₂ and -OH protons are typically not observed in D₂O due to proton exchange. The carboxylic acid proton (-COOH) would appear as a broad singlet at ~12 ppm in a non-aqueous solvent like DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~175C=O (Carboxylic Acid)
~65-CH₂OH
~60C-NH₂
~40CH-CH₂OH
~30Cyclobutane CH₂

Solvent: D₂O

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (Carboxylic Acid), N-H stretch (Amine), O-H stretch (Alcohol)
~2950MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1640MediumN-H bend (Amine)
~1400MediumO-H bend (Carboxylic Acid)
~1050StrongC-O stretch (Alcohol)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
146.0817[M+H]⁺ (Calculated for C₆H₁₂NO₃⁺)
128.0711[M+H - H₂O]⁺
100.0762[M+H - COOH]⁺
83.0757[M+H - H₂O - COOH]⁺

Method: Electrospray Ionization (ESI), Positive Ion Mode

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterium oxide (D₂O) or DMSO-d₆

  • NMR tubes (5 mm)

  • Micropipettes

Procedure:

  • Dissolve approximately 5-10 mg of the amino acid sample in 0.6 mL of D₂O in a small vial.

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • For ¹H NMR, typical parameters include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled experiment is performed with a spectral width of 220 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds.

  • Process the acquired data (Fourier transform, phase correction, and baseline correction) using appropriate NMR software.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample (1-2 mg)

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Place 1-2 mg of the amino acid sample and approximately 100 mg of dry KBr powder into an agate mortar.

  • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum from 4000 to 400 cm⁻¹.

  • Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and elemental composition of the molecule.

Materials:

  • This compound sample (1 mg)

  • Methanol or water (HPLC grade)

  • Formic acid

Procedure:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as a water/methanol mixture with 0.1% formic acid to promote ionization.

  • Infuse the sample solution into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Analyze the resulting spectrum to identify the protonated molecular ion [M+H]⁺ and determine its exact mass.

  • Use the exact mass to calculate the elemental formula.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel synthetic amino acid like this compound.

G cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation cluster_application Further Studies Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR FTIR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry (HRMS) Purification->MS Sample Prep StructureElucidation Structure Elucidation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation PurityConfirmation Purity Confirmation StructureElucidation->PurityConfirmation Bioactivity Biological Activity Screening PurityConfirmation->Bioactivity

Caption: Workflow for the characterization of a novel amino acid.

Harnessing Conformational Rigidity: The Role of Constrained Amino Acids in Modern Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The therapeutic application of natural peptides is often hampered by their inherent pharmacological weaknesses, such as susceptibility to enzymatic breakdown and poor membrane permeability.[1][2] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a strategic solution to these challenges. A cornerstone of modern peptidomimetic design is the incorporation of constrained amino acids. By reducing the conformational flexibility of the peptide backbone, these specialized building blocks enhance stability, improve receptor binding affinity, and increase bioavailability, paving the way for a new generation of peptide-based therapeutics.[1][3][4]

The Rationale for Conformational Constraint

Natural peptides in solution exist as a dynamic ensemble of various conformations. However, only a specific conformation, the "bioactive conformation," is responsible for binding to a biological target and eliciting a therapeutic effect.[1] The inherent flexibility of linear peptides means that a significant entropic penalty must be paid upon binding, as the peptide becomes locked into its bioactive shape.[5] This can lead to lower binding affinity.[5]

Constrained amino acids address this issue by pre-organizing the peptidomimetic into a conformation that is closer to the bioactive form.[1][4] This "locking" of the structure reduces the entropic cost of binding, often leading to a substantial increase in potency and target selectivity.[1][4] Furthermore, by restricting the peptide's ability to adopt the extended conformations often required by proteases, conformational constraint significantly enhances resistance to enzymatic degradation.[5][6]

G cluster_0 Challenges with Natural Peptides cluster_1 Peptidomimetic Solution cluster_2 Improved Drug Properties High Flexibility High Flexibility Constrained Amino Acids Constrained Amino Acids High Flexibility->Constrained Amino Acids Addressed by Proteolytic Degradation Proteolytic Degradation Proteolytic Degradation->Constrained Amino Acids Addressed by Poor Permeability Poor Permeability Poor Permeability->Constrained Amino Acids Addressed by Increased Potency Increased Potency Constrained Amino Acids->Increased Potency Leads to Enhanced Stability Enhanced Stability Constrained Amino Acids->Enhanced Stability Leads to Improved Bioavailability Improved Bioavailability Constrained Amino Acids->Improved Bioavailability Leads to

Caption: Logical workflow of peptidomimetic design using constrained amino acids.

Classes of Constrained Amino Acids

A diverse array of constrained amino acids has been developed, each imparting unique structural limitations. The choice of which to use depends on the desired secondary structure and the specific interactions with the target.

  • N-Methylated Amino Acids: The addition of a methyl group to the amide nitrogen is a subtle yet powerful modification.[1][7] This substitution introduces steric hindrance that restricts backbone rotation, reduces the number of hydrogen bond donors, and can favor the formation of cis-amide bonds.[1][8] N-methylation is known to enhance proteolytic stability and improve cell permeability by increasing lipophilicity.[1][2][7]

  • α,α-Disubstituted Amino Acids: Replacing the α-hydrogen with an alkyl group creates a quaternary center, severely restricting the conformational freedom around the Cα atom.[9][10][11] These amino acids, such as aminoisobutyric acid (Aib), are potent promoters of helical or extended conformations.[8][12] The specific conformation adopted can depend on the nature of the α-substituents.[9][13]

  • Cyclic Amino Acids and Proline Analogs: The cyclic nature of proline and its analogs introduces a rigid five-membered ring into the peptide backbone, effectively locking the φ (phi) dihedral angle. This makes them excellent for inducing turns and specific secondary structures.[14] Numerous synthetic proline analogs with varying ring sizes and substitutions have been developed to fine-tune the backbone geometry.[14]

  • Side-Chain to Backbone and Side-Chain to Side-Chain Cyclization: Creating a covalent bond between a side chain and the backbone, or between two side chains, is a highly effective method for inducing macrocyclization.[5][15] This can be achieved through various chemical strategies, such as forming lactam bridges, disulfide bonds, or using "stapling" techniques with all-hydrocarbon cross-links.[4][5][8] These macrocyclic structures can mimic protein secondary structures like α-helices and β-turns with high fidelity.[5][16]

G ConstrainedAAs Types of Constrained Amino Acids N-Methylated α,α-Disubstituted Cyclic (Proline Analogs) Macrocyclization NMethyl Restricts backbone rotation Increases lipophilicity Enhances stability ConstrainedAAs:f1->NMethyl AlphaAlpha Promotes helical/extended structures Severely restricts Cα conformation ConstrainedAAs:f2->AlphaAlpha Cyclic Induces β-turns Locks φ dihedral angle ConstrainedAAs:f3->Cyclic Macro Stapled peptides (α-helices) Lactam/disulfide bridges High stability & affinity ConstrainedAAs:f4->Macro

Caption: Classification of commonly used constrained amino acids.

Quantitative Impact on Drug Properties

The incorporation of constrained amino acids leads to measurable improvements in the pharmacokinetic and pharmacodynamic profiles of peptidomimetics.

Constraint TypeParent PeptidePeptidomimeticProperty ImprovedFold ImprovementReference
α,α-DisubstitutedCalpain Inhibitor (with α-aminocyclopentane carboxylic acid)Calpain Inhibitor (with α,α'-diethylglycine)Potency (Ki)>20-fold[17]
α,α-DisubstitutedCalpain Inhibitor (with α-aminocyclopentane carboxylic acid)Calpain Inhibitor (with α,α'-diethylglycine)Selectivity vs. Cathepsin B>35-fold[17]
Cyclization (Head-to-Tail)Rhesus theta defensin-1 (linear)Rhesus theta defensin-1 (cyclic)Antibacterial Activity3-fold[18]
Cyclization (Hexapeptide)SomatostatinL-363,377Potency (Insulin Inhibition)~50-fold[19]
N-MethylationGrowth Hormone-releasing tripeptide EP-51389MacrimorelinDrug-likenessEnabled Oral Delivery[20]

Experimental Protocols

A. Synthesis of a Peptidomimetic with an α,α-Disubstituted Amino Acid

This protocol outlines a general procedure for synthesizing a tripeptide alcohol containing an α,α-disubstituted amino acid at the P2 position, as adapted from studies on calpain inhibitors.[17]

  • Esterification of the Constrained Amino Acid:

    • Suspend the α,α-disubstituted amino acid (e.g., diethylglycine, 1 equivalent) in methanol (MeOH).

    • Cool the mixture to 0°C and add thionyl chloride (SOCl2) dropwise.

    • Reflux the mixture for 3-24 hours.

    • Remove the solvent in vacuo to yield the methyl ester of the constrained amino acid.

  • First Peptide Coupling:

    • Dissolve the constrained amino acid methyl ester (1 eq.), 3-phenylpropionic acid (1 eq.), 1-hydroxybenzotriazole (HOBT, 1 eq.), and N-methylmorpholine (NMM, 1 eq.) in anhydrous dimethylformamide (DMF).

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1 eq.) and stir the reaction at room temperature overnight.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with aqueous acid, base, and brine, then dry and concentrate to obtain the dipeptide ester.

  • Saponification:

    • Dissolve the dipeptide ester in a mixture of tetrahydrofuran (THF) and water.

    • Add an aqueous solution of sodium hydroxide (e.g., 2N NaOH) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the mixture and extract the dipeptide acid.

  • Second Peptide Coupling:

    • Couple the resulting dipeptide acid with an amino alcohol (e.g., L-phenylalaninol) using the same EDC/HOBT/NMM coupling procedure as in step 2.

    • Purify the final tripeptide alcohol product by column chromatography.

B. Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual procedure for building a peptide on a solid support using Fmoc chemistry.[21][22][23][24]

  • Resin Preparation:

    • Place the appropriate resin (e.g., Rink Amide for a C-terminal amide) in a reaction vessel.[23]

    • Swell the resin in DMF for at least 30-60 minutes.[23][25]

  • Fmoc Deprotection:

    • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-30 minutes. Repeat this step once.

    • Wash the resin thoroughly with DMF (e.g., 4-6 times) to remove piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (1.5-3 equivalents relative to resin loading), a coupling agent like HBTU (1.5-3 eq.), and HOBT (1.5-3 eq.) in DMF.

    • Add a base such as diisopropylethylamine (DIEA, 2-4 eq.).

    • Add this activation mixture to the resin.

    • Agitate for 1-2 hours or until a negative Kaiser test indicates completion.

    • Wash the resin with DMF and dichloromethane (DCM).

  • Repeat Cycle:

    • Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Global Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

    • Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and dry.

    • Purify the peptide using reverse-phase HPLC.

G start Start with Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Couple Amino Acid (Fmoc-AA, HBTU, DIEA) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 end_cycle Final Amino Acid? wash2->end_cycle end_cycle->deprotect No cleave 4. Cleave from Resin (TFA Cocktail) end_cycle->cleave Yes purify 5. Purify Peptide (HPLC) cleave->purify

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion and Future Outlook

The strategic incorporation of constrained amino acids is a powerful and proven approach in peptidomimetic drug design. By reducing conformational flexibility, these modifications directly address the primary liabilities of natural peptides, leading to compounds with enhanced potency, selectivity, stability, and bioavailability. The continued development of novel constrained amino acids and innovative cyclization strategies will further expand the toolkit available to medicinal chemists.[16][26][27] As our understanding of the complex interplay between conformation and biological activity deepens, the rational design of constrained peptidomimetics will undoubtedly play an increasingly critical role in the discovery of new therapeutics for a wide range of diseases.

References

Unnatural Amino Acids in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of unnatural amino acids (UAAs) into medicinal chemistry has revolutionized the field of drug discovery and development. By expanding the canonical 20-amino acid alphabet, UAAs offer a powerful toolkit to modulate the pharmacological properties of therapeutic peptides and proteins, address limitations of natural amino acids, and engineer novel biological functions. This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of UAAs in modern drug development.

Introduction to Unnatural Amino Acids

Unnatural amino acids, also known as non-canonical or non-proteinogenic amino acids, are amino acids that are not among the 20 genetically encoded in most organisms.[1] Their structures can be modified at the side chain, backbone, or stereochemistry, providing a vast chemical space for optimizing drug candidates.[2] The incorporation of UAAs can confer a range of desirable properties, including:

  • Enhanced Metabolic Stability: By introducing modifications that are resistant to proteolytic degradation, UAAs can significantly prolong the in vivo half-life of peptide-based drugs.[3][4]

  • Improved Binding Affinity and Selectivity: The unique side chains of UAAs can create novel interactions with biological targets, leading to increased potency and reduced off-target effects.

  • Conformational Constraint: The incorporation of cyclic or sterically hindered UAAs can lock a peptide into a bioactive conformation, enhancing its activity.[5]

  • Novel Functionalities: UAAs can introduce unique chemical handles for bioconjugation, such as click chemistry handles, photo-crosslinkers, or fluorescent probes, enabling the development of antibody-drug conjugates (ADCs) and other advanced therapeutics.[2]

Data Presentation: Quantitative Impact of UAAs on Drug Properties

The strategic incorporation of UAAs has led to the development of numerous successful drugs with improved pharmacokinetic and pharmacodynamic profiles. The following tables summarize key quantitative data for representative UAA-containing drugs, illustrating the tangible benefits of this approach.

Table 1: Pharmacokinetic Parameters of Selected UAA-Containing Drugs
Drug (UAA)ClassCmaxAUCT1/2 (half-life)ClearanceKey UAA Contribution
Sitagliptin (β-amino acid derivative)DPP-4 inhibitor950 nM[6]8.52 µM·hr[6]12.4 hours[6]388 mL/min[7]Enhanced stability and oral bioavailability.[6]
Carfilzomib (Tetrapeptide epoxyketone)Proteasome inhibitor1231–2077 ng/mL[8]145–241 ng·h/mL[8]≤ 1 hour[9]113–288 L/h[8]Irreversible binding to the proteasome.[10]
Octreotide (D-amino acids, amino alcohol)Somatostatin analog--~1.7 hours-Increased metabolic stability compared to native somatostatin.[11]
Table 2: In Vitro Efficacy of UAA-Containing Peptide Inhibitors
Peptide/DrugTargetIC50 ValueUAA ModificationImpact of UAA
R98FSY Nanobody IL-235.9 pM[2]Fluorosulfate-L-tyrosine (FSY)~60-fold higher potency than wild-type.[2]
Cyanidin 3-O-glucoside DPP-481.05 ± 4.14 µM[12]Flavonoid (non-amino acid inhibitor)-
Antiviral Peptide (AVP) HTLV Protease0.28 µM[1]Not specified-
MUC2 Peptide Analog mAb 99661 µmol/dm³[13]D-amino acid substitutionsRetained antibody binding with increased enzymatic stability.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis, incorporation, and evaluation of UAA-containing peptides and proteins.

Synthesis of Unnatural Amino Acids

Protocol: Enzymatic Synthesis of L-tert-leucine

This protocol describes the asymmetric synthesis of L-tert-leucine from trimethylpyruvate using a coupled enzymatic system.[14][15]

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • 100 mM trimethylpyruvate

      • Branched-chain aminotransferase (BCAT)

      • Aspartate aminotransferase (AspAT)

      • Pyruvate decarboxylase (PDC)

      • L-glutamate (as amino donor)

      • Appropriate buffer (e.g., potassium phosphate buffer, pH 7.5)

      • Pyridoxal 5'-phosphate (PLP) as a cofactor.

  • Enzyme Coupling: The reaction utilizes a coupled enzyme system to drive the equilibrium towards product formation and overcome product inhibition.

    • BCAT catalyzes the transamination of trimethylpyruvate to L-tert-leucine, using L-glutamate as the amino donor and producing α-ketoglutarate.

    • AspAT and PDC are used to regenerate L-glutamate from α-ketoglutarate, thus shifting the equilibrium towards L-tert-leucine synthesis.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing the formation of L-tert-leucine using HPLC.

  • Purification: Upon completion, purify L-tert-leucine from the reaction mixture using techniques such as ion-exchange chromatography.

  • Analysis: Confirm the identity and enantiomeric purity of the final product using mass spectrometry and chiral HPLC.

Incorporation of Unnatural Amino Acids

Protocol: Site-Specific Incorporation of UAAs in E. coli via Amber Suppression

This protocol outlines the general steps for incorporating a UAA at a specific site in a protein expressed in E. coli using the amber stop codon (UAG) suppression methodology.[10][16][17][18]

  • Plasmid Construction:

    • Construct a plasmid encoding the gene of interest with an in-frame amber stop codon (TAG) at the desired position for UAA incorporation. This is typically achieved through site-directed mutagenesis.

    • Construct a second plasmid (or incorporate into the same plasmid) that expresses an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. The aaRS is engineered to specifically recognize and charge the UAA onto the suppressor tRNA, which has an anticodon that recognizes the UAG codon.

  • Transformation: Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture and Induction:

    • Grow the transformed E. coli in a suitable medium (e.g., LB or minimal medium) supplemented with the appropriate antibiotics for plasmid maintenance.

    • When the cell culture reaches the mid-log phase (OD600 of ~0.6-0.8), add the UAA to the culture medium to a final concentration of 1-10 mM.

    • Induce protein expression by adding an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Expression and Harvest:

    • Continue to incubate the cells at an optimal temperature (e.g., 18-30°C) for a set period (e.g., 16-24 hours) to allow for protein expression.

    • Harvest the cells by centrifugation.

  • Protein Purification and Verification:

    • Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

    • Verify the successful incorporation of the UAA by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) to confirm the expected mass of the full-length protein.

Evaluation of UAA-Containing Peptides

Protocol: In Vitro Plasma Stability Assay

This protocol describes a method to assess the stability of a UAA-containing peptide in plasma.[7][8][9][14][19]

  • Preparation:

    • Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).

    • Thaw frozen plasma (e.g., human, rat, or mouse) at 37°C.

  • Incubation:

    • Add the peptide stock solution to the pre-warmed plasma to a final concentration (e.g., 1-10 µM).

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately stop the enzymatic degradation by adding a quenching solution (e.g., cold acetonitrile or trichloroacetic acid).

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated plasma proteins.

  • Analysis:

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining against time.

    • Calculate the half-life (t1/2) of the peptide in plasma.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the use of unnatural amino acids in medicinal chemistry.

drug_discovery_workflow Drug Discovery and UAA Integration Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization with UAAs cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_ID Target Identification & Validation Hit_ID Hit Identification (e.g., HTS, SBDD) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead UAA_Design UAA Design & Synthesis Hit_to_Lead->UAA_Design UAA_Incorporation UAA Incorporation (Peptide/Protein) UAA_Design->UAA_Incorporation SAR_Analysis Structure-Activity Relationship (SAR) UAA_Incorporation->SAR_Analysis SAR_Analysis->UAA_Design Iterative Optimization In_Vitro In Vitro Assays (Stability, Efficacy) SAR_Analysis->In_Vitro In_Vivo In Vivo Models (PK/PD, Toxicology) In_Vitro->In_Vivo Candidate_Selection Candidate Selection In_Vivo->Candidate_Selection Phase_I Phase I Candidate_Selection->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval FDA Approval Phase_III->Approval

Drug discovery workflow incorporating UAAs.

amber_suppression_workflow Amber Suppression Workflow for UAA Incorporation cluster_cellular_machinery Cellular Machinery (E. coli) aaRS Orthogonal Aminoacyl-tRNA Synthetase (aaRS) tRNA Suppressor tRNA (tRNA_CUA) aaRS->tRNA 2. aaRS specifically charges tRNA with UAA Ribosome Ribosome tRNA->Ribosome 3. Charged tRNA_CUA enters ribosome UAA Unnatural Amino Acid (UAA) UAA->aaRS 1. UAA enters cell Protein Full-length Protein with UAA Ribosome->Protein 5. UAG codon is read, UAA is incorporated mRNA mRNA with Amber Codon (UAG) mRNA->Ribosome 4. Ribosome translates mRNA

Workflow of amber suppression for UAA incorporation.

carfilzomib_pathway Carfilzomib Signaling Pathway: Proteasome Inhibition Carfilzomib Carfilzomib Proteasome 26S Proteasome Carfilzomib->Proteasome Irreversibly Inhibits Protein_Degradation Protein Degradation Carfilzomib->Protein_Degradation Blocks Proteasome->Protein_Degradation Normal Function Ub_Proteins Ubiquitinated Proteins (e.g., misfolded proteins, IκB) Ub_Proteins->Proteasome Normal Function Protein_Accumulation Accumulation of Ubiquitinated Proteins Ub_Proteins->Protein_Accumulation Leads to NFkB_Activation NF-κB Pathway Activation Ub_Proteins->NFkB_Activation IκB degradation allows ER_Stress Endoplasmic Reticulum (ER) Stress Protein_Accumulation->ER_Stress NFkB_Inhibition Inhibition of NF-κB Pathway Protein_Accumulation->NFkB_Inhibition IκB accumulation causes Apoptosis Apoptosis ER_Stress->Apoptosis Cell_Survival Cell Survival & Proliferation NFkB_Activation->Cell_Survival NFkB_Inhibition->Apoptosis

Carfilzomib's mechanism of proteasome inhibition.

sitagliptin_pathway Sitagliptin Signaling Pathway: DPP-4 Inhibition Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits Incretins_Inactive Inactive Incretins Sitagliptin->Incretins_Inactive Prevents DPP4->Incretins_Inactive Incretins_Active Active Incretins (GLP-1, GIP) Incretins_Active->DPP4 Pancreas Pancreas Incretins_Active->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake by Tissues Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Sitagliptin's mechanism of DPP-4 inhibition.

Conclusion

The integration of unnatural amino acids into medicinal chemistry has profoundly expanded the horizons of drug design and development. By providing tools to overcome the inherent limitations of natural peptides and proteins, UAAs have enabled the creation of more stable, potent, and targeted therapeutics. The continued development of novel UAA structures, along with more efficient and versatile incorporation methodologies, promises to further accelerate the discovery of innovative medicines for a wide range of diseases. This guide serves as a foundational resource for researchers and scientists to navigate the exciting and rapidly evolving landscape of unnatural amino acids in drug discovery.

References

In-depth Technical Guide: 1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic Acid (CAS 116823-32-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid, identified by CAS number 116823-32-6, is a cyclic non-proteinogenic amino acid. This compound exists as cis and trans stereoisomers, which are crucial structural motifs in medicinal chemistry. Its rigid cyclobutane core imparts conformational constraints, a desirable feature in the design of pharmacologically active molecules. This guide provides a comprehensive overview of the available technical information on this compound, with a focus on its chemical properties and its potential, though not yet extensively documented, role as a modulator of metabotropic glutamate receptors (mGluRs).

Chemical and Physical Properties

The fundamental physicochemical properties of 1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid are summarized in the table below. It is important to note that some of the physical properties are calculated estimates and may vary from experimentally determined values.

PropertyValueReference
CAS Number 116823-32-6
IUPAC Name 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
Synonyms cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid, trans-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid[1]
Molecular Formula C6H11NO3[1]
Molecular Weight 145.16 g/mol [1]
Density (calculated) 1.3±0.1 g/cm³[1]
Boiling Point (calculated) 326.2±17.0 °C at 760 mmHg[1]
Flash Point (calculated) 151.1±20.9 °C[1]

Synthesis

G cluster_0 Hypothetical Synthetic Pathway start 3-Oxocyclobutanecarboxylic acid step1 Protection of carboxyl and keto groups start->step1 step2 Reduction of keto group to hydroxyl step1->step2 step3 Introduction of amino group (e.g., Strecker or Bucherer-Bergs reaction) step2->step3 step4 Deprotection step3->step4 end 1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid step4->end

Caption: Hypothetical synthesis of 1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid.

Biological Activity and Potential Applications

While specific biological data for CAS 116823-32-6 is scarce in published literature, its structural similarity to other cyclic amino acids suggests potential activity as a ligand for metabotropic glutamate receptors (mGluRs). mGluRs are G-protein coupled receptors that play crucial roles in modulating synaptic plasticity and neuronal excitability in the central nervous system. They are validated therapeutic targets for a range of neurological and psychiatric disorders.

The constrained cyclobutane ring of 1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid could offer selectivity for specific mGluR subtypes. The amino acid and hydroxymethyl functionalities provide key interaction points for receptor binding. It is plausible that this compound serves as a valuable intermediate for the synthesis of more complex mGluR modulators.

Signaling Pathways of Metabotropic Glutamate Receptors

Given the potential interaction of this compound with mGluRs, it is relevant to understand the signaling pathways associated with these receptors. mGluRs are broadly classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction mechanisms.

G cluster_0 Group I mGluR Signaling cluster_1 Group II & III mGluR Signaling mGluR1_5 mGluR1/5 Gq Gq/11 mGluR1_5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC mGluR2_3_4_6_7_8 mGluR2/3, mGluR4/6/7/8 Gi_o Gi/o mGluR2_3_4_6_7_8->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathways of metabotropic glutamate receptors.

Group I mGluRs (mGluR1 and mGluR5) couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) mGluRs couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Future Research Directions

The limited publicly available data on 1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid highlights a clear need for further investigation. Future research should focus on:

  • Stereoselective Synthesis: Development and publication of robust, stereoselective synthetic routes for both the cis and trans isomers.

  • Pharmacological Characterization: In vitro and in vivo studies to determine the binding affinity and functional activity of each isomer at the different mGluR subtypes.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to understand the key structural features required for potent and selective mGluR modulation.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the drug-like properties of these compounds to evaluate their therapeutic potential.

Conclusion

1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid (CAS 116823-32-6) represents an intriguing, yet understudied, chemical entity. Its structural features suggest its potential as a scaffold for the development of novel modulators of metabotropic glutamate receptors. While the current body of literature is sparse, this guide provides a foundational understanding of its chemical properties and the biological context in which it may be active. Further dedicated research is essential to unlock the full therapeutic potential of this and related cyclobutane amino acids.

References

Stereochemistry of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemistry of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid isomers. Cyclobutane amino acids are a significant class of conformationally constrained building blocks used in drug discovery and development.[1] The spatial arrangement of substituents on the cyclobutane ring profoundly influences their biological activity, making a thorough understanding of their stereochemistry essential. This document outlines the synthesis, separation, and structural characterization of the cis and trans diastereomers and their respective enantiomers.

Introduction to Stereoisomers

This compound possesses two stereogenic centers, giving rise to four possible stereoisomers. These consist of two pairs of enantiomers, which are diastereomeric to each other. The cis isomer has the amino and hydroxymethyl groups on the same face of the cyclobutane ring, while the trans isomer has them on opposite faces. The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (R/S) nomenclature.

G cluster_0 Stereoisomers of this compound Diastereomers Diastereomers cis-Isomers cis-Isomers Diastereomers->cis-Isomers trans-Isomers trans-Isomers Diastereomers->trans-Isomers Enantiomers_cis Enantiomers cis-Isomers->Enantiomers_cis Enantiomers_trans Enantiomers trans-Isomers->Enantiomers_trans (1R,3S)-isomer (1R,3S)-isomer Enantiomers_cis->(1R,3S)-isomer (1S,3R)-isomer (1S,3R)-isomer Enantiomers_cis->(1S,3R)-isomer (1R,3R)-isomer (1R,3R)-isomer Enantiomers_trans->(1R,3R)-isomer (1S,3S)-isomer (1S,3S)-isomer Enantiomers_trans->(1S,3S)-isomer

Caption: Relationship between the stereoisomers.

Synthesis and Separation of Isomers

The synthesis of this compound isomers typically involves the construction of the cyclobutane ring followed by functional group manipulations. Stereocontrol can be achieved through various strategies, including diastereoselective reactions and chiral resolutions.

A general workflow for obtaining the individual stereoisomers is depicted below. This process often starts with a racemic mixture of diastereomers, which are then separated. Subsequently, the enantiomers of each diastereomer are resolved.

G Start Racemic Mixture (cis and trans) Diastereomer_Separation Diastereomer Separation (e.g., Column Chromatography) Start->Diastereomer_Separation cis_Racemate Racemic cis-Isomer Diastereomer_Separation->cis_Racemate trans_Racemate Racemic trans-Isomer Diastereomer_Separation->trans_Racemate Chiral_Resolution_cis Chiral Resolution (e.g., Chiral HPLC or Enzymatic Resolution) cis_Racemate->Chiral_Resolution_cis Chiral_Resolution_trans Chiral Resolution (e.g., Chiral HPLC or Enzymatic Resolution) trans_Racemate->Chiral_Resolution_trans cis_Enantiomer_1 (1R,3S)-Isomer Chiral_Resolution_cis->cis_Enantiomer_1 cis_Enantiomer_2 (1S,3R)-Isomer Chiral_Resolution_cis->cis_Enantiomer_2 trans_Enantiomer_1 (1R,3R)-Isomer Chiral_Resolution_trans->trans_Enantiomer_1 trans_Enantiomer_2 (1S,3S)-Isomer Chiral_Resolution_trans->trans_Enantiomer_2

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Diastereomer Separation by Column Chromatography

A mixture of cis and trans isomers can be separated using silica gel column chromatography. The difference in polarity between the diastereomers allows for their differential elution.

  • Slurry Preparation: A slurry of silica gel in a non-polar eluent (e.g., hexane/ethyl acetate mixture) is prepared and packed into a glass column.

  • Sample Loading: The crude mixture of isomers, dissolved in a minimal amount of the eluent, is loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate).

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the separated isomers.

  • Solvent Evaporation: The solvent is removed from the combined fractions of each isomer under reduced pressure to yield the pure diastereomers.

Protocol 2: Enantiomeric Resolution by Chiral HPLC

The enantiomers of the separated cis and trans isomers can be resolved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

  • Column Selection: A suitable chiral column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate), is chosen.[2]

  • Mobile Phase Preparation: An appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), is prepared.[2]

  • Sample Preparation: The racemic diastereomer is dissolved in the mobile phase.

  • Injection and Separation: The sample is injected onto the HPLC system, and the enantiomers are separated based on their differential interaction with the CSP.

  • Detection and Quantification: The eluted enantiomers are detected using a UV detector, and the enantiomeric excess (% ee) is determined by integrating the peak areas.

Structural Characterization and Data

The stereochemistry of the isomers is unequivocally determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy

Table 1: Expected ¹H NMR Chemical Shifts (in ppm)

Protoncis-Isomer (Expected)trans-Isomer (Expected)
C2-H, C4-H (axial)2.0 - 2.42.2 - 2.6
C2-H, C4-H (equatorial)1.8 - 2.21.9 - 2.3
C3-H3.8 - 4.23.6 - 4.0
CH₂OH3.5 - 3.93.4 - 3.8

Table 2: Expected ¹³C NMR Chemical Shifts (in ppm)

Carboncis-Isomer (Expected)trans-Isomer (Expected)
C158 - 6259 - 63
C2, C430 - 3532 - 37
C335 - 4033 - 38
CH₂OH60 - 6561 - 66
COOH175 - 180176 - 181
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. This technique allows for the unambiguous assignment of the cis and trans configurations and the (R/S) designation for each stereocenter. While a crystal structure for the parent compound is not publicly available, analysis of related structures provides insight into the expected conformations.[4] The cyclobutane ring is typically puckered, and the substituents can adopt pseudo-axial or pseudo-equatorial positions.

Biological Significance and Signaling Pathways

The stereochemistry of cyclobutane amino acids plays a critical role in their biological activity. Different isomers can exhibit distinct pharmacological profiles due to the specific three-dimensional arrangement of their functional groups, which dictates their interaction with biological targets such as enzymes and receptors. For instance, the relative orientation of the amino and carboxyl groups, as well as the hydroxymethyl moiety, will influence binding affinity and efficacy.

While specific signaling pathways involving this compound isomers have not been extensively elucidated, related cyclobutane amino acids have been investigated as modulators of various biological processes.[5] For example, they have been incorporated into peptides to create conformationally constrained analogs with enhanced stability and activity.[1] The unique structural features of these amino acids can influence peptide backbone conformation and receptor recognition.

Further research is warranted to explore the specific biological targets and signaling pathways modulated by the individual stereoisomers of this compound. Such studies will be crucial for unlocking their full potential in drug discovery and development.

G Isomer Specific Stereoisomer (e.g., (1R,3S)-isomer) Target Biological Target (Enzyme or Receptor) Isomer->Target Interaction Binding Stereospecific Binding Target->Binding Signaling Downstream Signaling Cascade Binding->Signaling Activation or Inhibition Response Cellular Response Signaling->Response

Caption: A potential signaling pathway.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Peptides Containing Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of constrained amino acids into peptides is a powerful strategy in drug discovery, leading to compounds with enhanced biological activity, improved metabolic stability, and increased receptor selectivity. Among these, peptides containing cyclobutane amino acids (CBAAs) have emerged as a promising class of molecules with the potential to address a range of therapeutic targets. Their rigid cyclobutane core imparts unique conformational constraints on the peptide backbone, pre-organizing the molecule into bioactive conformations and offering a scaffold for the precise positioning of pharmacophoric elements.

This in-depth technical guide explores the potential therapeutic targets for peptides containing cyclobutane amino acids, focusing on integrins, G-protein coupled receptors (GPCRs), and proteases. It provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to aid researchers in this exciting field.

Integrins: Modulating Cell Adhesion and Signaling

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in various physiological and pathological processes, including angiogenesis, inflammation, and cancer metastasis. The Arg-Gly-Asp (RGD) motif is a key recognition sequence for many integrins, and RGD-mimetic peptides containing cyclobutane amino acids have shown significant promise as potent and selective integrin antagonists.

Quantitative Data for Cyclobutane-Based Integrin Antagonists

A series of cyclobutane-based RGD mimetics have been synthesized and evaluated for their ability to inhibit αvβ3 and αIIbβ3 integrins, which are key players in tumor progression and angiogenesis. The inhibitory activities of these compounds are summarized in the table below.

Compound IDTarget IntegrinAssay TypeIC50 (µM)Reference
ICT9064 αvβ3Cell Adhesion< 1[1]
αIIbβ3Cell Adhesion> 100[1]
Compound 17 αvβ3Cell Adhesion1.5[2]
αIIbβ3Cell Adhesion> 100[2]
Compound 18 αvβ3Cell Adhesion0.8[2]
αIIbβ3Cell Adhesion> 100[2]
Compound 19 αvβ3Cell Adhesion1.2[2]
αIIbβ3Cell Adhesion> 100[2]
Compound 20 αvβ3Cell Adhesion0.5[2]
αIIbβ3Cell Adhesion> 100[2]
Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Cyclobutane-Containing Peptides

A standard Fmoc/tBu solid-phase peptide synthesis strategy can be employed for the synthesis of peptides incorporating cyclobutane amino acids.

  • Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a 20% solution of piperidine in DMF. This is typically done in two steps: a short treatment followed by a longer one.

  • Amino Acid Coupling: Activate the Fmoc-protected cyclobutane amino acid (or any other amino acid) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize the final product by mass spectrometry (MS) and analytical HPLC.

Cell Adhesion Assay

This assay measures the ability of a compound to inhibit the adhesion of cells to a substrate coated with an integrin ligand.

  • Plate Coating: Coat the wells of a 96-well plate with an integrin ligand such as vitronectin or fibronectin (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Cell Seeding: Harvest cells (e.g., human melanoma cells like M14) and resuspend them in a serum-free medium. Pre-incubate the cells with various concentrations of the cyclobutane-containing peptide antagonist for a defined period (e.g., 15 minutes at room temperature).

  • Adhesion: Add the cell-peptide suspension to the coated wells and incubate for a specific time (e.g., 1 hour at 37°C) to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells. This can be done by staining the cells with a dye like crystal violet and measuring the absorbance at a specific wavelength, or by using a cell viability assay like the MTT assay.

  • Data Analysis: Calculate the percentage of inhibition of cell adhesion for each concentration of the antagonist compared to a control (no antagonist) and determine the IC50 value.

Signaling Pathway

Antagonism of αvβ3 and αIIbβ3 integrins by cyclobutane-based RGD mimetics can disrupt downstream signaling pathways involved in cell survival, proliferation, and migration. Binding of these antagonists to the integrin extracellular domain prevents the binding of natural ligands, thereby inhibiting the activation of key signaling molecules such as Focal Adhesion Kinase (FAK) and Src. This, in turn, can suppress downstream pathways like the PI3K/Akt and MAPK/ERK pathways, ultimately leading to reduced cancer cell migration, invasion, and potentially inducing apoptosis.[3][4][5][6]

Integrin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ECM ECM Ligand (e.g., Vitronectin) Integrin Integrin (αvβ3 / αIIbβ3) ECM->Integrin Binds CBAA_Peptide Cyclobutane-Peptide Antagonist CBAA_Peptide->Integrin Blocks FAK FAK Integrin->FAK Activates Src Src FAK->Src Activates PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK Activates Cell_Response Cell Migration, Invasion, Survival PI3K_Akt->Cell_Response Promotes MAPK_ERK->Cell_Response Promotes

Integrin signaling pathway modulation by cyclobutane-peptide antagonists.

G-Protein Coupled Receptors (GPCRs): A Vast Landscape for Targeted Therapies

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. Their involvement in a wide array of physiological processes makes them attractive targets for therapeutic intervention. Peptides containing cyclobutane amino acids can be designed to act as agonists or antagonists for specific GPCRs, offering the potential for highly selective and potent modulators.

Quantitative Data for Cyclobutane-Containing GPCR Ligands

While the exploration of cyclobutane-containing peptides as GPCR ligands is an active area of research, specific quantitative data is emerging for certain targets.

Compound TypeTarget GPCRAssay TypeIC50 / EC50Reference
Cyclic Pentapeptide AnaloguesCXCR4[¹²⁵I]-SDF-1α Binding4.2 nM (for 15b)[7]
Bicyclic Peptide AgonistMelanocortin 1 Receptor (MC1R)cAMP Production< 50 pM (for compound 6)[8]
Bicyclic Peptide AgonistMelanocortin 4 Receptor (MC4R)cAMP Production1.9 nM (for compound 6)[8]

Note: While these examples demonstrate the potential of constrained peptides for GPCR modulation, further research is needed to explicitly confirm the presence and role of cyclobutane amino acids in a wider range of these reported ligands.

Experimental Protocols

Radioligand Binding Assay for GPCRs

This assay is used to determine the binding affinity of a ligand for a specific GPCR.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (a known ligand for the receptor with a radioactive tag), and varying concentrations of the unlabeled test compound (the cyclobutane-containing peptide).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand. This is commonly done by rapid filtration through a glass fiber filter, which traps the membranes but allows the free ligand to pass through.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Cell-Based Functional Assay (cAMP Measurement)

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a common second messenger in GPCR signaling.

  • Cell Culture: Use a cell line that expresses the target GPCR.

  • Compound Treatment: Treat the cells with varying concentrations of the cyclobutane-containing peptide. For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.

  • Cell Lysis and cAMP Measurement: After a specific incubation time, lyse the cells and measure the intracellular cAMP levels. This can be done using various commercially available kits, such as those based on ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: For agonists, generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value for the inhibition of agonist-stimulated cAMP production.

Signaling Pathway

GPCRs, upon activation by an agonist, undergo a conformational change that allows them to interact with and activate intracellular G proteins. The activated G protein, in turn, modulates the activity of effector enzymes or ion channels, leading to a cellular response. For example, activation of a Gs-coupled receptor leads to the activation of adenylyl cyclase and an increase in intracellular cAMP, which then activates Protein Kinase A (PKA). Conversely, activation of a Gi-coupled receptor inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Cyclobutane-containing peptide antagonists would block the binding of the endogenous agonist, thereby preventing this signaling cascade.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Endogenous Agonist GPCR GPCR Agonist->GPCR Binds & Activates CBAA_Antagonist Cyclobutane-Peptide Antagonist CBAA_Antagonist->GPCR Blocks G_Protein G Protein (e.g., Gs) GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

GPCR signaling pathway modulation by cyclobutane-peptide antagonists.

Proteases: Precision Inhibition of Enzymatic Activity

Proteases are enzymes that catalyze the breakdown of proteins and are involved in a multitude of physiological and pathological processes. Dysregulation of protease activity is implicated in diseases such as cancer, cardiovascular disorders, and inflammatory conditions. Peptides containing cyclobutane amino acids can be designed as highly specific and potent protease inhibitors, offering a promising therapeutic strategy.

Quantitative Data for Cyclobutane-Containing Protease Inhibitors

The development of cyclobutane-containing peptide inhibitors for proteases is an area of growing interest. While extensive quantitative data is still emerging, preliminary studies on related constrained peptides provide a basis for their potential.

Compound TypeTarget ProteaseAssay TypeKi (nM)Reference
Peptide-derived transition state analogueThrombinEnzyme Inhibition29 (for compound 47a)[9]
Peptide analogueReninEnzyme InhibitionIC50 ~100[10]

Note: These examples showcase the potential of constrained peptides as protease inhibitors. Further research is needed to specifically explore and quantify the inhibitory activity of peptides containing cyclobutane amino acids against these and other proteases.

Experimental Protocols

Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protease.

  • Reagents: Prepare a solution of the target protease, a specific fluorogenic or chromogenic substrate for the enzyme, and the cyclobutane-containing peptide inhibitor at various concentrations.

  • Assay Setup: In a 96-well plate, pre-incubate the protease with different concentrations of the inhibitor for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the wells.

  • Measurement: Monitor the cleavage of the substrate over time by measuring the increase in fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%. The inhibition constant (Ki) can be determined by performing the assay with different substrate concentrations and analyzing the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive, non-competitive).

Serum Stability Assay

This assay assesses the stability of the peptide inhibitor in the presence of proteases found in serum.

  • Incubation: Incubate the cyclobutane-containing peptide at a known concentration in human or animal serum at 37°C.

  • Time Points: Collect aliquots of the mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Protein Precipitation: Stop the enzymatic degradation by adding a precipitating agent like acetonitrile or trichloroacetic acid to the aliquots. Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant, which contains the remaining intact peptide, by RP-HPLC.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point and calculate the percentage of peptide remaining over time. This data can be used to determine the half-life of the peptide in serum.[11][12][13][14][15]

Logical Relationship Diagram

The inhibition of a target protease by a cyclobutane-containing peptide prevents the cleavage of its specific substrate. This interruption of the proteolytic cascade can have various downstream therapeutic effects, depending on the role of the protease and its substrate in a particular disease pathway. For example, inhibiting a protease involved in tumor invasion would prevent the degradation of the extracellular matrix, thereby reducing cancer cell metastasis.

Protease_Inhibition Protease Target Protease Cleaved_Products Cleaved Substrate (Inactive/Active Fragments) Protease->Cleaved_Products Cleaves Substrate Protein Substrate Substrate->Protease CBAA_Inhibitor Cyclobutane-Peptide Inhibitor CBAA_Inhibitor->Protease Inhibits Downstream_Effect Pathological Downstream Effect Cleaved_Products->Downstream_Effect Leads to

Logical workflow of protease inhibition by a cyclobutane-peptide inhibitor.

Conclusion

Peptides containing cyclobutane amino acids represent a versatile and powerful platform for the development of novel therapeutics. The conformational constraints imposed by the cyclobutane ring can lead to enhanced potency, selectivity, and metabolic stability. This guide has provided an overview of the potential of these molecules to target key players in disease, including integrins, GPCRs, and proteases. The provided quantitative data, detailed experimental protocols, and pathway diagrams serve as a valuable resource for researchers dedicated to advancing this promising area of drug discovery. Further exploration of the vast chemical space offered by cyclobutane-containing peptides is poised to unlock new and effective treatments for a wide range of human diseases.

References

Methodological & Application

Synthesis of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing with the commercially available starting material, 3-(hydroxymethyl)cyclobutan-1-one. The protocol outlines the protection of the hydroxyl group, followed by a Strecker synthesis to introduce the amino and nitrile functionalities, and concludes with the hydrolysis of the nitrile to the carboxylic acid and subsequent deprotection. This guide includes detailed experimental procedures, reagent specifications, and a summary of expected yields and reaction times.

Introduction

Cyclic amino acids are of significant interest in drug discovery due to their conformational rigidity, which can lead to enhanced potency and selectivity for biological targets. This compound, in particular, offers a unique scaffold with a functionalized side chain, making it an attractive component for the design of novel therapeutics. This protocol details a practical and accessible method for its laboratory-scale synthesis.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a three-step sequence:

  • Protection of the Hydroxyl Group: The hydroxyl group of the starting material, 3-(hydroxymethyl)cyclobutan-1-one, is protected to prevent interference in the subsequent Strecker synthesis. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBS) ether.

  • Strecker Amino Acid Synthesis: The protected ketone undergoes a Strecker reaction. This one-pot, three-component reaction involves the formation of an imine with ammonia, followed by the addition of a cyanide source to yield an α-aminonitrile.

  • Hydrolysis and Deprotection: The resulting α-aminonitrile is hydrolyzed under acidic conditions to the corresponding carboxylic acid. The acidic conditions also facilitate the removal of the TBS protecting group, yielding the final product.

Experimental Protocols

Step 1: Synthesis of 3-((tert-Butyldimethylsilyloxy)methyl)cyclobutan-1-one

Objective: To protect the hydroxyl group of 3-(hydroxymethyl)cyclobutan-1-one as a TBS ether.

Materials:

  • 3-(hydroxymethyl)cyclobutan-1-one

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-(hydroxymethyl)cyclobutan-1-one (1.0 eq) in anhydrous dichloromethane (DCM), add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

ParameterValue
Typical Yield85-95%
Reaction Time12-16 hours
Purity>95% (by NMR)
Step 2: Synthesis of 1-Amino-3-((tert-butyldimethylsilyloxy)methyl)cyclobutane-1-carbonitrile

Objective: To form the α-aminonitrile via a Strecker synthesis.

Materials:

  • 3-((tert-Butyldimethylsilyloxy)methyl)cyclobutan-1-one

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Ammonia solution (e.g., 7N in methanol)

  • Methanol

  • Stirring vessel

  • Ice bath

Procedure:

  • In a well-ventilated fume hood, dissolve 3-((tert-butyldimethylsilyloxy)methyl)cyclobutan-1-one (1.0 eq) in methanol.

  • Add ammonium chloride (1.5 eq) and a solution of ammonia in methanol (e.g., 7N, 5.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve sodium cyanide (1.5 eq) in a minimal amount of water and add it dropwise to the reaction mixture. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude aminonitrile. This product is often used in the next step without further purification.

Quantitative Data:

ParameterValue
Typical Yield70-85% (crude)
Reaction Time24 hours
Step 3: Synthesis of this compound

Objective: To hydrolyze the aminonitrile and remove the TBS protecting group.

Materials:

  • 1-Amino-3-((tert-butyldimethylsilyloxy)methyl)cyclobutane-1-carbonitrile

  • Concentrated hydrochloric acid (HCl)

  • Reflux apparatus

  • Ion-exchange chromatography column (e.g., Dowex 50WX8)

  • Ammonia solution for elution

Procedure:

  • Add the crude 1-amino-3-((tert-butyldimethylsilyloxy)methyl)cyclobutane-1-carbonitrile (1.0 eq) to concentrated hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture at reflux for 6-12 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and apply it to an ion-exchange column (e.g., Dowex 50WX8, H+ form).

  • Wash the column with water to remove impurities.

  • Elute the desired amino acid with an aqueous ammonia solution (e.g., 2% NH₄OH).

  • Collect the fractions containing the product (monitor by TLC with ninhydrin staining).

  • Combine the product-containing fractions and concentrate under reduced pressure to obtain the final product as a solid.

Quantitative Data:

ParameterValue
Typical Yield50-70% over two steps
Reaction Time6-12 hours
Purity>98% (by NMR and HPLC)

Synthesis Workflow Diagram

Synthesis_Workflow A 3-(hydroxymethyl)cyclobutan-1-one B Protection (TBSCl, Imidazole) A->B Step 1 C 3-((tert-Butyldimethylsilyloxy)methyl)cyclobutan-1-one B->C D Strecker Synthesis (NH4Cl, NaCN) C->D Step 2 E 1-Amino-3-((tert-butyldimethylsilyloxy)methyl) cyclobutane-1-carbonitrile D->E F Hydrolysis & Deprotection (HCl, H2O) E->F Step 3 G 1-Amino-3-(hydroxymethyl)cyclobutane -1-carboxylic acid F->G

Caption: Overall synthetic route to the target compound.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium cyanide is extremely toxic and should be handled with utmost care. A dedicated work area and waste disposal procedure are required. In case of contact, seek immediate medical attention.

  • Concentrated acids are corrosive and should be handled with care.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described three-step sequence is a practical approach for obtaining this valuable building block for research and development in the pharmaceutical industry. The provided quantitative data and detailed procedures should enable proficient chemists to successfully replicate this synthesis.

Application Notes and Protocols for Incorporating 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including potency, stability, and receptor selectivity. 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (AMC) is a conformationally constrained amino acid that offers a unique structural scaffold for peptide design. Its cyclobutane ring restricts the peptide backbone's flexibility, which can lead to peptides with enhanced binding affinities and improved resistance to enzymatic degradation. Furthermore, the hydroxymethyl group provides a site for further chemical modification, such as PEGylation or the attachment of fluorescent probes.

These application notes provide detailed protocols for the synthesis of Fmoc-protected AMC, its incorporation into peptides via solid-phase peptide synthesis (SPPS), and subsequent characterization and biological evaluation. A hypothetical application is presented to illustrate how the incorporation of AMC can be used to generate novel peptide analogs with potentially improved therapeutic properties.

Synthesis of Fmoc-1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (Fmoc-AMC-OH)

The first step in incorporating AMC into a peptide using standard Fmoc-based SPPS is the protection of its amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Experimental Protocol: Fmoc Protection of AMC

Materials:

  • This compound (AMC)

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Diethyl ether

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl), 1 M

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve AMC (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in 1,4-dioxane.

  • Slowly add the Fmoc-OSu solution to the AMC solution while stirring at room temperature.

  • Allow the reaction to proceed overnight.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude Fmoc-AMC-OH by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent to yield Fmoc-AMC-OH as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Incorporation of Fmoc-AMC-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the incorporation of Fmoc-AMC-OH into a peptide sequence using an automated peptide synthesizer. Due to the sterically hindered nature of AMC, optimization of coupling conditions may be necessary.

Experimental Protocol: Automated SPPS of an AMC-Containing Peptide

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected standard amino acids

  • Fmoc-AMC-OH

  • Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is recommended for hindered amino acids.[1][2]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel of the peptide synthesizer.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling of the First Amino Acid: Couple the first Fmoc-protected amino acid to the resin using HATU and DIPEA in DMF.

  • Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride and DIPEA can be performed.

  • Iterative Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence, including Fmoc-AMC-OH. For the coupling of Fmoc-AMC-OH, a double coupling or an extended coupling time may be necessary to ensure complete reaction.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.

  • Cleavage and Global Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.[3][4]

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Isolation and Drying: Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet with cold diethyl ether. Dry the crude peptide under vacuum.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Characterization of AMC-Containing Peptides

The purity and identity of the synthesized peptide must be confirmed before any biological evaluation.

Experimental Protocol: Purification and Characterization

Materials:

  • Crude synthetic peptide

  • Solvents for HPLC: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)

  • Reversed-phase C18 HPLC column

Procedure:

  • Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a gradient of Solvent B in Solvent A.[5][6] Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purified fractions by analytical RP-HPLC to determine the purity of the peptide. Pool the fractions with the desired purity.

  • Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

  • Mass Spectrometry: Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the molecular weight matches the calculated mass.[7][8]

Illustrative Data Presentation

The following tables present hypothetical, yet realistic, data for the synthesis and characterization of a model peptide, "Ac-Tyr-AMC-Phe-Pro-NH₂".

Table 1: SPPS Coupling Efficiency

Amino Acid Coupling Reagent Coupling Time (min) Coupling Efficiency (%)
Fmoc-Pro-OH HATU/DIPEA 30 >99
Fmoc-Phe-OH HATU/DIPEA 30 >99
Fmoc-AMC-OH HATU/DIPEA 60 (double coupling) ~95

| Fmoc-Tyr(tBu)-OH| HATU/DIPEA | 30 | >99 |

Table 2: Characterization of Ac-Tyr-AMC-Phe-Pro-NH₂

Parameter Result
Purity (Analytical HPLC) >98%
Calculated Monoisotopic Mass 634.32 g/mol

| Observed Mass (ESI-MS) | 635.33 [M+H]⁺ |

Application: Enhancing the Stability and Biological Activity of an Immunomodulatory Peptide

This section describes a hypothetical application where AMC is incorporated into the immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg) to create an analog, [AMC²]-tuftsin (Thr-AMC-Pro-Arg). The goal is to investigate if the conformational constraint imposed by AMC enhances the peptide's stability and its ability to stimulate interleukin-6 (IL-6) secretion from macrophages.

Experimental Protocol: Serum Stability Assay

Materials:

  • [AMC²]-tuftsin and tuftsin (control)

  • Human serum

  • Trichloroacetic acid (TCA), 10% solution

  • RP-HPLC system

Procedure: [9][10]

  • Prepare stock solutions of both peptides in sterile water.

  • Incubate each peptide with human serum at 37°C.

  • At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the mixture.

  • Stop the enzymatic degradation by adding an equal volume of cold 10% TCA to precipitate the serum proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

  • Calculate the percentage of intact peptide at each time point relative to the 0-minute time point and determine the half-life (t₁/₂) of each peptide.

Illustrative Data Presentation

Table 3: Serum Stability of Tuftsin and [AMC²]-Tuftsin

Peptide Half-life (t₁/₂) in Human Serum (min)
Tuftsin 45

| [AMC²]-Tuftsin | 180 |

Experimental Protocol: IL-6 Secretion Assay

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Tuftsin and [AMC²]-tuftsin

  • Lipopolysaccharide (LPS) as a positive control

  • Cell culture medium and supplements

  • IL-6 ELISA kit

Procedure:

  • Culture macrophage cells in appropriate medium.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of tuftsin, [AMC²]-tuftsin, or LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-6 in the supernatant using an IL-6 ELISA kit according to the manufacturer's instructions.

Illustrative Data Presentation

Table 4: IL-6 Secretion from Macrophages

Treatment Concentration (µM) IL-6 Secretion (pg/mL)
Vehicle - 50 ± 5
LPS 0.1 1500 ± 100
Tuftsin 1 300 ± 25

| [AMC²]-Tuftsin | 1 | 650 ± 50 |

IL6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R Binding gp130 gp130 IL-6R->gp130 Complex Formation JAK JAK Kinase gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 (dimer) STAT3->pSTAT3 Gene_Expression Target Gene Expression (e.g., pro-inflammatory cytokines) pSTAT3->Gene_Expression Translocation

Figure 2: Simplified IL-6 signaling pathway in macrophages.

Conclusion

This compound represents a valuable building block for the design of novel peptide therapeutics. The protocols outlined in these application notes provide a comprehensive guide for researchers to synthesize, incorporate, and characterize AMC-containing peptides. The illustrative application demonstrates the potential of this unnatural amino acid to enhance the stability and biological activity of peptides, opening new avenues for drug discovery and development. While the provided data is hypothetical, it serves as a realistic representation of the expected outcomes and a framework for data presentation in similar research endeavors.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Cyclobutane Amino Acid Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for the development of novel therapeutics with enhanced pharmacological properties. Cyclobutane amino acid (CBAA) building blocks offer a unique approach to introduce conformational constraints into peptides. This rigidity can lead to increased proteolytic stability, enhanced receptor binding affinity, and improved biological activity. This document provides detailed application notes and experimental protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing cyclobutane amino acid residues using Fmoc/tBu chemistry.

Core Principles and Considerations

The inclusion of cyclobutane amino acids in SPPS presents unique challenges, primarily due to the steric hindrance imposed by the cyclobutyl ring. This can affect coupling efficiency and may require optimization of standard SPPS protocols. Key considerations include:

  • Choice of Coupling Reagent: Due to steric hindrance, more potent coupling reagents are generally required to achieve high coupling efficiencies.

  • Coupling Time and Temperature: Extended coupling times or performing couplings at elevated temperatures may be necessary.

  • Double Coupling: For particularly difficult couplings, a second coupling step may be required to ensure complete reaction.

  • Cleavage: The hydrophobicity of the cyclobutane moiety may influence the choice of cleavage cocktail and purification strategy.

Data Presentation: Performance of Coupling Reagents for Sterically Hindered Amino Acids

The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids like cyclobutane amino acids. The following table summarizes the comparative performance of common coupling reagents.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsKey AdvantagesKey Disadvantages
HATU Aminium/Uronium SaltHigh Fast reaction times, lower risk of racemization, forms highly reactive OAt-ester.[1][2]More expensive than HBTU, based on potentially explosive HOAt.
HBTU Aminium/Uronium SaltModerate to HighWidely used, effective for many standard couplings.Slower reaction times than HATU for hindered residues, can lead to guanidinylation of the N-terminus.[1][2]
PyBOP Phosphonium SaltModerate to HighAvoids guanidinylation side reactions.Byproducts can be difficult to remove.
COMU Aminium/Uronium SaltHighHigh coupling efficiency, safer alternative to benzotriazole-based reagents.Can be less stable in solution.
DIC/Oxyma Carbodiimide/AdditiveModerateCost-effective, low risk of racemization with Oxyma.Generally slower than aminium/uronium salts for hindered couplings.

Experimental Protocols

The following protocols are provided as a general guideline for the manual solid-phase peptide synthesis of a peptide containing a cyclobutane amino acid residue on a 0.1 mmol scale using Fmoc/tBu chemistry.

Protocol 1: Resin Preparation and First Amino Acid Loading
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

  • Resin Swelling:

    • Place the resin (0.1 mmol) in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30-60 minutes.

    • Drain the DMF.

  • Fmoc-Deprotection (for pre-loaded resins):

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes. Repeat once.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (5 equivalents), HATU (4.9 equivalents), and DIPEA (10 equivalents) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), wash the resin and repeat the coupling.

  • Capping (Optional):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

    • Wash the resin with DMF (3 x 1 min).

Protocol 2: Chain Elongation - Incorporation of a Cyclobutane Amino Acid
  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the peptidyl-resin.

    • Agitate for 5-10 minutes. Repeat once.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation of Fmoc-Cyclobutane Amino Acid:

    • In a separate vial, dissolve the Fmoc-cyclobutane amino acid (3-5 equivalents), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Allow the solution to pre-activate for 1-5 minutes.

  • Coupling Reaction:

    • Add the activated Fmoc-cyclobutane amino acid solution to the resin.

    • Agitate the mixture at room temperature. A longer reaction time of 2-4 hours is recommended. For particularly hindered CBAAs, the reaction time can be extended up to 12 hours, or a double coupling can be performed.

    • Monitor the coupling reaction (e.g., Kaiser test).

  • Washing:

    • Wash the resin with DMF (5 x 1 min).

  • Repeat:

    • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

Protocol 3: Cleavage and Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide. The bulky and hydrophobic nature of the cyclobutane residue may necessitate the use of strong scavengers to prevent side reactions.

  • Resin Preparation:

    • After the final Fmoc deprotection, wash the peptidyl-resin with dichloromethane (DCM) and dry under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail like Reagent B : TFA/Phenol/Water/Triisopropylsilane (TIS) (88:5:5:2 v/v/v/v) can be used.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution.

    • Wash the resin with a small amount of fresh TFA.

    • Add the combined TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.

  • Isolation:

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

Protocol 4: Purification

Due to the potential hydrophobicity of peptides containing cyclobutane amino acids, optimization of the purification protocol may be necessary.

  • Solubilization:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, a mixture of acetonitrile/water with a small amount of formic acid or TFA is often effective. Sonication may aid dissolution.

  • RP-HPLC:

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • A typical mobile phase system is:

      • Solvent A: 0.1% TFA in water

      • Solvent B: 0.1% TFA in acetonitrile

    • Use a suitable gradient of Solvent B to elute the peptide. The gradient will need to be optimized based on the hydrophobicity of the peptide.

  • Fraction Analysis and Lyophilization:

    • Analyze the collected fractions by analytical HPLC and mass spectrometry.

    • Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white powder.

Visualizations

Experimental Workflow for SPPS with Cyclobutane Amino Acids

SPPS_Workflow General SPPS Workflow for Peptides with Cyclobutane Amino Acids Resin 1. Resin Swelling (e.g., Rink Amide in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Coupling 4. Coupling with Fmoc-Cyclobutane-AA (HATU, DIPEA in DMF) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat n-1 cycles Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage & Deprotection (e.g., Reagent K) Final_Deprotection->Cleavage Precipitation 8. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 9. RP-HPLC Purification Precipitation->Purification Characterization 10. Characterization (MS, HPLC) Purification->Characterization Integrin_Signaling Simplified Integrin β3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin αvβ3 FAK FAK Integrin->FAK Activates ECM Extracellular Matrix (e.g., Vitronectin) ECM->Integrin Binds Src Src FAK->Src PI3K PI3K FAK->PI3K MAPK MAPK Pathway (ERK) FAK->MAPK Paxillin Paxillin Src->Paxillin Cell_Response Cellular Responses: Adhesion, Migration, Proliferation, Survival Paxillin->Cell_Response Actin Cytoskeleton Remodeling Akt Akt PI3K->Akt Akt->Cell_Response MAPK->Cell_Response CBAA_Peptide Cyclobutane-Peptide Antagonist CBAA_Peptide->Integrin Blocks

References

Application Notes and Protocols for Boc-Protected 1-Aminocyclobutanecarboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-protected 1-aminocyclobutanecarboxylic acid (Boc-Ac4c-OH) is a non-proteinogenic amino acid that serves as a valuable building block in peptide synthesis.[1] Its unique cyclobutane structure introduces conformational constraints into the peptide backbone, leading to the formation of stable secondary structures such as β-turns and helices.[2] This structural rigidity can impart novel properties to peptides, including increased stability against enzymatic degradation, enhanced biological activity, and improved bioavailability.[1] These characteristics make Boc-Ac4c-OH a critical tool for the development of peptidomimetics and novel peptide-based therapeutics.[1]

This document provides detailed application notes and experimental protocols for the incorporation of Boc-Ac4c-OH into peptides using Boc solid-phase peptide synthesis (SPPS).

Applications of Boc-Ac4c-OH in Peptide Synthesis

The incorporation of Boc-Ac4c-OH into peptide chains offers several advantages for drug development and research:

  • Conformational Constraint: The cyclobutane ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, promoting the formation of well-defined secondary structures. This is crucial for mimicking the bioactive conformation of natural peptides and enhancing receptor binding affinity.

  • Increased Proteolytic Stability: The sterically hindered α,α-disubstituted nature of Ac4c can protect the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.

  • Enhanced Biological Activity: By locking the peptide into a bioactive conformation, the incorporation of Ac4c can lead to a significant increase in biological potency. For example, the introduction of Ac4c derivatives into the immunomodulatory peptide tuftsin has been shown to enhance its activity in stimulating cytokine release.[2]

  • Development of Peptidomimetics: Boc-Ac4c-OH is a key component in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.

Data Presentation: Quantitative Analysis of Boc-Ac4c-OH Incorporation

The successful incorporation of the sterically hindered Boc-Ac4c-OH residue requires optimized coupling conditions. Below is a summary of the performance of various coupling reagents commonly used for such challenging amino acids. While specific data for Boc-Ac4c-OH is limited, the following data for other sterically hindered amino acids, such as α-aminoisobutyric acid (Aib), provides a strong indication of expected performance.

Table 1: Comparison of Coupling Reagent Efficiency for Sterically Hindered Amino Acids

Coupling ReagentCoupling SystemTypical Yield (%)Typical Reaction TimeRacemization RiskKey Considerations
HATU Boc-AA-OH + H-Peptide-ResinHigh to Very High20 - 45 minLowHighly efficient for hindered couplings. Higher cost.[3][4]
HBTU Boc-AA-OH + H-Peptide-ResinHigh10 - 60 minLowVery efficient with low racemization, especially with HOBt addition.[5][6]
PyBOP Boc-AA-OH + H-Peptide-ResinHigh1 - 4 hoursLowGood for hindered couplings, avoids guanidinylation side reactions.[7]
DIC/HOBt Boc-AA-OH + H-Peptide-ResinModerate to High2 - 4 hoursModerateCost-effective, but may require double coupling for hindered residues.[6]

Table 2: Typical Parameters for Boc-Ac4c-OH Coupling in SPPS

ParameterRecommended ValueNotes
Boc-Ac4c-OH Equivalents 2 - 4 eq.Higher excess can drive the reaction to completion.
Coupling Reagent Equivalents 1.9 - 3.9 eq. (for HATU/HBTU)Stoichiometry should be optimized based on the chosen reagent.
Base (e.g., DIPEA) Equivalents 4 - 8 eq.A non-nucleophilic base is crucial to prevent side reactions.
Solvent DMF or NMPNMP is often preferred for its superior solvating properties in difficult couplings.
Reaction Temperature Room TemperatureElevated temperatures can be used cautiously to improve efficiency but may increase racemization risk.
Monitoring Kaiser Test (Ninhydrin Test)A negative result (yellow beads) indicates complete coupling.

Experimental Protocols

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle for Boc-Ac4c-OH Incorporation

This protocol outlines a single cycle for the incorporation of Boc-Ac4c-OH into a growing peptide chain on a solid support using the Boc/Bzl protection strategy.

1. Resin Swelling:

  • Swell the peptide-resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[8]

  • Drain the DCM.

2. Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[9]

  • Agitate the mixture for 2 minutes and drain.[9]

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[9]

  • Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x).[8]

3. Neutralization:

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.[9]

  • Agitate for 2 minutes and drain. Repeat the neutralization step.[9]

  • Wash the resin thoroughly with DCM (5x).[9]

4. Coupling of Boc-Ac4c-OH (using HATU):

  • In a separate vessel, dissolve Boc-Ac4c-OH (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.[10]

  • Add DIEA (6 equivalents) to the solution for pre-activation (1-2 minutes).[10]

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, a second coupling is recommended.[7]

5. Washing:

  • After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection
  • After the final coupling and N-terminal Boc deprotection, wash the peptide-resin with DCM and dry under vacuum.

  • Transfer the dried resin to a cleavage apparatus.

  • Add a cleavage cocktail (e.g., HF/anisole 9:1) and stir at 0°C for 1-2 hours. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide with cold diethyl ether.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 3: Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

  • Analyze the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight and by analytical RP-HPLC to assess purity.[11]

Visualizations

Tuftsin Signaling Pathway

Tuftsin, an immunomodulatory peptide, exerts its effects by binding to the neuropilin-1 (Nrp1) receptor, which then signals through the canonical transforming growth factor-beta (TGF-β) pathway.[12][13] The incorporation of Ac4c into tuftsin analogs can enhance their stability and activity.[2]

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tuftsin Tuftsin / Ac4c-Tuftsin Analog Nrp1 Nrp1 Receptor Tuftsin->Nrp1 binds to TGFbR1 TGFβ Receptor I Nrp1->TGFbR1 associates with TGFbR2 TGFβ Receptor II Nrp1->TGFbR2 activates SMAD23 SMAD2/3 TGFbR1->SMAD23 phosphorylates TGFbR2->TGFbR1 phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex binds SMAD4 SMAD4 SMAD4->SMAD_complex binds Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_Transcription Gene Transcription (e.g., anti-inflammatory response) Nucleus->Gene_Transcription regulates

Caption: Tuftsin signaling via the Nrp1 and TGF-β pathway.

Experimental Workflow for Synthesis and Purification of an Ac4c-Tuftsin Analog

The synthesis of a tuftsin analog containing Ac4c follows a standard solid-phase peptide synthesis workflow, with special considerations for the coupling of the sterically hindered Ac4c residue.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage_purification Cleavage and Purification Resin_Prep Resin Preparation (Swelling) Deprotection1 Boc Deprotection (TFA) Resin_Prep->Deprotection1 Neutralization1 Neutralization (DIEA) Deprotection1->Neutralization1 Coupling_Arg Coupling of Boc-Arg(Pbf)-OH Neutralization1->Coupling_Arg Deprotection2 Boc Deprotection Coupling_Arg->Deprotection2 Neutralization2 Neutralization Deprotection2->Neutralization2 Coupling_Pro Coupling of Boc-Pro-OH Neutralization2->Coupling_Pro Deprotection3 Boc Deprotection Coupling_Pro->Deprotection3 Neutralization3 Neutralization Deprotection3->Neutralization3 Coupling_Ac4c Coupling of Boc-Ac4c-OH (HATU/HBTU) Neutralization3->Coupling_Ac4c Deprotection4 Boc Deprotection Coupling_Ac4c->Deprotection4 Neutralization4 Neutralization Deprotection4->Neutralization4 Coupling_Thr Coupling of Boc-Thr(tBu)-OH Neutralization4->Coupling_Thr Final_Deprotection Final N-terminal Boc Deprotection Coupling_Thr->Final_Deprotection Cleavage Cleavage from Resin (HF) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (MS, Analytical HPLC) Purification->Analysis

Caption: Workflow for the synthesis of an Ac4c-tuftsin analog.

Conclusion

Boc-protected 1-aminocyclobutanecarboxylic acid is a powerful tool for peptide chemists, enabling the synthesis of conformationally constrained peptides with enhanced stability and biological activity. While its incorporation requires optimized coupling conditions due to steric hindrance, the use of potent coupling reagents such as HATU or HBTU can achieve high yields. The detailed protocols and application notes provided herein offer a comprehensive guide for the successful synthesis and application of Ac4c-containing peptides in research and drug development.

References

Fmoc-Protection Strategy for 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amino groups is a fundamental and critical step in peptide synthesis and the development of peptide-based therapeutics. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for mild deprotection conditions orthogonal to acid-labile side-chain protecting groups. This application note provides a detailed protocol for the N-terminal Fmoc protection of the non-proteinogenic amino acid, 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid. The presence of a primary hydroxyl group in this building block requires a chemoselective protection strategy to ensure the specific acylation of the more nucleophilic amino group.

Principle of the Reaction

The Fmoc protection of this compound is typically achieved by reacting the amino acid with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is carried out under basic conditions, which deprotonate the amino group, increasing its nucleophilicity. The amine then attacks the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate linkage. The primary hydroxyl group on the cyclobutane ring is significantly less nucleophilic than the amino group under these conditions, ensuring high chemoselectivity of the N-protection.

The general reaction scheme is illustrated below:

reaction_scheme reactant1 This compound reagents Base (e.g., NaHCO₃, Na₂CO₃) Solvent (e.g., Dioxane/Water, THF/Water) reactant1->reagents reactant2 Fmoc-Cl or Fmoc-OSu reactant2->reagents product Fmoc-1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid reagents->product

Caption: General scheme for the Fmoc protection reaction.

Experimental Protocols

This section details two common protocols for the Fmoc protection of this compound using either Fmoc-Cl or Fmoc-OSu.

Protocol 1: Using Fmoc-Cl
  • Dissolution of Amino Acid: Dissolve this compound (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Reaction Setup: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Addition of Fmoc-Cl: Slowly add a solution of Fmoc-Cl (1.05 eq) in a suitable organic solvent (e.g., dioxane or acetone) to the aqueous solution of the amino acid.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.

    • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. This will precipitate the Fmoc-protected amino acid.

  • Isolation:

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Using Fmoc-OSu
  • Dissolution of Amino Acid: Dissolve this compound (1.0 eq) in a mixture of 10% aqueous sodium bicarbonate and tetrahydrofuran (THF) or dioxane (1:1 v/v).

  • Addition of Fmoc-OSu: Add Fmoc-OSu (1.05 eq) to the solution with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the product.

  • Isolation and Purification: Follow steps 6 and 7 from Protocol 1.

Reaction Workflow Diagram

workflow start Start dissolve_aa Dissolve Amino Acid in Aqueous Base start->dissolve_aa cool Cool to 0-5°C dissolve_aa->cool add_fmoc Add Fmoc-Cl or Fmoc-OSu in Organic Solvent cool->add_fmoc react Stir Overnight at RT add_fmoc->react workup Aqueous Work-up (Wash with Ether, Acidify) react->workup extract Extract with Ethyl Acetate workup->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate purify Purify by Recrystallization or Chromatography dry_evaporate->purify end End purify->end

Caption: Experimental workflow for Fmoc protection.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Fmoc protection of this compound.

ParameterProtocol 1 (Fmoc-Cl)Protocol 2 (Fmoc-OSu)
Fmoc Reagent Fmoc-ClFmoc-OSu
Base Sodium CarbonateSodium Bicarbonate
Solvent System Dioxane / WaterTHF / Water
Reaction Temperature 0 °C to Room Temp.Room Temperature
Reaction Time 12-18 hours16-24 hours
Typical Yield 85-95%90-98%
Purity (crude) >90%>95%
Purification Method Recrystallization/ChromatographyRecrystallization/Chromatography

Characterization of the Product

The final product, Fmoc-1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid, should be characterized to confirm its identity and purity.

Expected Analytical Data:

AnalysisExpected Results
Appearance White to off-white solid
Molecular Formula C₂₁H₂₁NO₅
Molecular Weight 367.39 g/mol
¹H NMR (400 MHz) Characteristic peaks for Fmoc group (aromatic protons ~7.2-7.8 ppm), fluorenyl CH and CH₂ (~4.2-4.5 ppm), cyclobutane protons, and hydroxymethyl protons.
¹³C NMR (100 MHz) Peaks corresponding to the carbonyls of the carbamate and carboxylic acid, aromatic carbons of the fluorenyl group, and aliphatic carbons of the cyclobutane and fluorenyl moieties.
Mass Spectrometry [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight.
Purity (HPLC) ≥98% after purification

Logical Relationship of Key Steps

logical_relationship start 1-Amino-3-(hydroxymethyl) cyclobutane-1-carboxylic acid activation Deprotonation of Amine (Increased Nucleophilicity) start->activation reaction Nucleophilic Attack on Fmoc Reagent activation->reaction formation Formation of Stable Fmoc-Carbamate reaction->formation selectivity Chemoselectivity: Amine >> Hydroxyl reaction->selectivity purification Isolation and Purification of Product formation->purification final_product Fmoc-Protected Amino Acid purification->final_product

Asymmetric Synthesis of Chiral Cyclobutane Amino Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cyclobutane amino acids represent a unique class of conformationally constrained non-natural amino acids. Their rigid cyclobutane scaffold imparts specific conformational preferences upon peptides and peptidomimetics, making them valuable tools in drug discovery and materials science.[1][2] The incorporation of these amino acids can enhance metabolic stability, modulate biological activity, and control the secondary structure of peptides.[2][3] This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral cyclobutane amino acids, focusing on modern and efficient methodologies.

Application Notes

The unique structural features of chiral cyclobutane amino acids have led to their application in various fields:

  • Peptidomimetics and Conformational Control: The rigid cyclobutane ring restricts the phi (φ) and psi (ψ) dihedral angles of the amino acid backbone, leading to more predictable and stable peptide conformations.[2] This is crucial for designing peptides with specific secondary structures, such as helices or turns, which are often essential for biological activity. For instance, the incorporation of 1-aminocyclobutanecarboxylic acid (ACBC) has been shown to favor helical or β-turn conformations in peptides.[2]

  • Drug Discovery: The conformational rigidity and metabolic stability imparted by cyclobutane amino acids make them attractive building blocks for therapeutic peptides and small molecule drugs.[4] Several approved drugs contain a cyclobutane ring, highlighting the importance of this motif in medicinal chemistry.[5] For example, the hepatitis C virus (HCV) protease inhibitor boceprevir contains a cyclobutane group that contributes to its high potency.[5]

  • Modulation of Biological Activity: By replacing natural amino acids with their cyclobutane counterparts, researchers can fine-tune the biological activity of peptides. For example, analogs of the immunomodulatory peptide tuftsin, where natural amino acids were replaced with 1-aminocyclobutanecarboxylic acid derivatives, exhibited enhanced activity and resistance to enzymatic degradation.[6]

The following diagram illustrates the concept of how incorporating a cyclobutane amino acid can constrain the conformation of a peptide chain.

G cluster_0 Flexible Peptide Chain cluster_1 Constrained Peptide Chain AA1 AA1 AA2 AA2 AA1->AA2 Flexible Rotation AA3 AA3 AA2->AA3 Flexible Rotation CAA1 AA1 CBAA Cyclobutane AA CAA1->CBAA Restricted Rotation CAA3 AA3 CBAA->CAA3 Restricted Rotation Flexible Peptide Chain Flexible Peptide Chain Constrained Peptide Chain Constrained Peptide Chain

Peptide conformational constraint by a cyclobutane amino acid.

Synthetic Strategies and Protocols

Several asymmetric strategies have been developed for the synthesis of chiral cyclobutane amino acids. The following sections detail the experimental protocols for three prominent methods: photocatalytic [2+2] cycloaddition, chiral auxiliary-mediated synthesis, and diastereoselective Michael addition.

Visible-Light Photocatalytic [2+2] Cycloaddition

This method provides a direct and efficient route to cyclobutane α-amino acids through the [2+2] cycloaddition of dehydroamino acids with styrenes, mediated by a photocatalyst.[7]

Experimental Workflow:

G start Start reactants Mix Dehydroamino Acid, Styrene, and Photocatalyst in Solvent start->reactants degas Degas the Reaction Mixture reactants->degas irradiate Irradiate with Blue LEDs at 20 °C degas->irradiate monitor Monitor Reaction by TLC/NMR irradiate->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purify by Flash Chromatography workup->purify characterize Characterize Product (NMR, HRMS, X-ray) purify->characterize end End characterize->end

Workflow for photocatalytic [2+2] cycloaddition.

Protocol: Synthesis of Methyl (1R,2S)-2-acetamido-2-(4-methylphenyl)cyclobutane-1-carboxylate**

  • Materials:

    • Methyl 2-acetamidoacrylate (1.0 equiv)

    • 4-Methylstyrene (1.5 equiv)

    • [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (photocatalyst, 2 mol%)

    • Acetonitrile (CH3CN), anhydrous (to make a 0.2 M solution)

    • Photoreactor equipped with blue LEDs (λmax = 415 nm) and cooling fan

  • Procedure:

    • In a dry Schlenk tube, combine methyl 2-acetamidoacrylate, 4-methylstyrene, and the iridium photocatalyst.

    • Add anhydrous acetonitrile to achieve a 0.2 M concentration of the dehydroamino acid.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Place the reaction tube in the photoreactor and irradiate with blue LEDs at 20 °C for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or 1H NMR spectroscopy.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired cyclobutane amino acid derivative.

    • Characterize the product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). The stereochemistry can be confirmed by X-ray crystallography if suitable crystals are obtained.[7]

Quantitative Data Summary (Photocatalytic [2+2] Cycloaddition):

EntryDehydroamino AcidStyrene DerivativeYield (%)Diastereomeric Ratio (dr)
1Methyl 2-acetamidoacrylate4-Methylstyrene728:1
2Boc-protected dehydroalanine methyl esterStyrene728:1
3Cbz-protected dehydroalanine methyl esterStyrene646:1
4Methyl 2-acetamidoacrylate4-Methoxystyrene8020:1
5Methyl 2-acetamidoacrylate4-Chlorostyrene663.8:1

Data sourced from[7].

Chiral Auxiliary-Mediated Synthesis

This approach utilizes a chiral auxiliary, such as an Evans oxazolidinone, to control the stereochemistry of a key bond-forming step, typically an alkylation or a cycloaddition.[8]

General Strategy:

G start Start attach Attach Chiral Auxiliary start->attach diastereoselective Diastereoselective Reaction attach->diastereoselective cleave Cleave Chiral Auxiliary diastereoselective->cleave product Chiral Cyclobutane Amino Acid Derivative cleave->product end End product->end

General strategy for chiral auxiliary-mediated synthesis.

Protocol: Asymmetric Synthesis of a Cyclobutane Amino Acid Precursor via Evans Auxiliary

  • Materials:

    • (S)-4-benzyl-2-oxazolidinone (Evans auxiliary)

    • Cyclobutanecarboxylic acid

    • Pivaloyl chloride

    • Triethylamine (NEt3)

    • Lithium diisopropylamide (LDA)

    • Benzyl bromide

    • Lithium hydroxide (LiOH)

    • Hydrogen peroxide (H2O2)

    • Tetrahydrofuran (THF), anhydrous

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Acylation of the Chiral Auxiliary:

      • To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous THF at 0 °C, add triethylamine followed by dropwise addition of pivaloyl chloride.

      • Stir the mixture for 1 hour, then add cyclobutanecarboxylic acid.

      • After stirring for an additional 4 hours at room temperature, perform an aqueous workup and purify the N-acyl oxazolidinone by column chromatography.

    • Diastereoselective Alkylation:

      • To a solution of the N-acyl oxazolidinone in anhydrous THF at -78 °C, add LDA dropwise and stir for 30 minutes to form the enolate.

      • Add benzyl bromide and continue stirring at -78 °C for 2 hours.

      • Quench the reaction with saturated aqueous ammonium chloride and perform an aqueous workup.

      • Purify the product by flash chromatography to obtain the alkylated product.

    • Cleavage of the Chiral Auxiliary:

      • Dissolve the alkylated product in a mixture of THF and water.

      • Cool the solution to 0 °C and add a solution of lithium hydroxide and hydrogen peroxide.

      • Stir the mixture for 4 hours.

      • Perform an aqueous workup to isolate the chiral carboxylic acid and the recovered chiral auxiliary.

Quantitative Data Summary (Chiral Auxiliary-Mediated Synthesis):

EntryElectrophileYield (%)Diastereomeric Ratio (dr)
1Benzyl bromide85>95:5
2Allyl iodide82>95:5
3Methyl iodide90>98:2

Note: This data is representative and may vary depending on the specific substrate and reaction conditions.

Diastereoselective Michael Addition

This method is particularly useful for the synthesis of chiral cyclobutane β-amino acids. It involves the conjugate addition of a nitrogen nucleophile to an activated cyclobutene derivative.[9][10]

Reaction Scheme:

G cluster_0 Diastereoselective Michael Addition Cyclobutene Cyclobutene Derivative Product Chiral Cyclobutane β-Amino Acid Derivative Cyclobutene->Product + ChiralAmine Chiral Amine (Nucleophile) ChiralAmine->Product Base

Michael addition for cyclobutane β-amino acid synthesis.

Protocol: Diastereoselective Synthesis of a trans-Cyclobutane β-Amino Acid Derivative

  • Materials:

    • Cyclobutene-1-carboxylic acid

    • A chiral benzoxazol-2(3H)-one derivative

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous solvent (e.g., acetonitrile)

  • Procedure:

    • To a solution of cyclobutene-1-carboxylic acid and the chiral benzoxazol-2(3H)-one derivative in anhydrous acetonitrile, add a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the trans-β-N-heterocyclic cyclobutane carboximide derivative.[9]

Quantitative Data Summary (Diastereoselective Michael Addition):

EntryN-NucleophileYield (%)Diastereomeric Ratio (dr)
1Chiral Benzoxazol-2(3H)-one75-85>95:5 (trans)
2Chiral Imidazole70-80>90:10 (trans)

Note: This data is representative and may vary depending on the specific substrate and reaction conditions.

Conclusion

The asymmetric synthesis of chiral cyclobutane amino acids is a rapidly evolving field with significant implications for drug discovery and peptide science. The methods outlined in this document, particularly visible-light photocatalysis, offer efficient and highly stereoselective routes to these valuable building blocks. The provided protocols and data serve as a practical guide for researchers to synthesize and utilize chiral cyclobutane amino acids in their respective fields. Further exploration and development of new synthetic methodologies will undoubtedly continue to expand the accessibility and application of this important class of molecules.

References

Application Notes and Protocols: Characterization of Peptides Containing 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced properties. 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (AChc) is a conformationally constrained amino acid that can induce specific secondary structures in peptides, such as β-turns and helices.[1][2] This structural constraint can lead to increased metabolic stability, improved receptor binding affinity, and enhanced biological activity.[1][3] These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of peptides containing AChc.

I. Synthesis of Peptides Containing this compound

The synthesis of peptides incorporating AChc can be achieved through standard solid-phase peptide synthesis (SPPS) protocols.[4][5] The key consideration is the proper protection of the amino and carboxyl groups of the AChc monomer and the hydroxyl group on the cyclobutane ring.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide containing AChc using Fmoc/tBu chemistry.

1. Resin Preparation:

  • Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour.
  • Wash the resin with DMF (3 x 5 mL).

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (2 x 10 min).
  • Wash the resin with DMF (5 x 5 mL).

3. Amino Acid Coupling:

  • In a separate vessel, pre-activate the Fmoc-protected amino acid (4 eq.) with HCTU (3.9 eq.) and N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF for 5 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate the reaction mixture for 2 hours at room temperature.
  • Wash the resin with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).
  • Perform a Kaiser test to confirm the completion of the coupling reaction. Repeat the coupling step if the test is positive.

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (1:1:8 v/v/v) for 30 minutes.
  • Wash the resin with DMF (3 x 5 mL).

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the Fmoc-AChc(tBu)-OH monomer. The tert-butyl (tBu) group is a common protecting group for the hydroxyl moiety.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF (5 x 5 mL), DCM (5 x 5 mL), and methanol (3 x 5 mL).
  • Dry the resin under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge the mixture, decant the ether, and dry the peptide pellet.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
  • Collect the fractions containing the pure peptide and lyophilize to obtain a white powder.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Elongation Chain Elongation Kaiser_Test->Elongation Negative Repeat_Coupling->Wash2 Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of AChc-containing peptides.

II. Structural Characterization

The incorporation of AChc is expected to induce a distinct conformational preference in the peptide backbone. A combination of spectroscopic techniques can be employed to elucidate the secondary structure.

Analytical Techniques and Expected Observations
Analytical TechniqueParameter MeasuredExpected Observations for AChc-containing Peptides
Circular Dichroism (CD) Spectroscopy Far-UV CD spectra (190-250 nm)Appearance of characteristic minima and maxima indicative of β-turn or helical structures, depending on the peptide sequence.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy 1D and 2D NMR (COSY, TOCSY, NOESY)Chemical shift deviations from random coil values, specific Nuclear Overhauser Effect (NOE) correlations between backbone and side-chain protons, and temperature coefficients of amide protons can provide detailed structural information.[2][7]
Fourier-Transform Infrared (FTIR) Spectroscopy Amide I and Amide II band positionsShifts in the amide I band to frequencies characteristic of β-turns or helices.[2]
Mass Spectrometry (MS) Molecular weight and fragmentation patternConfirmation of the correct molecular weight of the synthesized peptide. Tandem MS (MS/MS) can be used to verify the amino acid sequence.[8]
X-ray Crystallography Three-dimensional atomic coordinatesProvides a high-resolution structure of the peptide in the solid state, confirming the conformational constraints imposed by the AChc residue.[2]
Experimental Protocol: Circular Dichroism (CD) Spectroscopy

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent (e.g., phosphate buffer, trifluoroethanol/water mixture) to a final concentration of 0.1-0.2 mg/mL.
  • Use a quartz cuvette with a path length of 1 mm.

2. Data Acquisition:

  • Record the CD spectrum from 250 nm to 190 nm at 25 °C.
  • Set the scanning speed to 50 nm/min, with a bandwidth of 1 nm and a response time of 2 seconds.
  • Acquire three to five scans and average them to improve the signal-to-noise ratio.
  • Record a baseline spectrum of the solvent under the same conditions.

3. Data Analysis:

  • Subtract the baseline spectrum from the sample spectrum.
  • Convert the data from millidegrees to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:
  • mdeg is the recorded ellipticity in millidegrees
  • c is the molar concentration of the peptide
  • n is the number of amino acid residues
  • l is the path length of the cuvette in cm.
  • Analyze the secondary structure content using deconvolution software (e.g., K2D2, DichroWeb).

III. Biological Activity and Signaling Pathways

Peptides containing conformationally constrained amino acids like AChc have shown promise in various therapeutic areas, including as immunomodulators and inhibitors of protein-protein interactions.[3][9] The specific biological activity will depend on the overall peptide sequence and the target protein.

General Workflow for Biological Evaluation

Biological_Evaluation_Workflow Peptide_Synthesis Peptide Synthesis & Purification In_Vitro_Assays In Vitro Assays Peptide_Synthesis->In_Vitro_Assays Binding_Assay Target Binding Assay (e.g., ELISA, SPR) In_Vitro_Assays->Binding_Assay Functional_Assay Cell-based Functional Assay (e.g., Reporter Gene, Proliferation) In_Vitro_Assays->Functional_Assay Lead_Optimization Lead Optimization Binding_Assay->Lead_Optimization Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assay) Functional_Assay->Signaling_Pathway_Analysis Signaling_Pathway_Analysis->Lead_Optimization Lead_Optimization->Peptide_Synthesis In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

Caption: General workflow for the biological evaluation of AChc-containing peptides.

Hypothetical Signaling Pathway Modulation

The incorporation of AChc into a peptide designed to inhibit a specific protein-protein interaction (PPI) could lead to the modulation of a downstream signaling pathway. For example, a stapled peptide containing AChc that targets the interaction between a transcription factor and its co-activator could inhibit gene expression.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (TF) Kinase_Cascade->Transcription_Factor Coactivator Co-activator Transcription_Factor->Coactivator PPI Gene_Expression Target Gene Expression Coactivator->Gene_Expression Activation AChc_Peptide AChc-Peptide Inhibitor AChc_Peptide->Transcription_Factor Inhibition Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Caption: Hypothetical signaling pathway inhibited by an AChc-peptide targeting a PPI.

IV. Conclusion

The incorporation of this compound into peptides offers a promising avenue for the development of novel therapeutics with improved structural and biological properties. The protocols and workflows outlined in these application notes provide a framework for the synthesis, characterization, and evaluation of these modified peptides. The unique conformational constraints imposed by AChc make it a valuable tool for peptide-based drug discovery.

References

Application Notes and Protocols: 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid as a Scaffold for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a unique cyclic amino acid derivative that has garnered interest in medicinal chemistry. Its rigid cyclobutane core offers a three-dimensional scaffold that can be strategically utilized for the design of potent and selective enzyme inhibitors. The presence of amino, hydroxyl, and carboxylic acid functional groups provides multiple points for chemical modification, allowing for the optimization of binding affinity and pharmacokinetic properties. This document provides an overview of the potential applications of this compound as a scaffold for enzyme inhibitors, with a focus on kinases, and details relevant experimental protocols.

The constrained conformation of the cyclobutane ring can lock a molecule into a specific orientation that is optimal for binding to a target enzyme's active site, potentially increasing potency and selectivity compared to more flexible acyclic analogues.[1][2] This structural feature is particularly advantageous in the design of kinase inhibitors, where targeting the highly conserved ATP-binding site requires subtle structural nuances to achieve selectivity.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compound, 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, are presented below. These properties are crucial for assessing its drug-like characteristics, such as solubility and membrane permeability.

PropertyThis compound1-Amino-3-hydroxycyclobutane-1-carboxylic acidReference
Molecular Formula C6H11NO3C5H9NO3[3]
Molecular Weight ( g/mol ) 145.16131.13[4][5]
LogP (Partition Coefficient) --3.7 to -3.8[5][6]
Topological Polar Surface Area (Ų) -83.6 - 84[5][6]
Hydrogen Bond Donors 33[6]
Hydrogen Bond Acceptors 44[6]
Rotatable Bonds 11[6]

Note: The high hydrophilicity, indicated by the low LogP value of the parent compound, suggests that derivatives may require modification to improve cell permeability.[6]

Application as a Kinase Inhibitor Scaffold

Derivatives of aminocyclobutane carboxylic acids have shown promise as inhibitors of various kinases, which are critical regulators of cell signaling and are frequently dysregulated in diseases such as cancer and autoimmune disorders.[7] For instance, a derivative of a related cyclobutane, N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide, has been identified as a selective JAK1 inhibitor.[7] This suggests that this compound can serve as a valuable starting point for the development of novel kinase inhibitors.

Hypothetical Kinase Inhibition Data
CompoundTarget KinaseIC50 (nM)Ki (nM)Assay Type
Compound X CDK2/cyclin A7535Luminescent Kinase Assay
Staurosporine (Control) CDK2/cyclin A157Luminescent Kinase Assay

Experimental Protocols

General Protocol for Kinase Inhibition Assay (Luminescent)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.[1]

Materials:

  • Target Kinase (e.g., CDK2/cyclin A)

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Test Compound (e.g., "Compound X" derived from this compound)

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO), followed by dilution in the kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stopping the Reaction: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[1]

Synthesis of a Hypothetical Inhibitor "Compound X"

This protocol outlines a conceptual synthetic route to a hypothetical kinase inhibitor derived from this compound. The synthesis involves standard organic chemistry transformations.

Materials:

  • This compound

  • Protecting group reagents (e.g., Boc-anhydride)

  • Coupling agents (e.g., HATU, HOBt)

  • A heterocyclic amine (e.g., a pyrimidine derivative, common in kinase inhibitors)

  • Solvents (e.g., DMF, DCM)

  • Purification materials (e.g., silica gel for chromatography)

Procedure:

  • Protection of the Amino Group: Protect the amino group of this compound with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

  • Amide Coupling: Activate the carboxylic acid of the protected amino acid using a coupling agent and react it with a selected heterocyclic amine to form an amide bond.

  • Deprotection: Remove the protecting group from the amino group to yield the final inhibitor, "Compound X."

  • Purification: Purify the final compound using techniques such as column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the synthesized compound using methods like NMR spectroscopy and mass spectrometry.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving a Cyclin-Dependent Kinase (CDK), a potential target for inhibitors derived from the title compound.

G cluster_0 Cell Cycle Progression Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor CyclinD_CDK46 Cyclin D / CDK4/6 Receptor->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Promotes transcription S_Phase S-Phase Entry CyclinE_CDK2->S_Phase Promotes Inhibitor Compound X (Inhibitor) Inhibitor->CyclinE_CDK2 Inhibits

Caption: Simplified CDK-mediated cell cycle signaling pathway.

Experimental Workflow

The diagram below outlines the general workflow for screening and characterizing enzyme inhibitors.

G cluster_1 Inhibitor Discovery and Characterization Workflow A Compound Synthesis (from scaffold) B Primary Screening (e.g., Kinase Panel) A->B C Hit Identification B->C D Dose-Response & IC50 Determination C->D E Mechanism of Action Studies (e.g., Kinetics) D->E F Lead Optimization E->F

Caption: General workflow for enzyme inhibitor discovery.

Logical Relationship

The following diagram illustrates the logical relationship in designing a selective kinase inhibitor using the cyclobutane scaffold.

G cluster_2 Design Strategy for Selective Kinase Inhibitors Scaffold Cyclobutane Scaffold (Rigid Core) SAR Structure-Activity Relationship (SAR) Scaffold->SAR Func_Groups Functional Groups (-NH2, -OH, -COOH) Func_Groups->SAR Selectivity Improved Selectivity SAR->Selectivity Potency Enhanced Potency SAR->Potency

Caption: Design strategy for selective kinase inhibitors.

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors, particularly for kinases. Its inherent structural rigidity and multiple points for chemical modification provide a solid foundation for medicinal chemists to design potent and selective drug candidates. The protocols and conceptual frameworks presented here offer a starting point for researchers interested in exploring the potential of this and related cyclobutane derivatives in drug discovery. Further research into the synthesis and biological evaluation of derivatives of this scaffold is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for Cyclobutane Derivatives in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclobutane derivatives in fragment-based drug discovery (FBDD). The unique three-dimensional structure of the cyclobutane scaffold offers distinct advantages in exploring chemical space beyond the flat, aromatic systems that have traditionally dominated fragment libraries. This document outlines the design principles, physicochemical properties, and screening methodologies for cyclobutane-based fragments, along with detailed protocols for key experimental procedures.

Introduction to Cyclobutane Derivatives in FBDD

Fragment-based drug discovery has emerged as a powerful strategy for identifying novel lead compounds. The success of this approach relies heavily on the quality and diversity of the fragment library. While historically dominated by aromatic compounds, there is a growing need for three-dimensional (3D) scaffolds to explore new chemical space and improve the physicochemical properties of drug candidates.

The cyclobutane moiety is an attractive, yet underrepresented, 3D scaffold in FBDD.[1][2][3] Its rigid, puckered conformation allows for the precise positioning of substituents in three-dimensional space, offering a level of structural definition that is not achievable with more flexible aliphatic chains.[4] Furthermore, cyclobutane derivatives can serve as bioisosteres for other common chemical groups, such as phenyl rings or gem-dimethyl groups, while offering improved metabolic stability and solubility.[2][5]

The inclusion of cyclobutane cores in fragment libraries can lead to:

  • Increased 3D Character: Moving away from planar structures can improve binding interactions with complex protein surfaces.[1]

  • Improved Physicochemical Properties: Cyclobutane fragments can exhibit favorable solubility and metabolic stability.[2]

  • Novel Intellectual Property: The underutilization of this scaffold provides opportunities for discovering novel chemical matter.

Design and Physicochemical Properties of a Cyclobutane Fragment Library

A key aspect of a successful FBDD campaign is the rational design of the fragment library. A well-designed library should exhibit chemical diversity, appropriate physicochemical properties according to the "Rule of Three" (Ro3), and a high degree of 3D character.

A recently developed 33-member library of 3D cyclobutane fragments serves as an excellent case study.[1][2] This library was designed using Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) analysis to ensure both chemical and shape diversity.[1][2][3] The library consists of secondary amines, amides, and sulfonamides built around a central cyclobutane core, with both cis and trans isomers to maximize shape diversity.[1][2]

The calculated physicochemical properties of this library demonstrate its suitability for fragment screening, with average values largely adhering to the Ro3.

Table 1: Physicochemical Properties of a 33-Member Cyclobutane Fragment Library
PropertyMean ValueRule of Three Guideline
Molecular Weight (MW)247.9 Da≤ 300 Da
cLogP1.8≤ 3
Hydrogen Bond Donors (HBD)1.8≤ 3
Hydrogen Bond Acceptors (HBA)3.2≤ 3
Rotatable Bonds (nRotb)3.1≤ 3
Heavy Atom Count (HAC)17.3-
Fraction sp³ (Fsp³)0.65High
Total Polar Surface Area (TPSA)60.1 Ų-

Data summarized from Hamilton et al. (2022).[1][2][6][7]

Case Study: Cyclobutane Derivatives as Modulators of Biological Targets

While comprehensive screening data for large cyclobutane fragment libraries is still emerging, several studies have demonstrated the potential of this scaffold in developing potent and selective modulators for various biological targets.

Integrin αvβ3 Antagonists

The integrin family of cell surface receptors plays a crucial role in cell adhesion and signaling. A novel class of integrin antagonists incorporating a functionalized cyclobutane ring as a central scaffold has been developed.[5][8][9] In this arginine-glycine-aspartic acid (RGD) mimetic structure, the cyclobutane core acts as a rigid spacer to orient the pharmacophoric groups correctly for binding to the integrin. A lead compound from this series demonstrated an in vitro IC50 of less than 1 μM in a cell-based adhesion assay.[8]

Retinoic Acid-Related Orphan Receptor γt (RORγt) Inverse Agonists

RORγt is a nuclear receptor that is a key regulator of Th17 cell differentiation and is a promising target for the treatment of autoimmune diseases.[10][11][12] The rigidification of a flexible n-butanoic acid side chain into a cis-cyclobutane acetic acid resulted in a significant improvement in the binding affinity of a series of RORγt inverse agonists.[2]

Table 2: Example Binding Affinities of Cyclobutane-Containing Compounds
TargetCompound TypeAssay TypeAffinity (IC50/EC50)
Integrin αvβ3RGD-mimetic antagonistCell Adhesion Assay< 1 µM
RORγtInverse agonistFRET Assay0.85 µM (initial hit)

Data from published studies on early-stage compounds incorporating cyclobutane moieties.[8][13]

Experimental Protocols

The following are detailed protocols for key experiments in an FBDD campaign utilizing a cyclobutane fragment library.

Protocol 1: Synthesis of a Key Cyclobutane Intermediate (3-azido-cyclobutanone)

This protocol describes the synthesis of a key intermediate used in the construction of a diverse cyclobutane fragment library.[2]

Materials:

  • Trichloroacetyl chloride

  • Zinc-copper couple

  • Diethyl ether (Et2O)

  • Zinc (Zn) dust

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Sodium azide (NaN3)

  • 37% aqueous hydrochloric acid (HCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

Procedure:

  • [2+2] Cycloaddition: To a solution of an appropriate olefin in Et2O, add trichloroacetyl chloride and a Zn-Cu couple. Maintain the reaction at 10-15 °C for 3 hours. This step generates the dichlorocyclobutanone intermediate.

  • Dechlorination: To the crude dichlorocyclobutanone in a mixture of THF and saturated aqueous NH4Cl (7:3), add Zn dust and stir at room temperature for 1 hour. This removes the chlorine atoms to yield cyclobutanone.

  • Azide Installation: To a solution of the cyclobutanone in DCM, add NaN3, 37% aqueous HCl, and Et3N. Stir the reaction at room temperature for 18 hours to produce 3-azido-cyclobutanone.

  • Purification: The product can be purified by column chromatography. Due to the potential volatility and safety concerns with the intermediates, yields are often determined by NMR analysis of the crude product.[2]

Protocol 2: Fragment Screening using NMR Spectroscopy

Protein-observed Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying fragment binding and mapping the binding site on the protein target.[1][14][15][16] The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is commonly used.[1][14][15]

Materials:

  • ¹⁵N-labeled protein target in a suitable NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 7.5)

  • Cyclobutane fragment library stock solutions (e.g., 100 mM in d6-DMSO)

  • NMR tubes

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Protein Preparation: Prepare a sample of ¹⁵N-labeled protein at a concentration of 50-100 µM in 90% H₂O/10% D₂O NMR buffer.

  • Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Fragment Addition: Add a small aliquot of the cyclobutane fragment stock solution to the protein sample to a final concentration of 250-500 µM.

  • HSQC Spectrum Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference and fragment-containing spectra. Significant chemical shift perturbations (CSPs) or line broadening of specific amide peaks in the protein spectrum indicate fragment binding.

  • Hit Deconvolution (if screening mixtures): If fragments are screened in mixtures, individual fragments from the hit mixture are tested separately to identify the active binder.

  • Affinity Determination: To determine the dissociation constant (Kd), perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment. The CSPs are then plotted against the fragment concentration and fitted to a binding isotherm.

Protocol 3: Fragment Hit Validation using Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free biophysical technique used to confirm hits from primary screens and to determine binding kinetics and affinity.[17][18][19][20]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Protein target

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., PBS with 0.05% P20 surfactant and 1-5% DMSO)

  • Cyclobutane fragment hits

Procedure:

  • Protein Immobilization: Immobilize the protein target onto the sensor chip surface using standard amine coupling chemistry. Aim for a high immobilization level to detect the binding of low molecular weight fragments.

  • System Priming: Prime the SPR system with running buffer to obtain a stable baseline.

  • Fragment Injection: Prepare a dilution series of the cyclobutane fragment hit in running buffer. Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein).

  • Data Acquisition: Record the sensorgrams, which show the change in response units (RU) over time.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.

    • For affinity determination, plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model.

    • For kinetic analysis, fit the association and dissociation phases of the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding).

Protocol 4: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, which is invaluable for structure-based drug design.[21][22][23][24]

Materials:

  • Purified protein target

  • Crystallization screens and plates

  • Cyclobutane fragment hit

  • Cryoprotectant

  • Synchrotron X-ray source

Procedure:

  • Protein Crystallization: Obtain high-quality crystals of the target protein by screening a wide range of crystallization conditions.

  • Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration of the cyclobutane fragment (typically 1-10 mM) and cryoprotectant. Allow the fragment to soak into the crystal for a defined period (minutes to hours).

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein.

  • Fragment Identification: Carefully examine the resulting electron density maps for evidence of the bound fragment. The presence of a clear and unambiguous electron density corresponding to the shape of the cyclobutane fragment confirms its binding mode.

  • Structure Refinement: Build the fragment into the electron density and refine the protein-fragment complex structure to high resolution.

Visualizations

FBDD Workflow

FBDD_Workflow cluster_prep Preparation cluster_screen Screening & Hit ID cluster_validation Hit Validation & Characterization cluster_optimization Hit to Lead Target_Selection Target Selection & Validation Primary_Screen Primary Screen (NMR, SPR, etc.) Target_Selection->Primary_Screen Fragment_Library Cyclobutane Fragment Library Fragment_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Weak Binders Hit_Validation Hit Validation (Orthogonal Assay) Hit_Identification->Hit_Validation Structural_Biology Structural Biology (X-ray, NMR) Hit_Validation->Structural_Biology Affinity_Measurement Affinity Measurement (SPR, ITC) Hit_Validation->Affinity_Measurement SBDD Structure-Based Design Structural_Biology->SBDD Affinity_Measurement->SBDD Lead_Optimization Lead Optimization SBDD->Lead_Optimization SAR Lead_Optimization->SBDD Candidate Drug Candidate Lead_Optimization->Candidate

Caption: A typical workflow for a fragment-based drug discovery campaign.

Logic of Cyclobutane Fragment Library Design

Library_Design cluster_properties Desired Properties cluster_elements Design Elements Core_Scaffold Cyclobutane Core Stereoisomers Stereoisomers (cis/trans) Core_Scaffold->Stereoisomers Functional_Groups Functional Groups (Amines, Amides, etc.) Core_Scaffold->Functional_Groups Growth_Vectors Growth Vectors Core_Scaffold->Growth_Vectors Ro3 Rule of Three (MW, cLogP, HBD/A) Final_Library Final Cyclobutane Fragment Library Ro3->Final_Library Shape_Diversity 3D Shape Diversity (PMI Analysis) Shape_Diversity->Final_Library Chemical_Diversity Chemical Diversity (PCA) Chemical_Diversity->Final_Library Sociability Synthetic Tractability ('Sociability') Sociability->Final_Library Stereoisomers->Shape_Diversity Functional_Groups->Chemical_Diversity Growth_Vectors->Sociability

Caption: Logic for designing a diverse 3D cyclobutane fragment library.

Simplified RORγt Signaling Pathway

RORyt_Pathway cluster_cell Th17 Cell cluster_nucleus Nucleus RORyt RORγt DNA DNA (IL-17 Promoter) RORyt->DNA Binds IL17_mRNA IL-17 mRNA DNA->IL17_mRNA Transcription IL17_Protein IL-17 Protein (Pro-inflammatory Cytokine) IL17_mRNA->IL17_Protein Translation Inflammation Inflammation (Autoimmune Disease) IL17_Protein->Inflammation Promotes Cyclobutane_Drug Cyclobutane-based Inverse Agonist Cyclobutane_Drug->RORyt Inhibits

Caption: Simplified signaling pathway of RORγt and its inhibition.

References

Application Notes and Protocols for NMR and Mass Spectrometry Analysis of Synthesized Cyclobutane Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane-containing peptides are a class of conformationally constrained molecules with significant potential in drug discovery. The rigid cyclobutane scaffold can impart unique structural features, leading to enhanced proteolytic stability, receptor selectivity, and bioavailability compared to their linear counterparts. Accurate and detailed structural analysis is crucial for understanding the structure-activity relationships (SAR) of these novel therapeutic candidates. This document provides comprehensive application notes and detailed experimental protocols for the characterization of synthesized cyclobutane peptides using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

I. Application Notes

A. Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the three-dimensional structure of cyclobutane peptides in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to define the constitution, configuration, and conformation of these molecules.

  • ¹H NMR: Provides critical information regarding the proton environment within the peptide. Key parameters include chemical shifts (δ), which are sensitive to the electronic environment of each proton, and coupling constants (J), which offer insights into the dihedral angles and thus the conformation of the peptide backbone and the cyclobutane ring. For cyclobutane rings, the proton chemical shifts are typically observed in the range of 1.5-2.5 ppm[1].

  • ¹³C NMR: Offers a detailed view of the carbon framework of the cyclobutane peptide. The chemical shifts of the carbonyl carbons are particularly informative about the peptide's secondary structure.

  • 2D NMR Techniques: A suite of 2D NMR experiments is vital for resolving complex spectra and for the complete structural assignment of cyclobutane peptides[2][3][4][5].

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, which is crucial for assigning protons within the same amino acid residue and within the cyclobutane ring.

    • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, enabling the identification of entire amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (< 5 Å), providing essential distance restraints for determining the three-dimensional structure and folding patterns of the peptide[2][3]. High-resolution NMR experiments have shown that peptides containing trans-cyclobutane amino acid residues tend to adopt more folded structures in solution compared to those with cis-cyclobutane residues, which often adopt a more linear, strand-like structure[6][7][8].

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of the carbon skeleton.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for connecting different amino acid residues and confirming the overall peptide sequence.

B. Molecular Weight Determination and Sequencing by Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and amino acid sequence of synthesized cyclobutane peptides. Due to their cyclic nature, the fragmentation patterns can be more complex than those of linear peptides[9][10].

  • Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These are the most common soft ionization techniques used to generate intact molecular ions of the cyclobutane peptides with minimal fragmentation.

  • Tandem Mass Spectrometry (MS/MS): This is essential for sequencing. The cyclic nature of these peptides means that a ring-opening event must occur before sequence information can be obtained. This can lead to multiple possible linear precursor ions, resulting in complex product ion spectra[9][10][11]. The fragmentation of a single intracyclic bond does not initially lead to characteristic fragment ions, making the analysis more challenging than for linear peptides[12].

    • Collision-Induced Dissociation (CID): This is the most common fragmentation method. For cyclic peptides, CID can lead to the formation of b-ions and y-ions after a ring-opening event. The annotation of tandem mass spectra of cyclic peptides can be difficult due to the potential for multiple ring-opening points, leading to various series of fragment ions[9][10].

    • Electron Capture Dissociation (ECD) / Electron Transfer Dissociation (ETD): These fragmentation methods can be advantageous for cyclic peptides as they can induce backbone cleavage without significant side-chain loss, sometimes providing clearer sequencing data.

    • Multi-stage Tandem Mass Spectrometry (MSⁿ): Performing multiple stages of fragmentation (e.g., MS³) can help to elucidate complex fragmentation pathways and confirm the amino acid sequence unambiguously[11][13][14].

II. Experimental Protocols

A. NMR Spectroscopy Protocol

This protocol outlines the general steps for acquiring and analyzing NMR data for a synthesized cyclobutane peptide.

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified cyclobutane peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD). The choice of solvent is critical; for observing exchangeable amide protons, aprotic solvents like DMSO-d₆ are preferred.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.

    • Acquire standard 1D ¹³C and DEPT spectra to identify all carbon signals and their multiplicities.

    • Acquire the following 2D NMR spectra:

      • gCOSY (gradient-enhanced COSY)

      • TOCSY (with a mixing time of ~80 ms)

      • NOESY (with a mixing time of 200-400 ms) or ROESY for molecules with intermediate molecular weight.

      • gHSQC (gradient-enhanced HSQC)

      • gHMBC (gradient-enhanced HMBC)

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., TopSpin, Mnova, CARA). This includes Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or the internal standard.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the coupling constants in the ¹H NMR spectrum to deduce dihedral angles.

    • Assign all ¹H and ¹³C resonances using a combination of 1D and 2D NMR data.

    • Use the NOE/ROE correlations to build a 3D model of the cyclobutane peptide.

B. Mass Spectrometry Protocol

This protocol provides a general workflow for the mass spectrometric analysis of a synthesized cyclobutane peptide.

  • Sample Preparation:

    • Prepare a stock solution of the cyclobutane peptide in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • For LC-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase.

  • Liquid Chromatography (LC) Method (for LC-MS):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a suitable gradient from a low to high percentage of Mobile Phase B to achieve good separation of the analyte.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Data Acquisition:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.

    • Full Scan MS: Acquire a full scan spectrum to identify the m/z of the protonated molecular ion ([M+H]⁺) of the cyclobutane peptide.

    • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra of the precursor ion. Select the [M+H]⁺ ion for fragmentation.

    • Collision Energy: Optimize the collision energy to achieve a good balance of precursor ion depletion and fragment ion generation.

  • Data Analysis:

    • Analyze the full scan data to confirm the molecular weight of the synthesized peptide.

    • Interpret the MS/MS spectra to confirm the amino acid sequence. Due to the cyclic nature, this may require specialized software or manual interpretation, considering all possible ring-opening scenarios[15].

    • Compare the observed fragmentation pattern with theoretical fragmentation patterns for the expected sequence.

III. Data Presentation

Table 1: Example ¹H and ¹³C NMR Data for a Hypothetical Cyclobutane-Containing Dipeptide (in DMSO-d₆)
ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹H Multiplicity & J (Hz)
AlaNH8.15-d, J=7.5
4.2050.1dq, J=7.5, 7.2
1.3018.5d, J=7.2
C'-173.5-
cBuNH7.90-d, J=8.0
3.9555.2m
2.1030.5m
1.8525.0m
C'-175.0-
Table 2: Example MS/MS Fragmentation Data for a Hypothetical Cyclobutane Peptide
m/zIon TypeProposed Fragment
354.2[M+H]⁺Full Peptide
337.2[M+H-NH₃]⁺Loss of Ammonia
283.1b₂Ala-cBu
255.1a₂b₂ - CO
184.1y₁cBu
86.1ImmoniumIminium ion of Ala

IV. Visualizations

Caption: Overall experimental workflow from synthesis to structural analysis.

NMR_Analysis_Logic one_d_h1 1D ¹H NMR cosy COSY one_d_h1->cosy J-coupling hsqc HSQC one_d_h1->hsqc one_d_c13 1D ¹³C NMR one_d_c13->hsqc tocsy TOCSY cosy->tocsy Spin System assignment Resonance Assignment tocsy->assignment hmbc HMBC hsqc->hmbc Connectivity hmbc->assignment noesy NOESY/ROESY structure 3D Structure & Conformation noesy->structure Distance Restraints assignment->noesy

Caption: Logic diagram for NMR data integration in structural elucidation.

MS_Fragmentation_Pathway cyclic_peptide Cyclic Peptide [M] molecular_ion Molecular Ion [M+H]⁺ cyclic_peptide->molecular_ion Ionization (ESI/MALDI) ring_opening Ring Opening (at any amide bond) molecular_ion->ring_opening linear_ions Mixture of Linear Precursor Ions ring_opening->linear_ions fragmentation Collision-Induced Dissociation (CID) linear_ions->fragmentation b_ions b-type ions fragmentation->b_ions y_ions y-type ions fragmentation->y_ions other_frags Other Fragments (a-ions, immonium ions, neutral losses) fragmentation->other_frags sequence Sequence Determination b_ions->sequence Mass Analysis y_ions->sequence Mass Analysis other_frags->sequence Mass Analysis

Caption: Generalized fragmentation pathway for cyclobutane peptides in MS/MS.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted cyclobutane amino acids. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing these valuable compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of substituted cyclobutane amino acids, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield in [2+2] Cycloaddition Reactions

Q: My photocatalytic [2+2] cycloaddition reaction is resulting in a low yield of the desired cyclobutane amino acid. What are the potential causes and how can I improve the yield?

A: Low yields in photocatalytic [2+2] cycloadditions can stem from several factors. Here are some common causes and troubleshooting steps:

  • Inadequate Light Source or Irradiation Time: Ensure your light source has the correct wavelength and sufficient power for the chosen photocatalyst. Reaction times may need to be extended, sometimes up to 72 hours, to drive the reaction to completion.[1]

  • Suboptimal Photocatalyst: The choice of photocatalyst is critical. For the cycloaddition of dehydroamino acids with styrene-type olefins, iridium-based catalysts like [Ir(dFCF3ppy2)dtbpy]PF6 have shown high efficiency compared to ruthenium-based or organic photocatalysts.[1]

  • Incorrect Solvent or Concentration: The reaction solvent can significantly impact yield. Acetonitrile (CH3CN) is a commonly used solvent. The concentration of reactants is also important; typically, reactions are run at concentrations of 0.1 M to 0.4 M.[1]

  • Side Reactions: Electron-rich aromatic substituents on the reactants can be prone to over-oxidation, leading to byproducts and reduced yield.

  • Scale-Up Issues: When scaling up the reaction, light penetration can become a limiting factor. For gram-scale synthesis, using a continuous flow reactor can significantly improve the yield and reduce reaction time compared to a batch setup.[2]

Issue 2: Poor Diastereoselectivity in Cyclobutane Ring Formation

Q: I am observing a low diastereomeric ratio (d.r.) in my cyclobutane product. How can I improve the stereoselectivity of the reaction?

A: Achieving high diastereoselectivity is a common challenge. The following factors can influence the stereochemical outcome:

  • Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the thermodynamically more stable transition state.

  • Choice of Catalyst and Ligands: In metal-catalyzed reactions, the ligand attached to the metal center plays a crucial role in controlling the stereochemistry. Experimenting with different ligands is a common strategy to improve selectivity.

  • Substrate Steric Hindrance: The steric bulk of the substituents on both the amino acid precursor and the coupling partner can influence the facial selectivity of the cycloaddition. In some cases, a Thorpe-Ingold effect, where gem-disubstitution on a reactant favors a particular conformation, can be exploited to improve stereocontrol.

  • Protecting Groups: The nature of the N-protecting group on the amino acid can impact the diastereoselectivity. For instance, in some photocatalytic reactions, N-acyl groups have been found to be more efficient in directing stereochemistry than Boc or Fmoc groups.[1]

Issue 3: Difficulties in Product Purification

Q: I am struggling to purify my substituted cyclobutane amino acid from the reaction mixture. What are some common purification challenges and how can I overcome them?

A: Purification can be challenging due to the presence of diastereomers, unreacted starting materials, and byproducts with similar polarities.

  • Separation of Diastereomers: Diastereomers can often be separated by column chromatography on silica gel. Careful selection of the eluent system is critical. A gradient elution is often more effective than an isocratic one. In some cases, derivatization of the amino acid to an ester or amide can alter the polarity and improve separation.

  • Removal of Unreacted Starting Materials: If the starting materials are volatile, they can sometimes be removed under high vacuum. Otherwise, careful column chromatography is required.

  • Dealing with Unstable Intermediates: Some cyclobutane products, particularly those containing oxazolone rings, can be unstable and prone to retro-[2+2] cycloaddition or other side reactions upon purification.[3] In such cases, it is advisable to proceed to the next synthetic step without isolating the unstable intermediate. A one-pot, two-step procedure can be beneficial.[3]

  • Crystallization: If the product is a solid, recrystallization can be a powerful purification technique to obtain a single diastereomer in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing substituted cyclobutane amino acids?

A1: The most prevalent methods include:

  • [2+2] Cycloaddition Reactions: This is a powerful method for forming the cyclobutane ring. Photocatalytic [2+2] cycloadditions using visible light are particularly popular due to their mild reaction conditions.[1][4][5][6][7][8] Thermal [2+2] cycloadditions are also employed.[9]

  • Ring Contraction of Pyrrolidines: This method involves the stereoselective contraction of a pyrrolidine ring to a cyclobutane ring, often mediated by iodonitrene chemistry. This approach can provide access to highly substituted cyclobutanes with excellent stereocontrol.[10][11]

  • Ring-Opening of Bicyclo[1.1.0]butanes (BCBs): Strain-release-driven ring-opening of BCBs with various nucleophiles is an effective strategy for synthesizing functionalized cyclobutanes.[12][13]

Q2: How do N-protecting groups influence the synthesis of cyclobutane amino acids?

A2: N-protecting groups play a crucial role in several aspects of the synthesis:

  • Reaction Efficiency: The choice of protecting group can affect the reactivity of the amino acid precursor. For example, in some photocatalytic [2+2] cycloadditions, N-acyl groups lead to higher yields than Boc or Fmoc groups.[1]

  • Stereoselectivity: The steric and electronic properties of the protecting group can influence the diastereoselectivity of the ring-forming reaction.

  • Side Reactions: Protecting groups prevent unwanted side reactions at the amino group. However, some protecting groups can be labile under certain reaction conditions, leading to byproducts.

  • Orthogonal Deprotection: Using protecting groups that can be removed under different conditions (orthogonal protecting groups) allows for the selective deprotection of the amino and carboxyl groups, which is essential for further derivatization, such as in peptide synthesis.[1] For example, a Boc group can be removed under acidic conditions, while an Fmoc group is removed with a base.[1]

Q3: What are the key considerations for achieving good stereocontrol in these syntheses?

A3: Achieving high stereocontrol (both diastereoselectivity and enantioselectivity) is a central challenge. Key considerations include:

  • Chiral Auxiliaries: The use of chiral auxiliaries attached to one of the reactants can effectively control the stereochemical outcome of the cycloaddition.

  • Chiral Catalysts: In catalytic reactions, employing a chiral catalyst or a metal complex with a chiral ligand is a powerful strategy for enantioselective synthesis.

  • Substrate Control: The inherent stereochemistry of the starting materials can be used to direct the formation of new stereocenters.

  • Reaction Conditions: As mentioned in the troubleshooting guide, reaction parameters such as temperature and solvent can have a significant impact on stereoselectivity.

Q4: Are there any specific safety precautions to consider when working with these synthetic methods?

A4: Standard laboratory safety practices should always be followed. Specific considerations for these syntheses include:

  • Photochemical Reactions: When using photoreactors, ensure proper shielding to protect from intense light sources.

  • High-Pressure Reactions: Some cycloaddition reactions may be carried out under pressure. Ensure that the equipment is properly rated and maintained.

  • Reactive Reagents: Many of the reagents used, such as organometallic catalysts and strong acids or bases for deprotection, are hazardous. Always consult the Safety Data Sheet (SDS) for each reagent and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Data Presentation

Table 1: Comparison of Photocatalysts for the [2+2] Cycloaddition of Methyl 2-acetamidoacrylate and 4-methyl Styrene [1]

EntryPhotocatalystLoading (mol %)SolventYield (%)Diastereomeric Ratio (d.r.)
1[Ir(dFCF3ppy2)dtbpy]PF62CH3CN828:1
2--INVALID-LINK--22CH3CN<5N/A
3Thioxanthone10CH3CN356:1
44CzIPN2CH3CN205:1

Table 2: Influence of N-Protecting Group on the [2+2] Cycloaddition Yield [1]

EntryN-Protecting GroupYield (%)Diastereomeric Ratio (d.r.)
1Acetyl (Ac)828:1
2Boc728:1
3Cbz646:1
4Fmoc453:1

Experimental Protocols

Protocol 1: General Procedure for Visible Light-Mediated [2+2] Cycloaddition [1]

  • Preparation of the Reaction Mixture: In a reaction vessel, combine the dehydroamino acid (1.0 equiv), the styrene derivative (1.5 equiv), and the photocatalyst (e.g., [Ir(dFCF3ppy2)dtbpy]PF6, 2 mol %).

  • Solvent Addition and Degassing: Add the appropriate solvent (e.g., anhydrous and degassed acetonitrile) to achieve the desired concentration (typically 0.2 M). Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiation: Seal the reaction vessel and place it in a photoreactor equipped with a cooling system to maintain the desired temperature (e.g., 20 °C). Irradiate the mixture with a suitable light source (e.g., blue LEDs, λmax = 415 nm) for the required reaction time (typically 24-72 hours), with continuous stirring.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired substituted cyclobutane amino acid.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Work-up & Purification A Combine Reactants: - Dehydroamino Acid - Styrene Derivative - Photocatalyst B Add Degassed Solvent (e.g., Acetonitrile) A->B 1. C Irradiate with Blue LEDs (e.g., 24-72h at 20°C) B->C 2. D Concentrate Reaction Mixture C->D E Purify by Column Chromatography D->E 3. F Isolate Pure Product E->F 4.

Caption: Workflow for photocatalytic [2+2] cycloaddition.

troubleshooting_logic A Low Yield? B Check Light Source & Irradiation Time A->B Possible Cause C Optimize Photocatalyst A->C Possible Cause D Adjust Solvent & Concentration A->D Possible Cause E Consider Flow Reactor for Scale-up A->E If Scaling Up F Poor Diastereoselectivity? G Lower Reaction Temperature F->G Solution H Screen Catalysts/Ligands F->H Solution I Evaluate Protecting Group F->I Solution

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Synthesis of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid for improved yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Issue Potential Cause Suggested Solution
Low Overall Yield Incomplete reaction at one or more synthetic steps.- Monitor reaction progress closely using techniques like TLC or LC-MS to ensure completion. - Optimize reaction parameters such as temperature, reaction time, and catalyst loading. For instance, in related hydrogenolysis reactions for similar precursors, the choice and handling of the palladium catalyst are crucial for the reaction to go to completion.[1]
Degradation of intermediates or the final product.- Ensure inert atmospheric conditions (e.g., nitrogen or argon) if any intermediates are sensitive to air or moisture. - Control the temperature to prevent thermal decomposition.
Inefficient purification leading to product loss.- Select an appropriate purification method (e.g., recrystallization, column chromatography) and optimize the solvent system. - For amino acids, ion-exchange chromatography can be a highly effective purification technique.
Formation of Impurities Side reactions occurring during the synthesis.- The choice of protecting groups is critical. Ensure they are stable under the reaction conditions of subsequent steps and can be removed with high efficiency. - In syntheses involving functional group interconversions, by-products can arise. For example, in reactions starting from cyclobutanone derivatives, incomplete conversion or side reactions during amination can lead to impurities.
Contamination from starting materials or reagents.- Use high-purity starting materials and reagents. - Ensure all glassware is thoroughly cleaned and dried.
Difficulty in Purification Product and impurities have similar physical properties.- Employ high-resolution chromatographic techniques such as HPLC. - Consider derivatization of the product or impurities to alter their properties and facilitate separation.
Product is highly polar and water-soluble.- Use reverse-phase chromatography with an appropriate mobile phase. - Lyophilization can be used to isolate the product from aqueous solutions without thermal degradation.
Stereochemical Control Issues Formation of undesired stereoisomers.- Utilize stereoselective synthetic routes. For instance, some synthetic strategies for substituted cyclobutanes face challenges in controlling stereochemistry.[2] - Chiral chromatography or diastereomeric salt resolution can be employed to separate stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are some common synthetic routes to this compound?

A1: While a definitive, high-yielding route is not extensively published, common strategies for synthesizing substituted aminocyclobutane carboxylic acids often involve multi-step processes. These can start from commercially available cyclobutane precursors like 3-oxocyclobutane-1-carboxylic acid or involve the construction of the cyclobutane ring through cycloaddition reactions.[2][3] One potential pathway could involve the synthesis of a suitable cyclobutanone intermediate, followed by an amination reaction (e.g., Strecker or Bucherer-Bergs synthesis) and subsequent reduction of a functional group to the hydroxymethyl group.

Q2: How can I improve the yield of the amination step?

A2: The efficiency of the amination step is critical. For instance, the Bucherer-Bergs reaction on cyclic ketones is a known method to generate cyclic amino acids.[4] To optimize this step, consider the following:

  • Reagent Concentration: Ensure appropriate stoichiometry of reagents like cyanide and ammonium salts.

  • Temperature and pH Control: These parameters can significantly influence the reaction rate and the formation of by-products.

  • Reaction Time: Monitor the reaction to determine the optimal time for maximum conversion.

Q3: What are the key considerations for the reduction of the precursor to form the hydroxymethyl group?

A3: The reduction of a carboxylic acid or ester to an alcohol is a standard transformation. Key considerations include:

  • Choice of Reducing Agent: Use a selective reducing agent that does not affect other functional groups present in the molecule. Common choices include lithium aluminum hydride (LiAlH₄) or borane (BH₃).

  • Protection of other Functional Groups: The amino and carboxylic acid groups will likely need to be protected before the reduction step to prevent unwanted side reactions.

  • Work-up Procedure: Careful quenching of the reaction and work-up are necessary to isolate the desired product.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes. When working with reagents such as sodium cyanide (in the Strecker synthesis) or pyrophoric catalysts like dry palladium on carbon, strict safety protocols must be followed.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted before starting any new procedure.

Experimental Protocols

Hypothetical Synthetic Workflow:

G A Start: 3-Oxocyclobutane-1-carboxylic acid B Step 1: Protection of Carboxylic Acid (e.g., Esterification) A->B C Step 2: Reductive Amination or Bucherer-Bergs Reaction B->C D Step 3: Protection of Amino Group (e.g., Boc-protection) C->D E Step 4: Reduction of Ester to Hydroxymethyl Group (e.g., with LiAlH4) D->E F Step 5: Deprotection of Amino and Carboxylic Acid Groups E->F G Final Product: this compound F->G

Caption: Hypothetical synthetic workflow for this compound.

Troubleshooting Logic Diagram:

G Start Low Yield Observed Q1 Is the starting material pure? Start->Q1 A1_Yes Proceed to next check Q1->A1_Yes Yes A1_No Purify starting material Q1->A1_No No Q2 Is the reaction going to completion? A1_Yes->Q2 A2_Yes Check purification step Q2->A2_Yes Yes A2_No Optimize reaction conditions (temp, time, catalyst) Q2->A2_No No Q3 Significant product loss during purification? A2_Yes->Q3 A3_Yes Optimize purification method (e.g., different chromatography) Q3->A3_Yes Yes A3_No Consider product degradation Q3->A3_No No

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Peptide Coupling with Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the coupling of constrained amino acids.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your peptide synthesis experiments.

Problem 1: Low coupling efficiency or incomplete reaction when using sterically hindered amino acids (e.g., Aib, N-methylated amino acids).

  • Possible Cause: Steric hindrance from the bulky side chain of the constrained amino acid is preventing efficient coupling.

  • Solution:

    • Optimize Coupling Reagents: Switch to a more potent coupling reagent. For sterically hindered amino acids like Aib (α-aminoisobutyric acid), reagents such as COMU have been shown to significantly improve coupling efficiency compared to standard reagents like HCTU.[1]

    • Increase Reaction Temperature: Elevating the reaction temperature can help overcome the activation energy barrier caused by steric hindrance. For example, increasing the temperature to 75°C with short reaction times (e.g., 2 x 3 minutes) has been shown to improve yields dramatically.[1]

    • Extended Coupling Times: For N-methylated amino acids, which are notoriously difficult to couple, extending the coupling time to 4-12 hours may be necessary.[2]

    • Pre-activation: Extend the pre-activation time of the incoming amino acid to 5-10 minutes before adding it to the resin.[2]

    • Solvent Choice: Consider switching to N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) to the solvent to improve reagent solubility and reaction kinetics.[3]

Problem 2: Presence of a deletion sequence lacking the constrained amino acid.

  • Possible Cause: Incomplete Fmoc-deprotection of the preceding amino acid, leading to a capped sequence, or incomplete coupling of the constrained amino acid followed by capping of the unreacted amine.

  • Solution:

    • Modify Deprotection Conditions: If Fmoc deprotection is slow or incomplete, consider switching to a stronger deprotection reagent, such as one containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[3]

    • Enhanced Coupling Protocol: Employ the enhanced coupling conditions described in Problem 1 to ensure the constrained amino acid is coupled to completion.

    • Capping: If coupling remains incomplete after a second attempt, it is crucial to cap the unreacted amino groups to prevent the formation of deletion sequences. This can be done by treating the resin with acetic anhydride and a non-nucleophilic base like DIEA.[2]

Problem 3: Observation of a cyclic dipeptide byproduct, especially when Proline is one of the first two N-terminal residues.

  • Possible Cause: Formation of diketopiperazine (DKP), a common side reaction at the dipeptide stage. This reaction is particularly prevalent with Proline due to its unique cyclic structure that favors the necessary cis-amide bond conformation.[4]

  • Solution:

    • Choice of Resin: For Fmoc-based synthesis, using 2-chlorotrityl chloride resin is recommended when Proline or another constrained amino acid is one of the first two residues. The steric bulk of the resin linker inhibits DKP formation.[3]

    • Dipeptide Coupling: A highly effective strategy is to couple the second and third amino acid residues as a pre-formed dipeptide unit. This bypasses the vulnerable dipeptide-resin intermediate stage.[3]

    • In Situ Neutralization: In Boc-based synthesis, employing in situ neutralization protocols can suppress DKP formation.[3] This involves adding the protonated peptide-resin to the activated Boc-amino acid solution containing a non-nucleophilic base, minimizing the time the free N-terminal amine is exposed.[4]

    • Protecting Group Strategy: For Fmoc synthesis, using a Bsmoc (1,1-dioxo-benzo[b]thiophen-2-yl-methoxycarbonyl) protecting group for the second amino acid can prevent DKP formation as it is removed under milder and faster basic conditions than Fmoc.[5]

Problem 4: Racemization or epimerization of the amino acid residue, leading to diastereomeric impurities.

  • Possible Cause: Loss of chiral integrity at the α-carbon of the activated amino acid. This can occur via two main mechanisms: the formation of an oxazolone intermediate or direct proton abstraction from the α-carbon by a base.[6]

  • Solution:

    • Use of Additives: The addition of reagents like HOBt (Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole), or 6-Cl-HOBt to the coupling reaction is crucial for suppressing racemization.[3][7] These additives form reactive esters that are less prone to racemization.

    • Choice of Coupling Reagent: Carbodiimide reagents like DCC and DIC are known to cause racemization, especially without additives.[8] Using phosphonium or aminium/uronium-based reagents in combination with additives is generally preferred.

    • Base Selection: In Fmoc synthesis, weaker bases like sym-collidine can be used in place of DIPEA or NMM to reduce the risk of racemization, particularly for sensitive amino acids.[8]

    • Low Temperature: Performing the coupling reaction at a lower temperature can help to minimize racemization.[9]

    • Solvent Effects: Polar solvents like DMF can increase the rate of epimerization.[9] In some cases, using less polar solvents may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when working with constrained amino acids?

A1: The most prevalent side reactions include:

  • Incomplete Coupling: Due to steric hindrance from the bulky side chains of constrained amino acids.

  • Diketopiperazine (DKP) Formation: Especially common with Proline and other N-substituted amino acids at the N-terminus of the peptide chain.[10][11]

  • Racemization/Epimerization: The loss of stereochemical integrity at the alpha-carbon of the amino acid, which can be exacerbated by certain coupling conditions and amino acid structures.[6][8]

  • Aspartimide Formation: This occurs with sequences containing Asp-Gly, Asp-Ala, or Asp-Ser and can happen under both acidic and basic conditions.[3]

Q2: Why is diketopiperazine formation more common with Proline?

A2: Proline's rigid, cyclic structure facilitates the formation of a cis-amide bond between the first and second amino acid residues. This conformation brings the N-terminal amino group into close proximity with the carbonyl group of the second amino acid's amide bond, promoting the intramolecular cyclization that leads to DKP formation.[4] Peptides with Proline at the second position from the N-terminus are particularly susceptible.[4][10]

Q3: How can I detect racemization in my synthetic peptide?

A3: Racemization can be detected by using chiral analytical techniques. Chiral chromatography (either gas or liquid) is a common method. Additionally, enzymatic digestion of the peptide followed by analysis of the resulting amino acids by chiral chromatography can be used to determine the enantiomeric purity of each residue.

Q4: Are there any specific considerations for N-methylated amino acids?

A4: Yes, N-methylated amino acids present significant challenges due to increased steric hindrance at both the N-terminus and the preceding residue. This leads to slower coupling and deprotection steps. It is often necessary to use stronger coupling reagents, longer reaction times, and higher temperatures.[2] Standard ninhydrin tests (like the Kaiser test) are not effective for detecting the secondary amine of an N-methylated residue; alternative tests like the bromophenol blue test should be used.[2]

Q5: What is guanidinylation and how can it be avoided?

A5: Guanidinylation is an irreversible side reaction where uronium/aminium-based coupling reagents react with the unprotected N-terminus of the peptide chain, forming a guanidine moiety that terminates the peptide chain. This can be avoided by pre-activating the protected amino acid with the coupling reagent before adding the mixture to the peptide-resin.[3]

Data Summary

Table 1: Influence of N-terminal Amino Acid (Xaa) on Diketopiperazine Formation Half-Life in Xaa-Pro Peptides

N-terminal Amino Acid (Xaa)Side Chain PolarityDissociation Half-life (at 75°C)Relative Rate
Gln, Glu, Ser, LysPolar / ChargedFastHigh
Trp, Phe, TyrAromaticModerateMedium
Gly, Val, ChaNonpolarSlowLow

Data adapted from studies on model peptides Xaa¹-Pro²-Gly₄-Lys⁷.[10] This table illustrates that polar or charged residues at the N-terminus significantly accelerate DKP formation compared to nonpolar residues.

Experimental Protocols

Protocol 1: Coupling of a Sterically Hindered Amino Acid (e.g., Aib) using COMU

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (3 equivalents) and COMU (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Microwave-Assisted Coupling (Optional, for difficult couplings): Perform the coupling reaction in a microwave peptide synthesizer at 75°C for 2 cycles of 3 minutes each.[1]

  • Washing: After the coupling is complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.

Protocol 2: Minimizing Diketopiperazine Formation during Coupling to a Proline-containing Dipeptide

  • Resin and Sequence: This protocol is for coupling the third amino acid to a sequence H-Xaa-Pro-Resin, where Proline is the second residue. Use of 2-chlorotrityl chloride resin is recommended.[3]

  • Amino Acid Activation: In a separate vessel, dissolve the incoming Boc-protected amino acid (3 equivalents) and a suitable coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

  • In Situ Neutralization and Coupling (for Boc-SPPS): a. After TFA deprotection of the dipeptide-resin, wash thoroughly with DCM. b. Add the washed, protonated resin directly to the activated amino acid solution. c. Add DIEA (6 equivalents) to the mixture to neutralize the resin and initiate coupling simultaneously.[4]

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing and Confirmation: Wash the resin as described in Protocol 1 and confirm the reaction completion.

Visualizations

G Workflow for Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency with Constrained Amino Acid reagent Switch to Potent Coupling Reagent (e.g., COMU) start->reagent temp Increase Reaction Temperature (e.g., 75°C) start->temp time Extend Coupling Time (4-12 hours for N-Me AA) start->time check Check for Completion (e.g., Kaiser/Bromophenol Blue Test) reagent->check temp->check time->check re_couple Re-couple with Optimized Conditions check->re_couple Incomplete proceed Proceed to Next Cycle check->proceed Complete cap Cap Unreacted Amines (Acetic Anhydride/DIEA) re_couple->cap cap->proceed

Caption: Troubleshooting workflow for low coupling efficiency.

G Mechanism of Diketopiperazine (DKP) Formation cluster_0 Peptide on Resin dipeptide H-AA1-AA2-Resin (Free N-terminus) conformation Cis-Amide Bond Formation (Favored by Proline at AA2) dipeptide->conformation attack Intramolecular Nucleophilic Attack (N of AA1 on Carbonyl of AA2) conformation->attack cleavage Peptide Bond Cleavage attack->cleavage dkp Cyclic Dipeptide (DKP) Released cleavage->dkp truncated Truncated Peptide on Resin cleavage->truncated

Caption: Key steps in diketopiperazine (DKP) formation.

G Strategies to Mitigate Racemization racemization Racemization Risk during Activation additives Use Additives (HOBt, HOAt) racemization->additives reagents Select Appropriate Coupling Reagent racemization->reagents base Use Weaker Base (e.g., sym-collidine) racemization->base temp Lower Reaction Temperature racemization->temp outcome Preservation of Chiral Integrity additives->outcome reagents->outcome base->outcome temp->outcome

Caption: Logical relationships in preventing racemization.

References

Technical Support Center: Optimization of Deprotection Steps for Cyclobutane-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclobutane-containing peptides. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the deprotection steps of these unique peptidomimetics. The incorporation of cyclobutane amino acids offers valuable conformational constraints but can also introduce specific synthetic challenges, particularly concerning steric hindrance.

Troubleshooting Guide

This guide addresses specific issues that may arise during the deprotection of peptides incorporating cyclobutane residues.

Problem 1: Incomplete Fmoc deprotection of a cyclobutane residue or the following amino acid.

  • Question: My analytical results (e.g., HPLC, mass spectrometry) show a significant deletion sequence corresponding to the amino acid after the cyclobutane residue. A Kaiser test after the standard deprotection time is negative (or only faintly positive). What could be the cause and how can I resolve it?

  • Answer: This issue is often due to incomplete removal of the Fmoc group from the cyclobutane amino acid, which prevents the subsequent coupling reaction. The primary causes are typically related to the steric bulk of the cyclobutane ring.

    Potential Causes and Solutions:

    • Steric Hindrance: The rigid and bulky nature of the cyclobutane moiety can sterically hinder the access of the deprotecting agent (e.g., piperidine) to the N-terminal Fmoc group.

      • Solution 1: Extend Deprotection Time: Increase the duration of the deprotection steps. Instead of the standard 2 x 10 minutes, try 2 x 15 minutes or even 2 x 20 minutes.

      • Solution 2: Use a Stronger Base Combination: A combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperidine can be more effective for sterically hindered residues. A common cocktail is 2% DBU and 2% piperidine in DMF.

    • Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic or bulky residues, can aggregate on the resin. This aggregation, combined with the rigidity of the cyclobutane ring, can severely limit reagent diffusion.

      • Solution 1: Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is often better at disrupting secondary structures and improving solvation.

      • Solution 2: Add Chaotropic Salts: In difficult cases, the addition of chaotropic salts like LiCl to the deprotection solution can help to break up aggregates.

    G Start Incomplete Fmoc Deprotection Suspected Check_Kaiser Perform Kaiser Test Start->Check_Kaiser Kaiser_Positive Kaiser Test Positive (Free Amine Present) Check_Kaiser->Kaiser_Positive Blue Beads Kaiser_Negative Kaiser Test Negative (Incomplete Deprotection) Check_Kaiser->Kaiser_Negative Yellow/No Color Proceed Proceed to Coupling Kaiser_Positive->Proceed Extend_Time Extend Deprotection Time (e.g., 2 x 20 min) Kaiser_Negative->Extend_Time Recheck_Kaiser1 Re-run Kaiser Test Extend_Time->Recheck_Kaiser1 Recheck_Kaiser1->Kaiser_Positive Success Stronger_Base Use Stronger Base (e.g., 2% DBU / 2% Piperidine) Recheck_Kaiser1->Stronger_Base Failure Recheck_Kaiser2 Re-run Kaiser Test Stronger_Base->Recheck_Kaiser2 Recheck_Kaiser2->Kaiser_Positive Success Change_Solvent Change Solvent to NMP +/- Chaotropic Salts Recheck_Kaiser2->Change_Solvent Failure Change_Solvent->Proceed

    Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Problem 2: Low yield or multiple side products after final TFA cleavage.

  • Question: After cleaving my cyclobutane-containing peptide from the resin and performing HPLC/MS analysis, the yield of the desired product is very low, and I see several unexpected peaks. What could be the issue?

  • Answer: While cyclobutane residues themselves are generally stable to TFA, low yields and side products can result from incomplete deprotection of other side chains or from reactions with cationic species generated during cleavage. Cyclobutane-containing peptides have been shown to be compatible with standard cleavage procedures, but optimization may be necessary depending on the overall sequence.[1]

    Potential Causes and Solutions:

    • Incomplete Removal of Side-Chain Protecting Groups: The steric bulk of the cyclobutane residue might hinder the complete removal of protecting groups on adjacent amino acids, especially other bulky groups like Pbf on Arginine or Trt on Asparagine/Glutamine.

      • Solution 1: Increase Cleavage Time: Extend the cleavage time from the standard 1.5-2 hours to 3-4 hours.

      • Solution 2: Use a More Robust Cleavage Cocktail: For peptides with multiple sensitive or sterically hindered residues, a more comprehensive scavenger cocktail is beneficial. "Reagent K" is a powerful option.

    • Cationic Scavenging Issues: The tert-butyl cations generated during deprotection can alkylate sensitive residues like Tryptophan or Methionine if not effectively scavenged.

      • Solution: Optimize Scavenger Cocktail: Ensure your cleavage cocktail is appropriate for your sequence. Triisopropylsilane (TIS) is an excellent scavenger for trityl cations, while 1,2-ethanedithiol (EDT) can help protect against tryptophan modification and methionine oxidation.

    G Start Peptide Sequence Contains Cyclobutane Residue Sensitive_Residues Contains Trp, Met, or Cys? Start->Sensitive_Residues Arg_Residues Contains Arg(Pbf/Pmc)? Sensitive_Residues->Arg_Residues Yes Standard_Cocktail Use Standard Cocktail: 95% TFA 2.5% H2O 2.5% TIS Sensitive_Residues->Standard_Cocktail No Trt_Residues Contains Asn/Gln(Trt)? Arg_Residues->Trt_Residues No Robust_Cocktail Use Robust Cocktail: (e.g., Reagent K) 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDT Arg_Residues->Robust_Cocktail Yes Trt_Residues->Standard_Cocktail No Trt_Residues->Robust_Cocktail Yes

    Caption: Decision tree for selecting a suitable TFA cleavage cocktail.

Quantitative Data Summary

The choice of deprotection and cleavage reagents is critical for success. The following tables summarize common reagent cocktails.

Table 1: Comparison of Fmoc Deprotection Reagents

Reagent CocktailStandard ConditionsUse CasePotential Issues
20% Piperidine in DMF2 x 10 minStandard deprotectionCan be inefficient for sterically hindered residues; may promote aspartimide formation.
20% Piperidine in NMP2 x 10 minPeptides prone to aggregationNMP is more viscous and expensive than DMF.
2% DBU / 2% Piperidine in DMF2 x 5-10 minSterically hindered residues (including cyclobutane amino acids); sequences prone to aggregationDBU is a strong, non-nucleophilic base that can increase the risk of racemization if not used carefully.
4-Methylpiperidine (20% in DMF)2 x 10 minAlternative to piperidine with similar efficiencySimilar propensity for side reactions as piperidine.

Table 2: Common TFA Cleavage Cocktails

Cocktail NameCompositionRecommended Use
Standard Cocktail 95% TFA, 2.5% H₂O, 2.5% TISGeneral purpose for peptides without highly sensitive residues. Effective for many cyclobutane peptides.[1]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS"Odorless" option, useful for peptides with trityl-based protecting groups.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT"Universal" cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Arg).

Frequently Asked Questions (FAQs)

  • Q1: Do cyclobutane-containing peptides require special deprotection strategies compared to standard peptides?

    • A: Not always. Many peptides incorporating cyclobutane amino acids can be successfully synthesized and deprotected using standard protocols.[1] Cyclobutane amino acids are reported to be highly compatible with standard peptide synthesis procedures.[1][2] However, due to their inherent steric bulk, they are more prone to issues like incomplete Fmoc deprotection, similar to other sterically hindered amino acids. Therefore, it is crucial to monitor the completeness of each deprotection step (e.g., via a Kaiser test) and be prepared to use optimized protocols, such as extended reaction times or stronger deprotection reagents, if issues arise.

  • Q2: Can the cyclobutane ring itself undergo side reactions during deprotection?

    • A: The cyclobutane ring is a stable carbocycle and is generally inert to the standard conditions used for both base-mediated Fmoc deprotection (piperidine in DMF) and strong acid-mediated cleavage (TFA). The primary challenges arise from the steric effects of the ring on reactions at the peptide backbone, not from the reactivity of the ring itself.

  • Q3: Are there specific side reactions that are more common in peptides containing cyclobutane amino acids?

    • A: While there are no major side reactions unique to the cyclobutane moiety itself, its steric bulk can exacerbate common side reactions in adjacent residues. For instance, if an Asp-Gly sequence is present next to a cyclobutane residue, the aggregation and steric hindrance could potentially influence the rate of aspartimide formation. Standard mitigation strategies, such as adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution, are still applicable.

  • Q4: Which protection strategy (Boc vs. Fmoc) is better suited for cyclobutane-containing peptides?

    • A: Both Boc and Fmoc strategies are viable for synthesizing cyclobutane-containing peptides. N-Boc-1-aminocyclobutanecarboxylic acid is a commercially available building block used in Boc-based synthesis.[3] The choice between Fmoc and Boc chemistry will depend on the overall peptide sequence, the presence of other sensitive residues, and the desired final product (e.g., C-terminal acid vs. amide). The troubleshooting strategies for steric hindrance are applicable to both methodologies.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection (Cycle 1): Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes.

  • Drain: Drain the deprotection solution.

  • Deprotection (Cycle 2): Add a fresh solution of 20% piperidine in DMF. Agitate for another 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine.

Protocol 2: Enhanced Fmoc Deprotection for Sterically Hindered Residues

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes.

  • Deprotection Solution: Prepare a solution of 2% DBU and 2% piperidine in DMF or NMP.

  • Deprotection (Cycle 1): Drain the solvent. Add the DBU/piperidine solution to the resin. Agitate for 5-10 minutes.

  • Drain: Drain the deprotection solution.

  • Deprotection (Cycle 2): Add a fresh DBU/piperidine solution. Agitate for another 5-10 minutes.

  • Washing: Drain the solution and wash the resin thoroughly with the corresponding solvent (DMF or NMP) (5-7 times).

  • Confirmation: Perform a Kaiser test to confirm complete deprotection.

Protocol 3: Standard Global Deprotection and Cleavage with TFA

  • Resin Preparation: After synthesis, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% deionized water, 2.5% Triisopropylsilane (TIS). Prepare approximately 10 mL of cocktail per gram of resin.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 1.5-2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Isolation: Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum.

Protocol 4: Robust Global Deprotection and Cleavage (Reagent K)

  • Resin Preparation: Wash and dry the peptide-resin as described in Protocol 3.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add Reagent K to the resin (approx. 10 mL per gram). Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation: Follow steps 4-6 from Protocol 3.

References

Technical Support Center: Purification of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective purification techniques for this compound are recrystallization and ion-exchange chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials from the synthesis, diastereomers, and by-products from side reactions. The specific impurities will depend on the synthetic route employed.

Q3: How can I assess the purity of my final product?

A3: Purity can be assessed using a combination of techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Troubleshooting Guides

Recrystallization
Issue Possible Cause Suggested Solution
No crystal formation The compound is too soluble in the chosen solvent.Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution until turbidity is observed, then heat until the solution becomes clear and allow it to cool slowly.
The solution is not sufficiently concentrated.Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool.
Oily precipitate forms instead of crystals The cooling rate is too fast.Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment (e.g., refrigerator or freezer).
The presence of impurities is inhibiting crystallization.Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.
Low recovery of purified product A significant amount of the compound remains dissolved in the mother liquor.Cool the mother liquor to a lower temperature to induce further crystallization. Concentrate the mother liquor and attempt a second recrystallization.
The crystals were washed with a solvent in which they are too soluble.Wash the crystals with a minimal amount of ice-cold recrystallization solvent or a suitable anti-solvent.
Ion-Exchange Chromatography
Issue Possible Cause Suggested Solution
Poor separation of the target compound from impurities The wrong type of ion-exchange resin was used.Given the amphoteric nature of the amino acid, both cation and anion exchange chromatography can be considered. The choice depends on the isoelectric point (pI) of the compound and the charge of the major impurities.
The pH of the buffers is not optimal.Adjust the pH of the binding and elution buffers to maximize the charge difference between the target compound and the impurities. For cation exchange, work at a pH below the pI; for anion exchange, work at a pH above the pI.
The salt gradient for elution is too steep.Use a shallower salt gradient to improve the resolution between closely eluting compounds.
The compound does not bind to the column The pH of the loading buffer is incorrect.For cation exchange, ensure the pH is below the pI of the compound. For anion exchange, ensure the pH is above the pI.
The ionic strength of the loading buffer is too high.Reduce the salt concentration of the loading buffer to facilitate binding.
Low recovery from the column The compound has precipitated on the column.Increase the solubility by adjusting the pH or adding a small amount of a polar organic solvent to the elution buffer.
The elution conditions are too harsh, causing degradation.Use milder elution conditions, such as a gradual pH change or a shallower salt gradient.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Dissolve a small amount of the crude this compound in various solvents (e.g., water, ethanol, isopropanol, and mixtures thereof) with heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold. Water or a mixture of water and a water-miscible organic solvent like ethanol is often a good starting point for amino acids.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Ion-Exchange Chromatography (Cation Exchange)
  • Resin Selection and Preparation: Choose a suitable strong cation exchange resin (e.g., Dowex 50W). Prepare a slurry of the resin in a suitable buffer (e.g., 0.2 M sodium citrate buffer, pH 3.0) and pack it into a column.

  • Equilibration: Equilibrate the column by washing with several column volumes of the starting buffer.

  • Sample Loading: Dissolve the crude this compound in the starting buffer and apply it to the top of the column.

  • Washing: Wash the column with the starting buffer to remove any unbound impurities.

  • Elution: Elute the bound compound using a linear gradient of increasing pH or ionic strength. For example, a pH gradient from 3.0 to 7.0 or a salt gradient (e.g., 0 to 1.0 M NaCl in the starting buffer).

  • Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC or HPLC) to identify the fractions containing the pure product.

  • Desalting: Pool the pure fractions and remove the salt by a suitable method such as dialysis, size-exclusion chromatography, or by precipitating the amino acid at its isoelectric point.

Data Presentation

Table 1: Illustrative Purity and Yield Data for Different Purification Methods

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)
Recrystallization (Water/Ethanol)8598.575
Ion-Exchange Chromatography85>9960

Note: These are illustrative values and actual results may vary depending on the specific experimental conditions and the nature of the impurities.

Visualizations

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Purification cluster_2 Crystallization cluster_3 Isolation A Crude Product B Add Hot Solvent A->B C Hot Filtration (Optional: with Charcoal) B->C D Slow Cooling C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: Workflow for the purification of this compound by recrystallization.

Ion_Exchange_Workflow A Prepare and Equilibrate Cation Exchange Column C Load Sample onto Column A->C B Dissolve Crude Product in Loading Buffer (Low pH) B->C D Wash Column with Loading Buffer C->D E Elute with pH or Salt Gradient D->E F Collect Fractions E->F G Analyze Fractions (e.g., HPLC) F->G H Pool Pure Fractions G->H I Desalt and Isolate Pure Product H->I

Overcoming solubility issues of peptides with cyclobutane scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming solubility issues of peptides by incorporating cyclobutane scaffolds.

Frequently Asked Questions (FAQs)

Q1: Why are some peptides poorly soluble?

A1: Peptide solubility is a significant challenge in their therapeutic development and can be influenced by several factors:

  • Amino Acid Composition: A high proportion of hydrophobic (non-polar) amino acids like Leucine, Valine, and Phenylalanine can lead to poor solubility in aqueous solutions and promote aggregation.[1]

  • Secondary Structure: The formation of stable secondary structures, particularly β-sheets, can facilitate intermolecular interactions, leading to self-association and aggregation.[1]

  • Peptide Length: Longer peptide chains have a greater chance of containing multiple hydrophobic regions, which can interact and cause the peptide to precipitate.[1]

  • pH and Isoelectric Point (pI): A peptide's net charge is dependent on the pH of the solution. At its isoelectric point (pI), the peptide has a net neutral charge, minimizing electrostatic repulsion between molecules and often leading to aggregation and minimum solubility.[1]

Q2: What are cyclobutane scaffolds and how are they incorporated into peptides?

A2: Cyclobutane scaffolds are non-natural amino acids containing a four-membered carbon ring in their structure. These are known as aminocyclobutanecarboxylic acids. They are incorporated into a peptide sequence during solid-phase peptide synthesis (SPPS) using the same fundamental principles as natural amino acids.[2] A common building block is N-Boc-1-aminocyclobutanecarboxylic acid, where the Boc protecting group allows for controlled, stepwise addition to the growing peptide chain.[2]

Q3: How do cyclobutane scaffolds improve peptide solubility?

A3: The incorporation of cyclobutane amino acids can enhance peptide solubility through several mechanisms:

  • Conformational Disruption: The rigid, puckered structure of the cyclobutane ring introduces a "kink" in the peptide backbone. This conformational constraint can disrupt the formation of aggregation-prone secondary structures like β-sheets, which are a common cause of insolubility.

  • Reduced Aggregation: By sterically hindering the close packing of peptide chains, the cyclobutane scaffold can prevent the intermolecular interactions that lead to aggregation and precipitation.

  • Improved Solvation: The rigid structure can lead to a more defined three-dimensional shape where hydrophilic side chains are better exposed to the solvent, improving interaction with water molecules. Placing polar groups on the periphery of the peptide can enhance solubility.[3]

Troubleshooting Guide

Issue 1: My cyclobutane-modified peptide is still showing poor solubility in aqueous buffers.

Possible Cause Troubleshooting Step
pH is near the Isoelectric Point (pI) Calculate the theoretical pI of your modified peptide. Adjust the pH of your buffer to be at least 2 units away from the pI. For basic peptides (net positive charge), use an acidic buffer. For acidic peptides (net negative charge), use a basic buffer.[4]
High Peptide Concentration You may be exceeding the peptide's solubility limit. Try dissolving the peptide at a lower concentration to create a stock solution, which can then be diluted for your experiment.
Incorrect Initial Solvent For highly hydrophobic peptides, dissolving directly in an aqueous buffer may not be effective. First, dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer while vortexing to the desired final concentration.[5][6]
Aggregation Over Time Even if initially soluble, peptides can aggregate over time. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles by storing the peptide in single-use aliquots at -20°C or -80°C.

Issue 2: I am experiencing difficulties during the solid-phase synthesis of my cyclobutane-containing peptide.

Possible Cause Troubleshooting Step
Steric Hindrance The rigid cyclobutane structure can sometimes hinder coupling reactions.
Incomplete Deprotection or Coupling Monitor the completion of each deprotection and coupling step. If standard protocols are inefficient, consider using a stronger coupling agent or extending the reaction times.
Resin Choice For complex or aggregation-prone sequences, using a high-swelling resin can improve reaction kinetics by making the peptide chain more accessible.

Quantitative Data on Solubility Improvement

While direct comparative data is often sequence-dependent, the inclusion of conformationally-constraining scaffolds is a known strategy to combat aggregation, a primary driver of poor solubility. The table below provides an illustrative example of how incorporating a cyclobutane amino acid (Cba) could hypothetically improve the solubility of a known aggregation-prone peptide sequence.

Peptide SequenceModificationSolubility in PBS (pH 7.4)
KLVFFAEUnmodified~0.5 mg/mL (prone to aggregation)
KLVF(Cba)AECyclobutane-Modified> 2.0 mg/mL (reduced aggregation)
This table is an illustrative example based on the principle that disrupting beta-sheet formation can improve solubility. Actual values are sequence-dependent and require experimental validation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cyclobutane-Modified Peptide

This protocol outlines the manual Fmoc-based synthesis for incorporating a cyclobutane amino acid.

  • Resin Preparation: Swell the appropriate Fmoc-protected resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's free amine. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard): For standard amino acids, dissolve the Fmoc-protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF. Add an activator base (e.g., DIPEA) and add the mixture to the resin. Allow to react for 1-2 hours.

  • Cyclobutane Amino Acid Coupling: Dissolve the Fmoc-protected cyclobutane amino acid (e.g., Fmoc-1-aminocyclobutanecarboxylic acid) and coupling agent in DMF. Add the activator base and couple to the resin. Due to potential steric hindrance, this step may require a longer coupling time (e.g., 2-4 hours) or double coupling.

  • Wash: After coupling, wash the resin extensively with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Quantitative Solubility Assessment

This protocol determines the solubility limit of a modified peptide in a specific buffer.

  • Prepare a High-Concentration Stock: Dissolve a precisely weighed amount of the lyophilized cyclobutane-modified peptide in a solvent in which it is highly soluble (e.g., DMSO) to create a high-concentration stock solution (e.g., 20 mg/mL).

  • Create Serial Dilutions: Prepare a series of dilutions of the peptide stock solution in your target aqueous buffer (e.g., PBS, pH 7.4). Aim for a range of concentrations that will bracket the expected solubility limit.

  • Equilibration: Gently agitate the solutions at room temperature for at least 2 hours to allow them to reach equilibrium.

  • Centrifugation: Centrifuge all samples at high speed (e.g., 15,000 x g) for 20 minutes to pellet any undissolved, aggregated peptide.

  • Quantification of Soluble Fraction: Carefully collect the supernatant from each tube. Measure the peptide concentration in the supernatant using a suitable method, such as UV-Vis spectrophotometry at 280 nm (if the peptide contains Trp or Tyr residues) or a colorimetric peptide assay (e.g., BCA assay).

  • Determine Solubility Limit: Plot the measured soluble concentration (Y-axis) against the initial prepared concentration (X-axis). The concentration at which the curve plateaus indicates the solubility limit of the peptide in that specific buffer.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_solubility Solubility Assessment Peptide_Design Peptide Design (Incorporate Cba) SPPS Solid-Phase Peptide Synthesis Peptide_Design->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Stock_Prep Prepare High-Conc. Stock (e.g., in DMSO) Lyophilization->Stock_Prep Lyophilized Peptide Powder Dilution Serial Dilution in Aqueous Buffer Stock_Prep->Dilution Equilibration Equilibration (2h) Dilution->Equilibration Centrifugation Centrifugation (Pellet Insoluble Peptide) Equilibration->Centrifugation Quantification Quantify Supernatant (e.g., UV-Vis @ 280nm) Centrifugation->Quantification

Caption: General workflow from peptide design to solubility assessment.

mechanism_of_action cluster_unmodified Unmodified Peptide cluster_modified Cyclobutane-Modified Peptide p1 Peptide 1 p2 Peptide 2 p1->p2 β-sheet interaction p3 Peptide 3 p2->p3 β-sheet interaction Aggregation Aggregation & Precipitation p2->Aggregation m1 Modified Peptide 1 m2 Modified Peptide 2 label_disruption Cyclobutane scaffold disrupts β-sheet formation m3 Modified Peptide 3 Soluble Soluble & Monomeric m2->Soluble

Caption: How cyclobutane scaffolds can disrupt aggregation.

troubleshooting_flowchart Start Peptide Insoluble in Aqueous Buffer Check_pI Is buffer pH ~2 units from pI? Start->Check_pI Adjust_pH Adjust Buffer pH Check_pI->Adjust_pH No Check_Conc Is concentration < 1 mg/mL? Check_pI->Check_Conc Yes Adjust_pH->Start Lower_Conc Lower Concentration Check_Conc->Lower_Conc No Use_Organic Use Organic Co-solvent (e.g., DMSO, ACN) Check_Conc->Use_Organic Yes Lower_Conc->Start Soluble Peptide Soluble Use_Organic->Soluble

Caption: Troubleshooting flowchart for peptide solubility issues.

References

Technical Support Center: Scalable Synthesis of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid.

Troubleshooting Guides

A significant challenge in the synthesis of cyclobutane derivatives is managing the inherent ring strain, which can be around 26.3-27.5 kcal/mol, and controlling stereochemistry.[1][2] The following table addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of cyclobutane ring formation - High ring strain of the cyclobutane ring leading to side reactions or decomposition.[1][3]- Inefficient cycloaddition precursors.- Suboptimal reaction conditions (temperature, pressure, catalyst).- Use high-pressure conditions or photo-cycloaddition for certain [2+2] cycloadditions.[1]- Select electron-rich and electron-poor alkene partners for efficient cycloaddition.- Screen different catalysts and solvents to optimize the reaction.
Poor stereoselectivity (undesired cis/trans isomer ratio) - Lack of facial selectivity in the cycloaddition step.- Isomerization during workup or purification.- Employ chiral auxiliaries or catalysts to direct stereochemistry.[2]- Carefully control pH and temperature during workup and purification to prevent epimerization.- Consider chromatographic separation of diastereomers.
Incomplete hydrolysis of ester or nitrile precursor - Steric hindrance around the reaction center.- Insufficient reaction time or temperature.- Inadequate concentration of acid or base.- Increase reaction temperature and time.- Use a stronger acid or base catalyst.- Employ microwave-assisted hydrolysis to accelerate the reaction.
Difficulty in purification of the final product - The zwitterionic nature of the amino acid affects its solubility.[4]- Presence of inorganic salts from the reaction workup.- Contamination with unreacted starting materials or byproducts.- Utilize ion-exchange chromatography for efficient separation from salts and other charged impurities.[5][6]- Perform recrystallization from a water/ethanol mixture.[4]- Use a desalting resin to remove inorganic salts.
Formation of polymeric byproducts - Intermolecular reactions competing with the desired intramolecular cyclization.- High concentration of reactants.- Employ high-dilution conditions to favor intramolecular reactions.- Slowly add one of the reactants over an extended period.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the [2+2] cycloaddition step for forming the cyclobutane ring?

A1: The critical parameters for a successful [2+2] cycloaddition include the choice of precursors, reaction temperature, and for photochemical reactions, the wavelength of light and photosensitizer. The regioselectivity of intermolecular [2+2] cycloadditions is often governed by the electronics of the reacting partners.[1] For thermal cycloadditions, temperature control is crucial to prevent decomposition of the strained cyclobutane product.

Q2: How can I improve the stereoselectivity of the synthesis to obtain the desired isomer of this compound?

A2: Improving stereoselectivity can be achieved through several strategies. The use of chiral auxiliaries on one of the reactants can direct the stereochemical outcome of the cycloaddition.[2] Chiral Lewis acid catalysts can also be employed to create a chiral environment around the reactants. Post-synthesis, enzymatic resolution can be an effective method for separating enantiomers.

Q3: What is the best method for purifying the final amino acid product on a large scale?

A3: For large-scale purification of this compound, ion-exchange chromatography is a highly effective method.[5][6] This technique separates the target amino acid from non-ionic impurities and inorganic salts based on its charge. Following ion-exchange, crystallization from a suitable solvent system, such as a water/ethanol mixture, can yield a highly pure product.[4]

Q4: I am observing significant amounts of ring-opened byproducts. What could be the cause and how can I prevent this?

A4: Cyclobutanes are susceptible to ring-opening reactions due to their inherent strain.[2] This can be triggered by harsh reaction conditions, such as high temperatures or strongly acidic or basic environments. To prevent this, it is advisable to use milder reaction conditions wherever possible. If harsh conditions are unavoidable, minimizing the reaction time can help reduce the formation of ring-opened byproducts.

Q5: Can I use a starting material other than a cycloaddition precursor to synthesize the cyclobutane ring?

A5: Yes, alternative methods for constructing the cyclobutane ring exist. For example, intramolecular ring-closing reactions, such as the condensation of 1,4-dicarbonyl compounds or the cyclization of 1,4-dihalides with active methylene compounds, can be employed. The choice of method will depend on the availability of starting materials and the desired substitution pattern on the cyclobutane ring.

Experimental Protocols

Key Experiment: Synthesis of a Substituted Cyclobutanone Intermediate

This protocol describes a potential method for the synthesis of a key intermediate, a substituted cyclobutanone, which can be further elaborated to this compound. This method is based on the general principles of ketene cycloaddition to an alkene.[2]

Materials:

  • Alkene precursor (e.g., a protected 3-buten-1-ol)

  • Dichloroacetyl chloride

  • Triethylamine

  • Zinc dust

  • Acetic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • Ketene Generation and Cycloaddition:

    • To a stirred solution of the alkene precursor (1.0 eq) and triethylamine (2.2 eq) in diethyl ether at 0 °C, add dichloroacetyl chloride (1.2 eq) dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dichlorocyclobutanone.

  • Dechlorination:

    • To a stirred solution of the crude dichlorocyclobutanone in a 1:1 mixture of diethyl ether and acetic acid, add activated zinc dust (5.0 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 6 hours.

    • Filter the reaction mixture through a pad of celite and wash the celite with diethyl ether.

    • Carefully neutralize the filtrate with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude cyclobutanone by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification start Start reagents Prepare Alkene Precursor and Reagents start->reagents cycloaddition [2+2] Cycloaddition reagents->cycloaddition workup1 Aqueous Workup cycloaddition->workup1 dechlorination Dechlorination workup1->dechlorination workup2 Aqueous Workup and Extraction dechlorination->workup2 purification Column Chromatography workup2->purification analysis Characterization (NMR, MS) purification->analysis product Isolated Cyclobutanone Intermediate analysis->product

Caption: Experimental workflow for the synthesis of a cyclobutanone intermediate.

troubleshooting_tree issue Low Yield of Final Product check_sm Check for Unreacted Starting Material (TLC, LC-MS) issue->check_sm sm_present Starting Material Present check_sm->sm_present no_sm No Starting Material check_sm->no_sm No increase_time Increase Reaction Time or Temperature sm_present->increase_time Yes check_catalyst Check Catalyst Activity sm_present->check_catalyst Yes check_byproducts Analyze for Byproducts (NMR, MS) no_sm->check_byproducts byproducts_present Byproducts Identified check_byproducts->byproducts_present no_byproducts No Significant Byproducts check_byproducts->no_byproducts No optimize_conditions Optimize Reaction Conditions (e.g., lower temperature, different solvent) byproducts_present->optimize_conditions Yes purification_issue Review Purification Protocol byproducts_present->purification_issue Yes decomposition Product Decomposition no_byproducts->decomposition

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: [2+2] Cycloaddition for Cyclobutane Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [2+2] cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of cyclobutane rings.

Frequently Asked Questions (FAQs)

Q1: My [2+2] cycloaddition reaction is resulting in a low yield or is not proceeding at all. What are the common causes and how can I troubleshoot this?

A1: Low yields in [2+2] cycloadditions can stem from several factors related to reaction conditions and substrate reactivity. Here’s a step-by-step troubleshooting guide:

  • For Photochemical Reactions:

    • Inadequate Light Source: Ensure your light source's emission spectrum overlaps with the absorbance spectrum of your substrate or photosensitizer. For N-alkyl maleimides, UVA irradiation (e.g., 370 nm) can be effective without a photosensitizer. In contrast, N-aryl maleimides may require a photosensitizer like thioxanthone and a different wavelength, such as blue light (e.g., 440 nm).[1]

    • Oxygen Quenching: Molecular oxygen can quench the excited triplet state required for the reaction. It is crucial to deoxygenate the reaction mixture thoroughly by bubbling with an inert gas like argon or nitrogen for at least 30 minutes before and during irradiation.[2]

    • Incorrect Solvent: The choice of solvent can significantly impact the reaction outcome. For the photochemical cycloaddition of alkenes with maleimides, dichloromethane (CH₂Cl₂) has been shown to provide good yields and diastereoselectivity.[1] Some solvents might even hinder the reaction; for instance, hexafluoroisopropanol (HFIP) was found to impede the reaction of some alkenes, possibly by promoting polymerization.[1]

    • Substrate Concentration: The concentration of your reactants should be optimized. If the concentration is too high, it can lead to side reactions or the formation of oligomers/polymers.

  • For Thermal Reactions:

    • Reaction Temperature: While most [2+2] cycloadditions are photochemically driven, some, particularly those involving ketenes, are thermally allowed.[3][4] Ensure the reaction temperature is appropriate for the specific substrates.

    • Solvent Effects: In thermal [2+2] cycloadditions that proceed through polar intermediates, the solvent polarity is critical. A polar solvent can stabilize zwitterionic intermediates, potentially altering the reaction mechanism from a concerted to a stepwise process, which can affect the overall efficiency and stereochemical outcome.[5] Acetonitrile is often required to stabilize zwitterionic intermediates in intramolecular enamine [2+2] cyclizations.[6]

A general troubleshooting workflow for low-yield issues is illustrated below.

Caption: Troubleshooting workflow for low-yield [2+2] cycloaddition reactions.

Q2: I am observing significant side product formation, such as polymers or dimers of the starting material. How can I minimize these side reactions?

A2: The formation of side products is a common challenge. Here are some strategies to improve the selectivity towards the desired cyclobutane product:

  • Substrate Concentration: High concentrations of the alkene component can favor polymerization. Try running the reaction at a lower concentration. For intramolecular reactions, dilution can be particularly effective in minimizing intermolecular side reactions.[6]

  • Reaction Time: Monitor the reaction progress using techniques like TLC or NMR. Prolonged reaction times, especially under high-energy irradiation, can lead to product decomposition or the formation of other byproducts.[2]

  • Temperature Control: For photochemical reactions, excessive heat can promote thermal side reactions. Consider using a cooling system for your photoreactor.

  • Choice of Photosensitizer: If using a photosensitizer, ensure it has the appropriate triplet energy to selectively excite one of the reactants without promoting unwanted side reactions.

  • Filtering Light: Use appropriate filters to block out unwanted wavelengths from your light source that might be causing side reactions.

Q3: The stereoselectivity of my [2+2] cycloaddition is poor. How can I control the stereochemical outcome?

A3: Achieving high stereoselectivity can be challenging and is influenced by the reaction mechanism, substrates, and conditions.

  • Reaction Mechanism: The stereochemical outcome often depends on whether the reaction proceeds via a concerted or a stepwise mechanism (e.g., through a diradical or zwitterionic intermediate). In stepwise mechanisms, bond rotation in the intermediate can lead to a loss of stereochemistry.

  • Solvent Effects: The polarity of the solvent can influence the lifetime and stability of intermediates, thereby affecting the stereoselectivity.[7] For instance, in some cases, non-polar solvents may favor the formation of products with a smaller overall dipole.[7] The stereoselectivity of the Staudinger [2+2] cycloaddition can be affected by the solvent, with polar solvents favoring the formation of trans-β-lactams.[8]

  • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on one of the substrates or employing a chiral catalyst can induce enantioselectivity.[9] For example, chiral CBS catalysts have been used for intermolecular asymmetric [2+2] cycloadditions.[9]

  • Solid-State Reactions: Performing the reaction in the solid state can provide high stereoselectivity by pre-organizing the reactant molecules in the crystal lattice.[10]

Below is a diagram illustrating the factors that influence stereoselectivity.

Caption: Key factors influencing the stereoselectivity of [2+2] cycloadditions.

Quantitative Data Summary

The following tables summarize quantitative data from reaction optimization studies, providing a quick reference for the effect of different parameters on reaction outcomes.

Table 1: Optimization of Photochemical [2+2] Cycloaddition of Styrene to N-Aryl Maleimides [1]

EntryPhotosensitizer (mol%)SolventIrradiation Time (h)Yield (%)Diastereomeric Ratio (dr)
1Thioxanthone (20)CH₂Cl₂1695>95:5
2NoneCH₂Cl₂16No Reaction-
3Benzophenone (20)CH₂Cl₂162080:20
4Thioxanthone (20)Toluene1685>95:5
5Thioxanthone (20)MeCN1690>95:5

Yield determined by ¹H NMR using an internal standard. Diastereomeric ratio determined by ¹H NMR of the crude reaction mixture.

Table 2: Optimization of Visible-Light-Mediated [2+2] Cycloaddition [11]

EntrySolventIrradiation Time (h)Yield (%)
1MeCN381
2DCM3<10
3Acetone345
4Dioxane315
5Toluene3<5
10MeCN486
11MeCN585

Reaction of menadione and phenylacetylene under blue LEDs (460 nm).

Experimental Protocols

Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides [1]

  • In a glass vial, add the alkene (2.0 equivalents, 0.40 mmol) and the N-alkyl maleimide (1.0 equivalent, 0.20 mmol).

  • Add dichloromethane (CH₂Cl₂, 2.0 mL).

  • Seal the vial with a rubber septum and purge with argon for at least 15-30 minutes.

  • Stir the reaction mixture under UVA LED (e.g., 370 nm) irradiation at room temperature.

  • Monitor the reaction progress by TLC or ¹H NMR. Reaction times can range from 16 to 70 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the desired product by column chromatography on silica gel.

Protocol 2: General Procedure for Photochemical [2+2] Cycloaddition of Alkenes with N-Aryl Maleimides using a Photosensitizer [1]

  • In a glass vial, add the alkene (2.0 equivalents, 0.40 mmol), the N-aryl maleimide (1.0 equivalent, 0.20 mmol), and thioxanthone (20 mol %, 0.04 mmol).

  • Add dichloromethane (CH₂Cl₂, 2.0 mL).

  • Seal the vial with a rubber septum and purge with argon for at least 15-30 minutes.

  • Stir the reaction mixture under blue LED (e.g., 440 nm) irradiation at room temperature for approximately 16 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the desired product by column chromatography on silica gel.

Protocol 3: General Procedure for Photodimerization of Dibenzylideneacetone [2]

  • Dissolve dibenzylideneacetone in a suitable solvent (e.g., benzene, cyclohexane) in a quartz reaction vessel. The concentration should be optimized for the specific setup.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

  • Irradiate the solution in a photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp).

  • Monitor the reaction progress by TLC or UV-Vis spectroscopy.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Separate and purify the resulting mixture of photodimers by column chromatography on silica gel.

References

Stability issues of cyclobutane amino acids under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for cyclobutane amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of these unique building blocks under various reaction conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: Are cyclobutane amino acids generally stable under standard peptide synthesis conditions?

Yes, cyclobutane-based conformationally constrained amino acids are generally highly compatible with standard procedures for peptide synthesis.[1] They are similar to natural amino acids in terms of steric size, polarity, and ionizability, which allows them to be incorporated into peptide chains without significantly perturbing the native structure or function.[1] The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is common and allows for controlled, stepwise peptide synthesis.[2]

Q2: What are the main stability concerns when working with cyclobutane amino acids?

The primary stability concern is the potential for the cyclobutane ring to open under certain reaction conditions.[3] This is particularly relevant for cyclobutane β-amino acids, which have shown a propensity for ring-opening under mild conditions, such as catalytic hydrogenolysis.[3] Other potential issues, common to many amino acids during synthesis, include epimerization and degradation of protecting groups under acidic or basic conditions.[4][5]

Q3: Can the incorporation of cyclobutane amino acids enhance the stability of my peptide?

Yes, incorporating cyclobutane amino acids into a peptide backbone can impart novel properties, including increased stability against enzymatic degradation.[2] The constrained nature of the cyclobutane ring can also lead to altered conformational preferences, which may enhance biological activity and bioavailability.[2]

Q4: Are there specific protecting groups recommended for enhancing the stability of cyclobutane amino acids during synthesis?

Standard protecting groups like Boc and 9-fluorenylmethyloxycarbonyl (Fmoc) are widely used and are generally effective.[2][6] The choice of protecting group depends on the overall synthetic strategy (e.g., Boc/benzyl or Fmoc/tert-butyl).[7] For the side chains of trifunctional amino acids, appropriate protecting groups are necessary to prevent unwanted side reactions.[8] For example, tert-butyl (tBu) is often used for hydroxyl groups in an Fmoc strategy.[8]

Troubleshooting Guide

This guide addresses specific stability issues that you may encounter during your experiments with cyclobutane amino acids.

Issue Potential Cause Recommended Solution
Unexpected product mass after catalytic hydrogenation (e.g., deprotection of a Cbz group). Ring-opening of the cyclobutane β-amino acid skeleton. This can occur under hydrogenation conditions, leading to the formation of linear amino acids.[3]- Avoid catalytic hydrogenolysis for deprotection if you are working with a cyclobutane β-amino acid. - Consider alternative protecting groups that can be removed under non-reducing conditions, such as Boc (removed with acid) or Fmoc (removed with base).[6] - If hydrogenation is necessary, carefully screen reaction conditions (catalyst, pressure, temperature, and time) to minimize ring-opening.
Diastereomeric mixture obtained after a coupling step. Epimerization of the cyclobutane amino acid or the coupling partner. This can be promoted by the coupling reagents and conditions.[5]- Use a coupling reagent combination known to suppress epimerization, such as DIC/HOAt.[5] - Avoid pre-activation of the coupling mixture for extended periods. - Optimize the reaction temperature; lower temperatures can often reduce the rate of epimerization.
Low yield or multiple byproducts during acidic or basic deprotection. Degradation of the cyclobutane ring or side chain functionalities under harsh acidic or basic conditions.- For acid-labile protecting groups like Boc, use milder acidic conditions (e.g., trifluoroacetic acid in dichloromethane at controlled temperatures).[4] - For base-labile protecting groups like Fmoc, ensure the concentration of the base (e.g., piperidine in DMF) and the reaction time are optimized.[4] - Consider using orthogonal protecting groups that allow for deprotection under different, milder conditions.[9]
Poor solubility of the cyclobutane amino acid. The inherent physicochemical properties of the specific cyclobutane amino acid derivative.- Modify the protecting groups to enhance solubility. - Screen different solvent systems for the reaction. - For peptide synthesis, the growing peptide chain attached to a solid support can often mitigate solubility issues of the individual amino acid.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of a Cyclobutane Amino Acid under Acidic Conditions (Boc Deprotection)

  • Sample Preparation: Prepare a solution of the Boc-protected cyclobutane amino acid in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.

  • Stress Conditions: Add trifluoroacetic acid (TFA) to the solution. A typical condition is 25-50% TFA in dichloromethane.

  • Incubation: Incubate the reaction mixture at room temperature.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr).

  • Quenching and Analysis: Immediately quench the reaction by neutralizing the aliquot with a suitable base (e.g., a solution of N,N-diisopropylethylamine in dichloromethane). Evaporate the solvent and redissolve the residue in a suitable solvent for analysis by HPLC or LC-MS to monitor the disappearance of the starting material and the appearance of the deprotected amino acid and any degradation products.

Protocol 2: General Procedure for Assessing Stability under Basic Conditions (Fmoc Deprotection)

  • Sample Preparation: Dissolve the Fmoc-protected cyclobutane amino acid in a suitable solvent like dimethylformamide (DMF) to a concentration of 1 mg/mL.

  • Stress Conditions: Add a solution of 20% piperidine in DMF to the amino acid solution.

  • Incubation: Keep the mixture at room temperature.

  • Time Points: Take aliquots at different intervals (e.g., 0, 5 min, 15 min, 30 min, 1 hr).

  • Quenching and Analysis: Neutralize the aliquots with a weak acid (e.g., acetic acid in DMF). Analyze the samples by HPLC or LC-MS to quantify the remaining starting material and identify any degradation products.

Protocol 3: Assessing Stability to Catalytic Hydrogenation

  • Sample Preparation: Dissolve the cyclobutane amino acid derivative (e.g., with a Cbz protecting group) in a suitable solvent such as methanol or ethanol (1 mg/mL).

  • Catalyst Addition: Add a catalyst, for example, 10% palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at a specific pressure (e.g., 1-3 atm).

  • Time Points: Take samples at various times (e.g., 0, 1 hr, 4 hr, 16 hr, 24 hr).

  • Sample Processing: Filter the aliquots to remove the catalyst.

  • Analysis: Analyze the filtrate directly by HPLC or LC-MS to check for the desired deprotected product and potential ring-opened byproducts.[3]

Data Summary

The following table summarizes the known stability of cyclobutane amino acids under various conditions. Quantitative data is often dependent on the specific substitution pattern of the cyclobutane ring and the nature of the protecting groups.

Condition Cyclobutane Ring Position Protecting Group Observed Stability/Instability Potential Degradation Products
Catalytic Hydrogenation (H₂, Pd/C) β-amino acidBenzylcarbamate (Cbz)Prone to ring-opening.[3]5-aminopentanoic acid and other linear amines.[3]
Strong Acid (e.g., TFA) α-amino acidBoc and OtBuGenerally stable for deprotection.[4]-
Base (e.g., piperidine) α-amino acidFmocGenerally stable for deprotection.[4]-
Aqueous HCl (1M) or NaOH (1M) at RT Trifluoromethyl-substituted-Stable for at least 24 hours.[10]No decomposition observed.[10]

Visualizations

Troubleshooting_Cyclobutane_Amino_Acid_Stability start Stability Issue Encountered check_reaction Identify Reaction Conditions (e.g., Hydrogenation, Acid/Base) start->check_reaction is_hydrogenation Catalytic Hydrogenation? check_reaction->is_hydrogenation is_acid_base Acid/Base Deprotection? check_reaction->is_acid_base is_coupling Peptide Coupling? check_reaction->is_coupling ring_opening Suspect Ring-Opening (especially for β-amino acids) is_hydrogenation->ring_opening Yes degradation Suspect Degradation of Ring or Protecting Groups is_acid_base->degradation Yes epimerization Suspect Epimerization is_coupling->epimerization Yes solution_hydrogenation Solution: - Change protecting group - Avoid hydrogenation - Screen milder conditions ring_opening->solution_hydrogenation solution_acid_base Solution: - Use milder reagents/conditions - Optimize reaction time - Use orthogonal protection degradation->solution_acid_base solution_coupling Solution: - Use anti-epimerization reagents - Lower reaction temperature - Avoid prolonged pre-activation epimerization->solution_coupling Stability_Assessment_Workflow start Protected Cyclobutane Amino Acid stress Expose to Specific Reaction Conditions (Acid, Base, H₂, etc.) start->stress sampling Collect Aliquots at Timed Intervals stress->sampling analysis Analyze by HPLC or LC-MS sampling->analysis results Quantify Starting Material, Product, and Byproducts analysis->results

References

Technical Support Center: Optimizing Coupling Reagents for Sterically Hindered Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols specifically tailored to address the challenges of incorporating sterically hindered cyclobutane amino acids into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What makes cyclobutane amino acids "sterically hindered"?

A1: Sterically hindered amino acids possess bulky structural features near the site of peptide bond formation (the α-carbon and its associated amino and carboxyl groups).[1] In the case of cyclobutane amino acids (CBAAs), the rigid, cyclic structure of the cyclobutane ring itself restricts the conformational flexibility and physically obstructs the approach of reagents, slowing down the coupling reaction.[2][3] This bulkiness can lead to incomplete reactions, low yields, and an increased risk of side reactions.[1][4]

Q2: Why do my standard coupling protocols using DCC or DIC often fail for these residues?

A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the high activation energy barrier presented by sterically demanding amino acids.[1][5][6] Their reaction rates are too slow, leading to incomplete coupling and the formation of deletion sequences in the final peptide.[6] For these challenging couplings, more powerful activating reagents are required.[1][7]

Q3: Which classes of coupling reagents are most effective for cyclobutane amino acids?

A3: For challenging couplings involving hindered residues, onium salt-based reagents are highly recommended.[7] These are broadly divided into two classes:

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are extremely effective because they form highly reactive OAt, O-6-ClBt, or Oxyma active esters.[1][7][8]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices.[1][4] They are particularly effective at minimizing racemization and are preferred when the risk of guanidinylation from uronium salts is a concern.[1][7]

Q4: What are the key differences between the common uronium salts HATU, HBTU, and COMU?

A4: HATU, HBTU, and COMU are all highly efficient coupling reagents, but they differ in their underlying chemistry, which affects their reactivity and safety profile.[1]

  • HBTU is a widely used and reliable reagent based on HOBt (1-hydroxybenzotriazole).[1]

  • HATU is based on HOAt (1-hydroxy-7-azabenzotriazole). The extra nitrogen atom in the pyridine ring of HOAt makes it a more reactive leaving group, resulting in faster and more efficient couplings with less racemization compared to HBTU.[1][9]

  • COMU is a third-generation reagent based on OxymaPure.[1][10] It offers coupling efficiency that is comparable or even superior to HATU, but with an improved safety profile as OxymaPure is not explosive like HOBt/HOAt.[1][10][11][12] COMU is also noted for its high solubility and water-soluble byproducts, which simplifies reaction workup.[11][12]

Q5: When should I choose a phosphonium salt (e.g., PyBOP) over a uronium salt (e.g., HATU)?

A5: The choice depends on the specific challenges of your synthesis.

  • Choose a uronium salt like HATU or COMU for maximum reactivity and speed, especially when dealing with extremely difficult couplings.[1][13]

  • Choose a phosphonium salt like PyBOP or PyAOP to minimize the risk of racemization, particularly with sensitive amino acids.[7] Phosphonium salts are also the preferred choice to avoid the side reaction of N-terminal guanidinylation, which can occur when uronium salts are used in excess.[8][14]

Q6: What is racemization and how can it be minimized during these couplings?

A6: Racemization is the loss of stereochemical purity at the α-carbon of the amino acid being coupled, which leads to a mixture of D and L isomers that are difficult to separate.[1][7] Slow coupling reactions, common with hindered residues, increase the time the activated amino acid is susceptible to this side reaction.[1] To minimize racemization:

  • Use a suitable base: Employ hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1][15]

  • Control temperature: Avoid excessive heat, as it accelerates racemization. If heating is necessary to improve coupling, it should be carefully optimized.[1][5]

  • Select the right reagent/additive: Reagents based on HOAt (like HATU) or OxymaPure (like COMU) are superior to HOBt-based reagents in suppressing racemization.[7][15] Phosphonium reagents like PyBOP are also associated with very low levels of racemization.[7]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the coupling of sterically hindered cyclobutane amino acids.

Problem: Low or Incomplete Coupling Yield (Positive Kaiser Test)

A positive Kaiser test after the coupling step indicates the presence of unreacted primary amines, signaling a failed or incomplete reaction.[1] Follow this workflow to diagnose and solve the issue.

G start Low Coupling Yield (Positive Kaiser Test) reagent_check Is the coupling reagent potent enough? (e.g., HATU, COMU, PyAOP) start->reagent_check switch_reagent Switch to a more potent reagent. Standard carbodiimides (DIC/DCC) are often insufficient. [1, 17] reagent_check->switch_reagent No conditions_check Are reaction time and temperature optimized? reagent_check->conditions_check Yes switch_reagent->conditions_check optimize_conditions Increase reaction time (2-4h or overnight). Consider gentle heating (40-50°C) or microwave-assisted synthesis. [1, 3, 5] conditions_check->optimize_conditions No double_couple_check Was a single coupling performed? conditions_check->double_couple_check Yes optimize_conditions->double_couple_check perform_double_couple Perform a double coupling. Repeat the coupling step with freshly prepared reagents. [1, 5] double_couple_check->perform_double_couple Yes aggregation_check Is peptide aggregation a possibility? double_couple_check->aggregation_check No perform_double_couple->aggregation_check solve_aggregation Switch solvent from DMF to NMP to improve solvation. [3, 5] Consider chaotropic salts (e.g., LiCl). [5] aggregation_check->solve_aggregation Yes success Coupling Successful aggregation_check->success No solve_aggregation->success

Caption: Troubleshooting workflow for low coupling efficiency.

Problem: Presence of Side-Products

Symptom: HPLC/Mass spectrometry analysis shows diastereomeric impurities or unexpected mass additions.

  • Potential Cause 1: Racemization.

    • Solution: This indicates a loss of stereochemical integrity.[7] Review your protocol to ensure a hindered, non-nucleophilic base (DIPEA, collidine) was used.[1] If using elevated temperatures, try reducing the temperature or reaction time.[1] Switching to a phosphonium-based reagent like PyBOP can also significantly reduce racemization.[7]

  • Potential Cause 2: Guanidinylation.

    • Solution: This side reaction, which terminates the peptide chain, can occur when using an excess of uronium/aminium reagents like HBTU or HATU.[14] The solution is to either use a stoichiometric amount of the uronium reagent relative to the carboxylic acid or switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[8][14]

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent is critical for success. The following table summarizes the performance of various reagents for hindered couplings.[15]

Reagent ClassReagent NameRelative ReactivityRacemization RiskKey Features & Considerations
Aminium/Uronium Salts HATU Very HighLowOften the first choice for difficult couplings; faster and more efficient than HBTU.[1][13] Can cause guanidinylation if used in excess.[14]
HBTU HighLow-ModerateA widely used, effective reagent, but may be insufficient for the most hindered residues compared to HATU.[1][13]
HCTU HighLowA more reactive and often more cost-effective alternative to HBTU.[5][15]
COMU Very HighVery LowExcellent efficiency comparable to HATU, with an improved safety profile (Oxyma-based, non-explosive) and high solubility.[1][10][12][15]
Phosphonium Salts PyBOP HighVery LowReliable and widely used; does not cause guanidinylation side reactions.[1][14][15] Slightly less reactive than HATU in some cases.[15]
PyAOP Very HighVery LowHighly effective, particularly for N-methylated amino acids and minimizing racemization.[1][6]
Carbodiimides + Additives DIC / HOAt Moderate-HighLow-ModerateHOAt is a more reactive additive than HOBt, making this combination suitable for many hindered couplings.[1][15]
DIC / OxymaPure HighVery LowOxymaPure significantly enhances the efficiency of DIC and is highly effective at suppressing racemization.[15]

Key Experimental Protocols

Protocol 1: General HATU-Mediated Coupling of a Sterically Hindered Cyclobutane Amino Acid

This protocol describes a standard single-coupling procedure using a potent uronium salt reagent.

  • Resin Preparation: Swell the resin-bound peptide (with the deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Nα-protected sterically hindered cyclobutane amino acid (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.[6] Add a tertiary amine base such as DIPEA (6 equivalents).[6] Allow the solution to pre-activate for 1-2 minutes.[13][14]

  • Coupling Reaction: Immediately add the activated amino acid solution to the drained resin.[14] Agitate the mixture at room temperature for 2-4 hours.[13][14]

  • Washing: Drain the reaction solution. Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[14]

  • Monitoring: Perform a Kaiser test (or other appropriate ninhydrin-based test) to check for the presence of free primary amines.[14] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling is incomplete, and a second coupling is recommended (see Protocol 2).

Protocol 2: Double Coupling Strategy for Incomplete Reactions

This procedure is used to drive a difficult coupling reaction to completion after an initial attempt was unsuccessful.[5]

  • First Coupling: Perform the initial coupling as described in Protocol 1 (Steps 1-4).

  • Confirmation: Confirm the incomplete reaction with a positive Kaiser test.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).[14]

  • Second Coupling: Prepare a fresh solution of the activated amino acid as described in Protocol 1, Step 2.[14] Add this new solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[14]

  • Final Wash and Monitoring: After the second coupling, drain the solution, wash the resin thoroughly with DMF, and perform a final Kaiser test to confirm completion.[14]

Protocol 3: Acyl Fluoride Formation for Extremely Challenging Couplings

This protocol is an alternative strategy for situations where even potent onium salt reagents fail to provide satisfactory yields.[5][10]

  • Acyl Fluoride Formation: In an anhydrous solvent like Dichloromethane (DCM), dissolve the protected, sterically hindered cyclobutane amino acid (1 equivalent).[5] Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) and a suitable base.[5][16]

  • Coupling Reaction: Add the solution containing the generated acyl fluoride directly to the deprotected, resin-bound amine.[5]

  • Monitoring and Workup: Allow the reaction to proceed and monitor for completion as described in the previous protocols.

Visual Guides

G cluster_0 Reactants cluster_1 Coupling Reagents AminoAcid Protected Cyclobutane Amino Acid (R-COOH) ActiveEster Highly Reactive Activated Ester AminoAcid->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Uronium Uronium/Aminium Salt (e.g., HATU, COMU) Uronium->ActiveEster Forms OAt/Oxyma Ester [1] Phosphonium Phosphonium Salt (e.g., PyBOP, PyAOP) Phosphonium->ActiveEster Forms OBt/OAt Ester [22] PeptideBond Peptide Bond Formation (R-CO-NH-Peptide) ActiveEster->PeptideBond Resin Resin-Bound Peptide (H₂N-Peptide) Resin->PeptideBond

Caption: Simplified workflow of amino acid activation.

References

Validation & Comparative

A Comparative Analysis of Cis and Trans Isomers of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cis and trans isomers of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid, non-proteinogenic amino acids with potential applications in neuroscience and pharmacology. Due to the rigid four-membered ring, the spatial orientation of the amino and hydroxymethyl groups in the cis and trans configurations significantly influences their physicochemical properties and biological activity. While direct comparative studies on these specific isomers are limited in publicly available literature, this guide synthesizes information from related cyclobutane derivatives to provide insights into their potential differences.

Physicochemical Properties

The stereochemistry of the substituents on the cyclobutane ring dictates the overall polarity, crystal packing, and solubility of the isomers. These properties, in turn, can affect their formulation, pharmacokinetics, and interaction with biological targets.

Propertycis-1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acidtrans-1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acidReference
Molecular Formula C₆H₁₁NO₃C₆H₁₁NO₃
Molecular Weight 145.16 g/mol 145.16 g/mol
CAS Number 109794-96-9116823-32-6[1]
Predicted LogP -2.5 to -3.0-2.5 to -3.0
Predicted pKa (Acidic) ~2.5~2.5
Predicted pKa (Basic) ~9.5~9.5

Note: Predicted values are based on computational models and may vary from experimental results.

Synthesis Overview

The stereoselective synthesis of cis and trans 1,3-disubstituted cyclobutanes often starts from a common precursor, such as 3-oxocyclobutane-1-carboxylic acid. The stereochemical outcome is controlled by the choice of reagents and reaction conditions.

A plausible synthetic route is outlined below:

Synthesis_Workflow start 3-Oxocyclobutane-1-carboxylic acid step1 Protection of Carboxylic Acid start->step1 step2 Reductive Amination step1->step2 step3_cis Stereoselective Reduction (e.g., NaBH4) step2->step3_cis cis-selective step3_trans Stereoselective Reduction (e.g., L-Selectride) step2->step3_trans trans-selective step4_cis Deprotection step3_cis->step4_cis step4_trans Deprotection step3_trans->step4_trans product_cis cis-Isomer step4_cis->product_cis product_trans trans-Isomer step4_trans->product_trans NMDA_Receptor_Signaling Glutamate Glutamate/Glycine NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Opens Channel block Blockade downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->downstream Activates cis_isomer cis-Isomer cis_isomer->NMDAR Potential Antagonist trans_isomer trans-Isomer trans_isomer->NMDAR Potential Antagonist

References

A Comparative Guide to 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid and Proline in Peptide Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (AMC) and the natural amino acid Proline, focusing on their respective impacts on peptide structure and function. While direct comparative studies on AMC are limited, this guide draws upon research on the closely related 1-aminocyclobutane-1-carboxylic acid (Ac4c) to infer the conformational properties of AMC and contrasts them with the well-documented effects of Proline.

Introduction

The conformational rigidity of the peptide backbone is a critical determinant of biological activity and metabolic stability. Proline, with its unique cyclic side chain, has long been a key tool for introducing conformational constraints in peptide design. However, the search for novel proline mimetics with altered or enhanced properties has led to the exploration of synthetic amino acids such as this compound (AMC). This guide explores the structural and potential functional differences that arise from the incorporation of AMC versus Proline into a peptide sequence.

Structural and Conformational Properties

Proline's pyrrolidine ring restricts the backbone dihedral angle φ to a narrow range (approximately -60°), making it a potent inducer of β-turns and a disruptor of α-helical and β-sheet structures.[1] A key feature of proline is the ability of the X-Pro peptide bond to adopt both cis and trans conformations, a property that plays a crucial role in protein folding and function.[2]

Cyclobutane amino acids, like Ac4c, also impose significant conformational restrictions on the peptide backbone. Studies on Ac4c-containing peptides have shown that this residue is a strong promoter of helical and β-turn structures.[3] The rigid cyclobutane ring is thought to pre-organize the peptide backbone into well-defined secondary structures. While the specific influence of the 3-(hydroxymethyl) group of AMC has not been extensively studied, it is hypothesized to potentially engage in intramolecular hydrogen bonding, further stabilizing local secondary structures.

Comparative Data

Direct quantitative comparative data for a single peptide sequence containing AMC versus Proline is not available in the current body of scientific literature. However, based on studies of Ac4c and Proline, a qualitative comparison of their expected effects on peptide conformation can be summarized.

FeatureProlineThis compound (AMC) (inferred from Ac4c)
Backbone Flexibility Highly restricted φ angle (~ -60°)Highly restricted backbone dihedral angles
Secondary Structure Propensity Strong β-turn inducer, often disrupts α-helices and β-sheets[1]Potent inducer of β-turns and helical structures[3]
cis/trans Isomerization X-Pro bond can exist in both cis and trans conformations[2]Expected to favor the trans conformation
Side Chain Functionality Non-polar, cyclic aliphatic side chainCyclobutane ring with a polar hydroxymethyl group
Potential for H-bonding Amide nitrogen cannot act as a hydrogen bond donorAmide nitrogen can act as a hydrogen bond donor; hydroxymethyl group can act as both donor and acceptor

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Unnatural Amino Acids

The synthesis of peptides containing AMC or other unnatural amino acids can be achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc/tBu strategy.[4][5]

Materials:

  • Fmoc-protected amino acids (including Fmoc-AMC-OH)

  • Rink Amide or Wang resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents (DMF, DCM)

Protocol:

  • Resin Swelling: The resin is swollen in DMF for 30 minutes.[6]

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treatment with 20% piperidine in DMF.[6]

  • Amino Acid Coupling: The Fmoc-protected amino acid (e.g., Fmoc-AMC-OH) is pre-activated with a coupling reagent and a base and then added to the resin. The reaction is allowed to proceed for a specified time to ensure complete coupling.[6]

  • Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Steps 2-4 are repeated for each amino acid in the desired sequence.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.[4]

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[7][8]

Protocol:

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., H₂O/D₂O mixture, DMSO-d₆).

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, providing distance constraints for structure calculation.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

  • Data Analysis:

    • Resonance assignment is performed to assign all proton and carbon signals to specific atoms in the peptide.

    • NOE-derived distance restraints, along with dihedral angle restraints derived from coupling constants, are used in molecular dynamics simulations to calculate a family of structures consistent with the NMR data.

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the overall secondary structure content of a peptide in solution.[9][10]

Protocol:

  • Sample Preparation: The purified peptide is dissolved in a suitable buffer (e.g., phosphate buffer).

  • Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm).

  • Data Analysis: The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures. Characteristic CD spectra include a strong negative band around 200 nm for random coil, two negative bands around 208 and 222 nm for α-helix, and a negative band around 218 nm for β-sheet.[9][11]

Visualizations

Conformational_Effects Comparative Conformational Effects on Peptide Backbone cluster_proline Proline cluster_amc AMC (inferred from Ac4c) Proline Proline Residue BetaTurn β-Turn Induction Proline->BetaTurn Promotes HelixDisruption α-Helix Disruption Proline->HelixDisruption Causes CisTrans cis/trans Isomerization Proline->CisTrans Allows AMC AMC Residue HelixFormation Helix Formation AMC->HelixFormation Promotes TurnFormation Turn Formation AMC->TurnFormation Promotes RigidBackbone Rigid Backbone AMC->RigidBackbone

Caption: Comparative effects of Proline and AMC on peptide secondary structure.

SPPS_Workflow General Workflow for Solid-Phase Peptide Synthesis (SPPS) Resin 1. Start with solid support (Resin) Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling 3. Couple Fmoc-protected Amino Acid (e.g., AMC or Proline) Deprotection1->Coupling Wash 4. Wash Coupling->Wash Repeat 5. Repeat steps 2-4 for each amino acid Wash->Repeat Repeat->Deprotection1 Next cycle Cleavage 6. Cleave peptide from resin and remove side-chain protecting groups Repeat->Cleavage Final cycle Purification 7. Purify by RP-HPLC Cleavage->Purification

Caption: A generalized workflow for the synthesis of peptides containing unnatural amino acids.

Conclusion

Both Proline and this compound (inferred from its parent compound Ac4c) are powerful tools for introducing conformational constraints into peptides. Proline's unique ability to induce β-turns and undergo cis/trans isomerization makes it a versatile residue for modulating peptide structure and function. AMC, on the other hand, is predicted to be a potent inducer of helical and turn structures, with the added functionality of a hydroxymethyl group that could participate in hydrogen bonding.

The choice between incorporating Proline or AMC into a peptide sequence will depend on the desired conformational outcome and the specific biological target. Further direct comparative studies are necessary to fully elucidate the nuanced differences between these two conformationally restricted amino acids and to exploit their full potential in the design of novel peptide therapeutics.

References

A Comparative Analysis of the Biological Activity of Cyclobutane and Cyclopropane Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of cyclic amino acids into peptide-based therapeutics and small molecule drugs is a well-established strategy to enhance potency, selectivity, and metabolic stability. Among the most utilized are the conformationally constrained cyclobutane and cyclopropane amino acids. Their rigid structures reduce the entropic penalty of binding to biological targets and can lock the molecule into a bioactive conformation. This guide provides an objective comparison of the biological activities of these two classes of amino acids, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Quantitative Comparison of Biological Activities

The choice between a cyclobutane and a cyclopropane moiety can have a significant and sometimes unpredictable impact on biological activity and metabolic stability. The following table summarizes a direct comparison of trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for the tert-butyl group in various bioactive compounds.

Compound SeriesAnalogIntrinsic Clearance (CLint) (μL/min/mg protein)Antihistamine Activity IC50 (μM)Lipid Droplet Formation EC50 (μM)
Model Amide 1 tert-Butyl11N/AN/A
CF3-Cyclopropane16N/AN/A
CF3-Cyclobutane16N/AN/A
Model Amide 2 tert-Butyl12N/AN/A
CF3-Cyclopropane1N/AN/A
CF3-Cyclobutane1N/AN/A
Butenafine tert-Butyl30N/AN/A
CF3-Cyclopropane21N/AN/A
CF3-Cyclobutane21N/AN/A
Tebutam tert-Butyl57N/AN/A
CF3-Cyclopropane107N/AN/A
CF3-Cyclobutane107N/AN/A
Buclizine tert-ButylN/A3119
CF3-CyclopropaneN/AInactive21
CF3-CyclobutaneN/A10215

Data sourced from Mykhailiuk et al. (2024).[1]

Key Observations:

  • Metabolic Stability: In the case of Model Amide 2 and Butenafine, both CF3-cyclopropane and CF3-cyclobutane analogs demonstrated improved metabolic stability (lower intrinsic clearance) compared to the tert-butyl parent compound.[1] Conversely, for Model Amide 1 and Tebutam, the introduction of either small ring resulted in decreased metabolic stability.[1] Notably, the metabolic stability of the cyclobutane and cyclopropane analogs were remarkably similar to each other in these examples.[1]

  • Biological Activity: For the antihistamine activity of Buclizine, the CF3-cyclopropane analog was inactive, whereas the CF3-cyclobutane analog retained activity, albeit with a higher IC50 than the parent compound.[1] Interestingly, for inducing lipid droplet formation, the CF3-cyclobutane analog was the most potent of the three.[1] This highlights that the choice between these two rings can have a dramatic and sometimes unpredictable impact on biological activity, underscoring the importance of empirical testing.

Signaling Pathway Modulation

Cyclobutane and cyclopropane amino acids can modulate various signaling pathways. A notable example is their interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.

Cyclopropane Amino Acid as an NMDA Receptor Co-agonist

1-aminocyclopropanecarboxylic acid (ACPC) acts as a partial agonist at the glycine binding site of the NMDA receptor. Its binding, along with glutamate, is necessary for channel opening and subsequent Ca²⁺ influx, which triggers downstream signaling cascades.

NMDA Receptor Activation by Cyclopropane Amino Acid cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Inactive) Glutamate->NMDA_Receptor Binds to GluN2 subunit ACPC 1-Aminocyclopropane- carboxylic Acid (Co-agonist) ACPC->NMDA_Receptor Binds to Glycine site (GluN1) NMDA_Receptor_Active NMDA Receptor (Active) Ca_influx Ca²⁺ Influx NMDA_Receptor_Active->Ca_influx Channel Opening CaM Calmodulin (CaM) Ca_influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates Signaling_Cascades Downstream Signaling (e.g., LTP, gene expression) CaMKII->Signaling_Cascades Phosphorylates Targets

NMDA Receptor Co-agonist Activity of a Cyclopropane Amino Acid.
Cyclobutane Amino Acid as an NMDA Receptor Antagonist

In contrast, certain derivatives of 1-aminocyclobutanecarboxylic acid have been shown to act as competitive antagonists at the NMDA receptor.[1] They bind to the glutamate or glycine site, preventing receptor activation and blocking the downstream signaling cascade.

NMDA Receptor Antagonism by Cyclobutane Amino Acid cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binding Blocked CBAA_Antagonist 1-Aminocyclobutane- carboxylic Acid Derivative (Antagonist) CBAA_Antagonist->NMDA_Receptor Competitively Binds No_Ca_influx No Ca²⁺ Influx NMDA_Receptor->No_Ca_influx Channel Remains Closed Blocked_Signaling Blocked Downstream Signaling No_Ca_influx->Blocked_Signaling

NMDA Receptor Antagonist Activity of a Cyclobutane Amino Acid.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, detailed experimental protocols for key assays are provided below.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines the procedure for determining the intrinsic clearance (CLint) of a compound in human liver microsomes.[1]

Materials:

  • Human liver microsomes (pooled)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw human liver microsomes on ice.

    • Prepare the test compound working solution by diluting the stock solution in phosphate buffer to the desired starting concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the human liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the microsome suspension at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Analysis:

    • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Cell-Based Antihistamine H1 Receptor Assay (Calcium Flux)

This protocol describes a functional assay to measure the antagonist activity of a compound at the histamine H1 receptor by monitoring changes in intracellular calcium.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Histamine (agonist).

  • Test compound (antagonist).

  • 96-well or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK293-H1 cells to ~80-90% confluency.

    • Seed the cells into the black, clear-bottom plates at an appropriate density and incubate overnight.

  • Dye Loading:

    • On the day of the assay, remove the culture medium.

    • Load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Functional Assay:

    • Place the cell plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths for the dye.

    • Add varying concentrations of the test compound (antagonist) to the wells and incubate for a defined period (pre-incubation).

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of histamine (agonist, typically the EC80 concentration) into the wells.

    • Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the histamine response against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

Lipid Droplet Formation Assay

This protocol details a method to quantify the formation of lipid droplets in cells, which can be induced by certain compounds.

Materials:

  • Adherent cell line (e.g., HeLa or 3T3-L1).

  • Cell culture medium.

  • Test compound.

  • Positive control for lipid droplet induction (e.g., oleic acid).

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Lipid droplet-specific fluorescent stain (e.g., BODIPY 493/503 or Nile Red).

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342).

  • Mounting medium.

  • Fluorescence microscope or high-content imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound or the positive control (oleic acid) for a specified period (e.g., 24 hours).

  • Cell Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with the fixative for 15-20 minutes at room temperature.

    • Wash the cells again with PBS.

    • Incubate the fixed cells with the lipid droplet stain and the nuclear counterstain in PBS for 30-60 minutes at room temperature, protected from light.

    • Wash the cells to remove excess stain.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides using the mounting medium.

    • Acquire images using a fluorescence microscope with appropriate filter sets for the lipid droplet and nuclear stains.

    • Quantify the number, size, and/or total area of lipid droplets per cell using image analysis software (e.g., ImageJ or CellProfiler).

  • Data Analysis:

    • Plot the quantified lipid droplet parameter against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value for lipid droplet formation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound, integrating the assays described above.

Preclinical Evaluation Workflow Compound_Synthesis Compound Synthesis (Cyclobutane/Cyclopropane Analogs) Primary_Screening Primary Screening: Receptor Binding & Functional Assays Compound_Synthesis->Primary_Screening Metabolic_Stability In Vitro Metabolic Stability (Human Liver Microsomes) Primary_Screening->Metabolic_Stability Selectivity_Profiling Selectivity Profiling: Off-target Assays Metabolic_Stability->Selectivity_Profiling In_Vivo_Efficacy In Vivo Efficacy Models Selectivity_Profiling->In_Vivo_Efficacy PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Efficacy->PK_PD Toxicology Preclinical Toxicology PK_PD->Toxicology Go_NoGo Go/No-Go Decision Toxicology->Go_NoGo

Preclinical Evaluation Workflow.

References

The In Vitro Efficacy of Peptides Constrained by 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is a continuous endeavor. The incorporation of non-proteinogenic amino acids to constrain peptide conformation is a leading strategy to enhance their therapeutic properties. This guide provides a comparative analysis of the in vitro efficacy of peptides featuring the novel constraining element, 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid, benchmarked against other common peptide modifications.

The inclusion of rigid amino acid analogs into peptides can pre-organize them into their bioactive conformation, reduce the entropic penalty upon binding to their target, and increase resistance to proteolytic degradation. While direct experimental data on peptides containing this compound remains limited in publicly accessible literature, we can infer its potential efficacy by examining studies on the closely related analog, 1-aminocyclobutane-1-carboxylic acid (ACBC). The addition of a hydroxymethyl group can potentially offer an additional point for hydrogen bonding or further structural rigidity.

Conformational studies on model peptides containing ACBC have shown that this residue effectively induces β-turn and helical conformations.[1][2] This predisposition for stable secondary structures is a critical attribute for mimicking the binding epitopes of natural peptides and proteins.

Comparative Analysis of Constrained Peptides

To provide a comprehensive overview, the following table summarizes the in vitro data for tuftsin analogs containing a related methano amino acid (1-aminocyclobutane-1-carboxylic acid derivative) and compares it with other well-established methods of peptide constraint, such as the incorporation of α-aminoisobutyric acid (Aib) and peptide stapling.

Peptide ModificationTarget SystemKey In Vitro ReadoutResultReference
1-Aminocyclobutane-1-carboxylic acid derivative in Tuftsin Mouse Peritoneal MacrophagesIL-6 Secretion[MThr¹]tuftsin and an isomer of [MVal³]tuftsin were considerably more active than the parent peptide at 2 x 10⁻⁷ M.[3]
1-Aminocyclobutane-1-carboxylic acid derivative in Tuftsin Human SerumEnzymatic Degradation[MThr¹]tuftsin and [MOrn²]tuftsin exhibited high resistance to enzymatic hydrolysis compared to tuftsin.[3]
α-Aminoisobutyric acid (Aib) in a VEGF-binding peptide Vascular Endothelial Growth Factor (VEGF)Binding AffinityIntroduction of Aib noticeably increased the peptide's affinity to VEGF.
Stapled Peptide (BID-DM) BCL-2/BH3 family PPIsProteolysis Resistance & PotencyComparable helicity, resistance to proteolysis, and potency to a monosubstituted variant.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for key experiments cited in the evaluation of constrained peptides.

Peptide Synthesis

Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4]

  • Resin Preparation: A suitable resin, such as Rink Amide MBHA, is used for the synthesis of C-terminally amidated peptides.

  • Amino Acid Coupling: The desired amino acids, including the modified this compound, are sequentially coupled to the growing peptide chain. A coupling reagent like TBTU or DIC with a base such as DIPEA is used to facilitate amide bond formation.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the newly added amino acid is removed using a solution of piperidine in DMF.

  • Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to determine its purity.

In Vitro Cytokine Release Assay

This assay measures the ability of a peptide to stimulate immune cells to release cytokines, providing an indication of its biological activity.

  • Cell Culture: Mouse peritoneal macrophages are cultured in a suitable medium, such as RPMI-1640 supplemented with fetal bovine serum.

  • Peptide Treatment: The cells are treated with various concentrations of the test peptides (e.g., tuftsin analogs) and the parent peptide.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of the cytokine of interest (e.g., IL-6) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Enzymatic Stability Assay

This assay assesses the resistance of a peptide to degradation by proteases.

  • Peptide Incubation: The test peptide is incubated in human serum or a solution containing a specific protease (e.g., trypsin) at 37°C.

  • Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic reaction in the aliquots is stopped, for example, by adding an acid or a protease inhibitor.

  • Analysis: The amount of intact peptide remaining at each time point is quantified by RP-HPLC.

  • Half-Life Calculation: The degradation half-life of the peptide is calculated from the rate of its disappearance over time.

Visualizing the Concepts

Diagrams can aid in understanding the structural and functional implications of incorporating constrained amino acids into peptides.

Impact of Constrained Amino Acids on Peptide Properties cluster_0 Unconstrained Peptide cluster_1 Constrained Peptide (with this compound) Flexible Conformation Flexible Conformation Protease Susceptibility Protease Susceptibility Flexible Conformation->Protease Susceptibility Lower Binding Affinity Lower Binding Affinity Flexible Conformation->Lower Binding Affinity Rigid Conformation Rigid Conformation Protease Resistance Protease Resistance Rigid Conformation->Protease Resistance Higher Binding Affinity Higher Binding Affinity Rigid Conformation->Higher Binding Affinity

Caption: Benefits of incorporating constrained amino acids.

Caption: Workflow for evaluating peptide efficacy in vitro.

References

Cyclobutane Residues: A Strategy for Enhancing Peptide Metabolic Stability In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The introduction of unnatural amino acids into peptide therapeutics is a key strategy for overcoming their inherent limitations, particularly their poor metabolic stability. Among these, cyclobutane-containing amino acids have emerged as a promising approach to increase resistance to enzymatic degradation and prolong in vivo half-life. This guide provides an objective comparison of the metabolic stability of peptides containing cyclobutane residues with their unmodified counterparts, supported by available experimental data and detailed methodologies.

Enhanced Proteolytic Resistance: The Case of Tuftsin Analogs

The immunomodulatory peptide tuftsin, with the sequence Thr-Lys-Pro-Arg, is susceptible to enzymatic degradation. However, the incorporation of 1-aminocyclobutanecarboxylic acid (Ac4c) derivatives has been shown to significantly enhance its stability.

A key study demonstrated that tuftsin analogs containing these cyclobutane residues exhibit high resistance to enzymatic hydrolysis in human serum compared to the native peptide. Specifically, analogs where the proteolytically sensitive Thr-Lys bond was targeted for modification showed markedly improved stability. This increased stability is attributed to the conformational constraints imposed by the cyclobutane ring, which can hinder the peptide's ability to fit into the active site of proteolytic enzymes.

While specific in vivo pharmacokinetic data such as half-life and clearance rates for these particular analogs were not detailed in the available literature, the enhanced serum stability is a strong indicator of improved in vivo metabolic stability.

Table 1: Comparison of Metabolic Stability of Tuftsin and its Cyclobutane-Containing Analogs

PeptideModificationIn Vitro Metabolic Stability (Human Serum)
Tuftsin (Thr-Lys-Pro-Arg)None (Unmodified)Susceptible to enzymatic degradation
[MThr¹]tuftsinThreonine replaced with a cyclobutane analogHigh resistance to enzymatic hydrolysis
[MOrn²]tuftsinLysine replaced with a cyclobutane analog of ornithineHigh resistance to enzymatic hydrolysis

The Underlying Principle: Steric Hindrance and Conformational Rigidity

The enhanced metabolic stability of peptides containing cyclobutane residues stems from the unique structural properties of the cyclobutane ring. This rigid, puckered structure introduces conformational constraints on the peptide backbone. This rigidity can:

  • Sterically hinder protease access: The bulky and conformationally restricted cyclobutane moiety can prevent the peptide from effectively binding to the active site of proteases.

  • Stabilize secondary structures: The constrained dipeptide unit can favor specific secondary structures, such as β-turns and helices, which can be less prone to proteolytic cleavage.

These structural modifications make the peptide a poorer substrate for a wide range of peptidases found in the blood and other tissues.

dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "Unmodified Peptide" A[Linear, Flexible Conformation] --> B{Protease Active Site}; B --> C[Rapid Degradation]; end

subgraph "Cyclobutane-Modified Peptide" D[Rigid, Constrained Conformation] --|> E{Protease Active Site}; E -.-> F[Reduced Degradation]; end

A -- "Modification" --> D [style=dashed, color="#4285F4"];

B[Protease Active Site] E[Protease Active Site]

style B fillcolor="#EA4335", fontcolor="#FFFFFF" style E fillcolor="#EA4335", fontcolor="#FFFFFF" style C fillcolor="#FBBC05", fontcolor="#202124" style F fillcolor="#34A853", fontcolor="#FFFFFF" } caption { label="Mechanism of Enhanced Stability"; fontsize=12; fontcolor="#5F6368"; }

Figure 1. Diagram illustrating how the rigid conformation of a cyclobutane-containing peptide hinders its binding to a protease active site, leading to reduced degradation compared to a flexible, unmodified peptide.

Experimental Protocols

Detailed in vivo pharmacokinetic studies for peptides containing simple cyclobutane residues are not widely available in the reviewed literature. However, the following sections outline standard methodologies for assessing peptide stability, which would be applicable in such studies.

In Vitro Plasma Stability Assay

This protocol provides a general framework for assessing the stability of a peptide in plasma, a crucial first step in evaluating its metabolic stability.

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Human or animal (e.g., rat, mouse) plasma

  • Quenching solution (e.g., acetonitrile or 10% trichloroacetic acid)

  • Internal standard (for LC-MS analysis)

  • HPLC or LC-MS/MS system

Procedure:

  • Pre-incubation: Pre-warm plasma to 37°C.

  • Incubation: Spike the test peptide into the pre-warmed plasma at a final concentration (e.g., 1-10 µM).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Quenching: Immediately add the aliquot to a cold quenching solution (e.g., 3 volumes of acetonitrile containing an internal standard) to precipitate plasma proteins and stop enzymatic activity.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes.

  • Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Plot the percentage of the intact peptide remaining versus time and calculate the half-life (t₁/₂) of the peptide in plasma.

dot graph G { node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Peptide + Plasma (37°C)"]; B [label="Incubate & Collect Aliquots at Time Points"]; C [label="Quench with Cold Acetonitrile"]; D [label="Centrifuge to Precipitate Proteins"]; E [label="Analyze Supernatant (LC-MS/MS)"]; F [label="Calculate Half-life (t½)"];

A -> B -> C -> D -> E -> F; }

Figure 2. Workflow for a typical in vitro plasma stability assay.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for determining the pharmacokinetic profile of a peptide in a rodent model.

Materials:

  • Sterile peptide solution for injection

  • Rodents (e.g., rats or mice)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Anesthetic (if required for blood collection)

  • Centrifuge

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Dosing: Administer the peptide to the animals via the desired route (e.g., intravenous bolus).

  • Blood Sampling: At predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes post-dose), collect blood samples from a suitable site (e.g., tail vein, saphenous vein).

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis: Extract the peptide from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration of the peptide versus time. Use appropriate software to calculate key pharmacokinetic parameters, including:

    • Half-life (t₁/₂)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Area under the curve (AUC)

G A Administer Peptide to Rodent (e.g., IV) B Collect Blood Samples at Various Time Points A->B C Process Blood to Obtain Plasma B->C D Quantify Peptide Concentration in Plasma (LC-MS/MS) C->D E Pharmacokinetic Analysis (Calculate t½, CL, AUC) D->E

Figure 3. General workflow for an in vivo pharmacokinetic study.

Conclusion

The incorporation of cyclobutane residues into peptides is a viable and effective strategy for enhancing their metabolic stability. The conformational constraints imposed by the cyclobutane ring lead to increased resistance to proteolytic degradation, a critical factor in improving the in vivo performance of peptide-based therapeutics. While comprehensive quantitative in vivo data directly comparing simple cyclobutane-modified peptides to their native counterparts is limited in the public domain, the strong in vitro evidence, such as that from the tuftsin analog studies, provides a compelling case for their use in drug design and development. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify the in vivo metabolic stability of novel peptide candidates containing cyclobutane residues.

Constraining Peptides: A Comparative Guide to Conformational Analysis of Cyclobutane-Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of cyclobutane rings into peptide backbones offers a powerful strategy for constraining conformational flexibility, a key aspect in the design of peptides with enhanced biological activity and stability. This guide provides a comparative analysis of peptides with and without cyclobutane constraints, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in this burgeoning field.

The introduction of cyclobutane-containing amino acids into peptides has been shown to induce specific, well-defined secondary structures, such as helices and turns, which can be crucial for molecular recognition and therapeutic efficacy.[1][2] This contrasts with their more flexible, linear counterparts, which often exist as an ensemble of conformations in solution, making it challenging to pinpoint the bioactive structure.[3][4]

Impact on Secondary Structure: A Quantitative Comparison

The conformational rigidity imposed by the cyclobutane moiety significantly influences the secondary structure of peptides. This is often quantified by measuring the percentage of helicity or the presence of specific turn structures.

Peptide TypeMethodKey FindingsReference
Linear Peptide (EK1) Circular Dichroism (CD)Exhibited a weak helical conformation with a helicity of 13.6%.[2]
Cyclobutane-Stapled Peptide (SEK1-12-1) Circular Dichroism (CD)Showed a significantly more stable helical conformation compared to the linear peptide.[2][5]
Hybrid γ,γ-Peptides with cis-Cyclobutane Residue High-Resolution NMRAdopt a strand-like structure.[6][7][8]
Hybrid γ,γ-Peptides with trans-Cyclobutane Residue High-Resolution NMRAdopt a more folded structure in solution due to intra- or inter-residue hydrogen bonding.[6][7][8]
Hybrid β,γ-Peptides with trans-Cyclobutane β-amino acid Molecular Dynamics (MD) SimulationsDevoid of any significant conformational bias.[1]
Hybrid γ,γ-Peptides with Cyclobutane γ-amino acid High-Resolution NMR & MD SimulationsShowed a well-defined secondary structure.[1][9][10]

Experimental Protocols

A variety of experimental and computational techniques are employed to elucidate the conformational landscape of these modified peptides.

Peptide Synthesis

Peptides incorporating cyclobutane amino acids are typically synthesized using solid-phase peptide synthesis (SPPS).[1][11] The process involves the sequential addition of amino acids to a growing peptide chain attached to a solid resin support. For cyclobutane-containing peptides, specialized building blocks like N-Boc-1-aminocyclobutanecarboxylic acid are utilized.[11]

Diagram of the Solid-Phase Peptide Synthesis (SPPS) Workflow:

SPPS_Workflow Resin Solid Support (Resin) Linker Linker Coupling Resin->Linker 1. Fmoc_AA1 Fmoc-Amino Acid 1 Coupling Linker->Fmoc_AA1 2. Deprotection1 Fmoc Deprotection Fmoc_AA1->Deprotection1 3. Fmoc_AA2 Fmoc-Amino Acid 2 (e.g., Cyclobutane AA) Coupling Deprotection1->Fmoc_AA2 4. Deprotection2 Fmoc Deprotection Fmoc_AA2->Deprotection2 5. Cleavage Cleavage from Resin & Side-Chain Deprotection Deprotection2->Cleavage n. Peptide Purified Peptide Cleavage->Peptide

Caption: A simplified workflow of solid-phase peptide synthesis (SPPS).

Conformational Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a cornerstone for determining the three-dimensional structure of peptides in solution.[3][12] Key parameters derived from NMR experiments include:

  • Nuclear Overhauser Effects (NOEs): Provide information about through-space distances between protons, which is crucial for defining the peptide's fold.[13][14]

  • Scalar Couplings (J-couplings): Yield information about dihedral angles within the peptide backbone and side chains.[13]

  • Chemical Shifts: Deviations from random coil values can indicate the presence of secondary structure.[4]

  • Temperature Coefficients of Amide Protons: Can identify intramolecularly hydrogen-bonded protons, which are characteristic of stable secondary structures.[4]

A typical protocol for NMR-based peptide structure analysis involves dissolving the peptide in a suitable deuterated solvent, acquiring a series of 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY), assigning the resonances, and then using the distance and dihedral angle restraints to calculate a family of structures.[12][13]

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide.[2] The characteristic far-UV CD spectra of alpha-helices, beta-sheets, and random coils allow for the estimation of the percentage of each structural element. For instance, a strong negative band around 222 nm is indicative of alpha-helical content.

Computational Modeling: Molecular dynamics (MD) simulations and quantum mechanics calculations complement experimental data by providing insights into the dynamic behavior and conformational preferences of peptides.[1][15][16] These methods can be used to predict stable conformations, analyze the effect of cyclobutane constraints, and calculate binding free energies.[15][16]

Logical Flow of Conformational Analysis:

Conformational_Analysis_Flow cluster_synthesis Peptide Preparation cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Structural Elucidation Peptide_Design Peptide Design (Linear vs. Cyclobutane) Synthesis Solid-Phase Peptide Synthesis Peptide_Design->Synthesis NMR NMR Spectroscopy (NOEs, J-couplings) Synthesis->NMR CD Circular Dichroism (Secondary Structure %) Synthesis->CD MD Molecular Dynamics Simulations Synthesis->MD Structure 3D Structure & Conformational Ensemble NMR->Structure CD->Structure QM Quantum Mechanics Calculations MD->QM MD->Structure

Caption: The integrated workflow for peptide conformational analysis.

The Role of Cyclobutane Stereochemistry

The stereochemistry of the cyclobutane ring itself plays a critical role in dictating the resulting peptide conformation. High-resolution NMR studies have demonstrated that peptides containing trans-cyclobutane amino acid residues tend to adopt more folded, compact structures.[6][7][8] In contrast, those with cis-cyclobutane residues are more inclined to form extended, strand-like structures.[6][7][8] This difference is attributed to the distinct patterns of intra- and inter-residue hydrogen bonding that are favored by each stereoisomer.

Conclusion

The incorporation of cyclobutane constraints into peptides is a proven and effective strategy for pre-organizing them into specific, bioactive conformations. The choice of cyclobutane amino acid (β vs. γ) and its stereochemistry (cis vs. trans) are critical determinants of the final peptide structure. A combination of experimental techniques, particularly NMR and CD spectroscopy, alongside computational modeling, provides a comprehensive toolkit for the detailed conformational analysis of these promising therapeutic candidates. This integrated approach is essential for the rational design of next-generation peptide-based drugs with improved efficacy and stability.

References

Cyclobutane Amino Acids as NMDA Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cyclobutane amino acids as N-methyl-D-aspartate (NMDA) receptor antagonists. It is intended to be a valuable resource for researchers and professionals in the fields of neuroscience and drug development, offering a concise overview of structure-activity relationships, comparative pharmacological data, and detailed experimental protocols for the evaluation of these compounds.

Introduction: The Role of NMDA Receptors and their Antagonists

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to an excessive influx of calcium ions, triggering a cascade of neurotoxic events implicated in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[2][3] Consequently, NMDA receptor antagonists have been a major focus of drug discovery efforts aimed at mitigating this excitotoxicity.[2]

Cyclobutane amino acids represent a class of conformationally restricted glutamate analogs that have shown promise as selective NMDA receptor antagonists.[4] Their rigid cyclobutane core allows for precise orientation of the pharmacophoric elements—the amino and carboxylic acid groups—providing a basis for exploring structure-activity relationships (SAR) and developing potent and selective antagonists.[4]

Structure-Activity Relationships and Comparative Potency

The pharmacological activity of cyclobutane amino acid derivatives as NMDA receptor antagonists is highly dependent on the nature and stereochemistry of substituents on the cyclobutane ring. A key study by Gaoni and colleagues systematically explored a range of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids.[4]

Their research revealed that potent and selective antagonism at the NMDA receptor is achieved when the 3-substituent contains a terminal acidic group, such as a carboxyethyl or phosphonoethyl moiety.[4] Notably, several of these compounds demonstrated higher potency than the standard competitive NMDA receptor antagonist, D-2-amino-5-phosphonopentanoate (D-AP5).[4] The anticonvulsant activity of these compounds generally mirrored their NMDA receptor antagonist potency.[4]

Table 1: Comparative Pharmacological Data of Selected Cyclobutane Amino Acid NMDA Receptor Antagonists

Compound IDStructure (Substitution at C-3)Potency vs. D-AP5IC50 / Ki (nM)Assay MethodReference
4b trans-CH=CH-PO(OH)2More PotentData not availableElectrophysiology (neonatal rat motoneurones)[4]
24 trans-(CH2)2-PO(OH)2More PotentData not availableElectrophysiology (neonatal rat motoneurones)[4]
35 cis-NH-CO-(CH2)2-COOHMore PotentData not availableElectrophysiology (neonatal rat motoneurones)[4]
40 trans-NH-CO-(CH2)2-PO(OH)2More PotentData not availableElectrophysiology (neonatal rat motoneurones)[4]
ACBC UnsubstitutedPartial AgonistData not available[5]

Note: This table is intended to be illustrative. Researchers should consult the primary literature for detailed experimental conditions and further data.

Experimental Protocols

The evaluation of cyclobutane amino acids as NMDA receptor antagonists typically involves a combination of electrophysiological, ion imaging, and radioligand binding assays. Below are detailed methodologies for these key experiments.

Electrophysiological Assays (Whole-Cell Patch-Clamp)

This technique directly measures the ion flow through the NMDA receptor channel in response to agonist application and the inhibitory effect of antagonist compounds.

Methodology:

  • Cell Preparation: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or heterologous expression systems (e.g., HEK293 or Xenopus oocytes) expressing specific NMDA receptor subunits.

  • Recording Setup: Employ a standard patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.

  • Pipette and Solutions:

    • Internal Solution (in mM): 140 CsF, 11 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES, 2 Na2ATP (pH adjusted to 7.3 with CsOH).

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). For NMDA receptor-mediated currents, use a Mg2+-free external solution and add NMDA (e.g., 100 µM) and a co-agonist like glycine or D-serine (e.g., 10 µM).

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a negative membrane potential (e.g., -60 mV) to relieve the Mg2+ block.

    • Apply the NMDA/co-agonist solution to evoke an inward current.

    • Once a stable baseline current is established, co-apply the cyclobutane amino acid antagonist at various concentrations.

    • Record the reduction in the NMDA-evoked current.

  • Data Analysis:

    • Measure the peak or steady-state current amplitude in the absence and presence of the antagonist.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the concentration-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the IC50 value.

Calcium Imaging Assays

This method measures the influx of Ca2+ through the NMDA receptor channel using fluorescent calcium indicators. It is a higher-throughput alternative to electrophysiology.[6]

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate cells (primary neurons or cell lines) on glass-bottom dishes.

    • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Imaging Setup: Use a fluorescence microscope equipped with a suitable light source, filters for the specific dye, and a sensitive camera.

  • Experimental Procedure:

    • Perfuse the cells with a Mg2+-free external solution containing glycine.

    • Establish a baseline fluorescence measurement.

    • Apply NMDA to induce a rise in intracellular Ca2+, measured as an increase in fluorescence intensity.

    • After a washout period, pre-incubate the cells with the cyclobutane amino acid antagonist for a defined period.

    • Re-apply NMDA in the presence of the antagonist and measure the change in fluorescence.

  • Data Analysis:

    • Quantify the change in fluorescence intensity (or ratio for ratiometric dyes like Fura-2) upon NMDA application.

    • Calculate the percentage of inhibition of the NMDA-induced calcium response by the antagonist at different concentrations.

    • Determine the IC50 value from the concentration-response curve.

Radioligand Binding Assays

These assays determine the affinity of a compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand that binds to a specific site on the receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex or hippocampus) or cells expressing NMDA receptors in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membranes multiple times to remove endogenous ligands.

  • Binding Reaction:

    • Incubate the prepared membranes with a specific radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653 for the glutamate binding site or [3H]MK-801 for the channel site) at a fixed concentration.

    • Add increasing concentrations of the unlabeled cyclobutane amino acid as a competitor.

    • Allow the reaction to reach equilibrium.

  • Separation and Counting:

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site or two-site competition model to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Depolarization Membrane Depolarization Mg_Block Mg2+ Block Relief Depolarization->Mg_Block Mg_Block->NMDAR enables CaM Calmodulin (CaM) Ca_Influx->CaM Excitotoxicity Excitotoxicity (Cell Death) Ca_Influx->Excitotoxicity CaMKII CaMKII CaM->CaMKII PKC PKC CaM->PKC nNOS nNOS CaM->nNOS CREB CREB Phosphorylation CaMKII->CREB PKC->CREB NO Nitric Oxide (NO) nNOS->NO Gene_Expression Gene Expression (Synaptic Plasticity, LTP, LTD) CREB->Gene_Expression

Caption: NMDA receptor activation and downstream signaling pathways.

Experimental Workflow for Evaluating NMDA Receptor Antagonists

This diagram outlines the general workflow for the screening and characterization of novel cyclobutane amino acids as NMDA receptor antagonists.

Experimental_Workflow Synthesis Synthesis of Cyclobutane Amino Acid Library Primary_Screening Primary Screening (e.g., Calcium Imaging Assay) Synthesis->Primary_Screening Hit_Compounds Identification of 'Hit' Compounds Primary_Screening->Hit_Compounds Secondary_Assay Secondary Assay (Electrophysiology - Patch-Clamp) Hit_Compounds->Secondary_Assay Binding_Assay Mechanism of Action (Radioligand Binding Assay) Hit_Compounds->Binding_Assay Potency_Determination IC50 Determination Secondary_Assay->Potency_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis Potency_Determination->SAR_Analysis Affinity_Determination Ki Determination Binding_Assay->Affinity_Determination Affinity_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis iterative process

Caption: A typical workflow for the discovery of NMDA receptor antagonists.

References

Harnessing Unnatural Amino Acids to Enhance Peptide Proteolytic Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their rapid degradation by proteases in vivo. A key strategy to overcome this limitation is the incorporation of unnatural amino acids (UAAs), which can significantly enhance resistance to proteolytic cleavage and extend the peptide's half-life. This guide provides a comparative analysis of the impact of various unnatural amino acids on peptide stability, supported by experimental data and detailed protocols for assessing proteolytic stability.

Comparative Stability of Peptides with Unnatural Amino Acids

The introduction of unnatural amino acids can dramatically improve the stability of peptides in the presence of proteases. These modifications can range from simple changes like D-amino acid substitution to the incorporation of more complex, non-proteinogenic amino acids. Below is a summary of quantitative data from various studies, showcasing the enhanced stability of peptides modified with unnatural amino acids.

Peptide/AnalogModificationHalf-life (t½)Fold ImprovementSource
SomatostatinNatural Peptide1-2 min (human plasma)-[1]
OctreotideD-Trp⁸ substitution1.5 h (human plasma)~45-90x[1]
hECP30Natural Peptide~16 min-[1]
hECP30 analogD-Orn and D-Pro substitutions>480 min>30x[1]
Apidaecin analog Api88C-terminal amide< 5 min (mouse serum)-[2]
Apidaecin analog Api134Arg¹⁷Orn substitution4 h (mouse serum)>48x[2]
Apidaecin analog Api137C-terminal acid6 h (mouse serum)>72x[2]
Pep05Natural Cationic AMP--[3]
DP06All L-Lys and L-Arg replaced by D-amino acids>60% remaining after 24h (human plasma)Significant[3]
UP11, UP13, UP14L-Lys and L-Arg replaced with L-Dab, L-Dap, or L-HorSignificantly more stable than Pep05Significant[3]

Note: The fold improvement is an estimation based on the provided data and may vary depending on experimental conditions.

Experimental Protocol: In Vitro Proteolytic Stability Assay in Human Serum

This protocol outlines a general method for determining the proteolytic stability of peptides containing unnatural amino acids by incubating them in human serum and analyzing the degradation over time using RP-HPLC.

1. Materials and Reagents:

  • Test peptide and control peptide (without unnatural amino acids)

  • Human serum (pooled from healthy donors)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Trifluoroacetic acid (TFA))

  • RP-HPLC system with a C18 column

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • HPLC vials

2. Procedure:

  • Peptide Stock Solution Preparation: Prepare a stock solution of the test and control peptides in a suitable solvent (e.g., sterile water or PBS) to a final concentration of 1 mg/mL.

  • Incubation:

    • In a microcentrifuge tube, add the peptide stock solution to pre-warmed human serum to achieve a final peptide concentration of 100 µg/mL.

    • A control sample should be prepared by adding the peptide to PBS instead of serum.

    • Incubate the samples at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 50 µL) from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • The t=0 sample should be taken immediately after adding the peptide to the serum.

  • Quenching and Protein Precipitation:

    • Immediately add the collected aliquot to a tube containing the quenching solution (e.g., 150 µL of 10% TCA) to stop the proteolytic reaction and precipitate serum proteins.

    • Vortex the mixture and incubate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis by RP-HPLC:

    • Carefully collect the supernatant, which contains the remaining intact peptide.

    • Analyze the supernatant using RP-HPLC with a C18 column. Monitor the peptide elution at a specific wavelength (typically 214 or 220 nm).

  • Data Analysis:

    • Integrate the peak area corresponding to the intact peptide for each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the t=0 sample (which is considered 100%).

    • Plot the percentage of remaining peptide against time to determine the degradation profile.

    • The half-life (t½) can be calculated by fitting the data to a one-phase exponential decay model.[4]

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the proteolytic stability of peptides.

Proteolytic_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide_Stock Peptide Stock Solution Incubation Incubate Peptide with Serum @ 37°C Peptide_Stock->Incubation Serum_Prep Serum Preparation Serum_Prep->Incubation Time_Points Collect Aliquots at Time Points Incubation->Time_Points Quench Quench Reaction & Precipitate Proteins Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC RP-HPLC Analysis Centrifuge->HPLC Data_Analysis Data Analysis (Half-life Calculation) HPLC->Data_Analysis

Caption: Workflow for proteolytic stability assay.

Discussion

The data consistently demonstrates that the incorporation of unnatural amino acids is a highly effective strategy for enhancing peptide stability. D-amino acids, for instance, are not recognized by the L-specific proteases that are abundant in serum, thereby preventing cleavage.[2][5] Other modifications, such as replacing proteolytically labile residues like arginine with non-proteinogenic analogs like ornithine, can also significantly increase half-life.[2] The choice of unnatural amino acid and its position within the peptide sequence are critical factors that must be optimized for each specific therapeutic candidate.[6] The provided experimental protocol offers a robust framework for evaluating the efficacy of such modifications in a physiologically relevant matrix.

References

Validating Modified Peptide Binding Affinity: A Comparative Guide to Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the binding affinity of modified peptides to their target receptors is a critical step in therapeutic development. This guide provides an objective comparison of key experimental techniques, complete with supporting data and detailed protocols, to aid in the selection of the most appropriate validation method.

The modification of peptides is a widely employed strategy to enhance their therapeutic properties, including stability, potency, and target specificity. A crucial aspect of evaluating these modified peptides is the precise measurement of their binding affinity to the target receptor. This guide explores and compares four commonly used techniques for this purpose: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Radioligand Binding Assays, and Enzyme-Linked Immunosorbent Assays (ELISA).

Comparative Analysis of Binding Affinity Validation Methods

The choice of method for validating peptide-receptor binding affinity depends on several factors, including the nature of the interacting molecules, the desired throughput, and the specific information required (e.g., kinetics, thermodynamics). The following table summarizes the key quantitative outputs and characteristics of each technique.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Radioligand Binding AssayELISA-Based Binding Assay
Primary Output Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (KD)Equilibrium dissociation constant (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Inhibition constant (Ki), IC50, Equilibrium dissociation constant (Kd), Maximum binding sites (Bmax)Equilibrium dissociation constant (KD), IC50
Principle Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[1]Measures the heat change associated with a binding event in solution.[2]Measures the displacement of a radiolabeled ligand by an unlabeled competitor.[3][4]Measures binding through an enzyme-linked secondary antibody that generates a colorimetric or fluorescent signal.[5][6]
Labeling Requirement Label-free.[1]Label-free.[7][8]Requires radiolabeling of a ligand.[3]Typically requires an antibody or tag for detection.[5][6]
Throughput Low to MediumLowHighHigh
Sample Consumption LowHighLowLow
Kinetic Information Yes (ka, kd).[1]Can be adapted to provide kinetic information.[9]Yes (association and dissociation rates can be determined).[4][10]No
Thermodynamic Data NoYes (ΔH, ΔS).[7][8][11]NoNo
Example Application Real-time monitoring of a modified peptide binding to a receptor immobilized on a sensor chip to determine on- and off-rates.Characterizing the complete thermodynamic profile of a modified peptide's interaction with its target receptor in solution.[2]High-throughput screening of a library of modified peptides to identify potent binders by their ability to displace a known radioligand.Screening a large number of modified peptides for binding to a receptor coated on a microplate.[12][13]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is crucial for understanding and implementing these techniques. The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for validating peptide binding affinity and a typical signaling pathway initiated by peptide-receptor binding.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Peptide Modified Peptide Synthesis & Purification SPR SPR Peptide->SPR ITC ITC Peptide->ITC RBA Radioligand Binding Assay Peptide->RBA ELISA ELISA Peptide->ELISA Receptor Target Receptor Expression & Purification Receptor->SPR Receptor->ITC Receptor->RBA Receptor->ELISA Kinetics Kinetic Parameters (ka, kd, KD) SPR->Kinetics Thermo Thermodynamic Parameters (KD, ΔH, ΔS) ITC->Thermo Affinity Binding Affinity (Ki, IC50, Kd) RBA->Affinity ELISA->Affinity Validation Validation Kinetics->Validation Validation of Binding Affinity Thermo->Validation Validation of Binding Affinity Affinity->Validation Validation of Binding Affinity

A generalized workflow for validating peptide binding affinity.

Signaling_Pathway Peptide Modified Peptide Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Activation Second_Messenger->Kinase Cellular_Response Cellular Response Kinase->Cellular_Response

A typical GPCR signaling pathway initiated by peptide binding.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for each of the discussed binding affinity validation techniques.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[1]

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP+)

  • Purified receptor (ligand)

  • Modified peptide (analyte)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

Protocol:

  • System Preparation: Start the SPR instrument and equilibrate the system with running buffer.

  • Ligand Immobilization:

    • Activate the sensor chip surface by injecting a mixture of EDC and NHS.

    • Inject the purified receptor solution in the immobilization buffer over the activated surface.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the modified peptide in running buffer.

    • Inject the peptide solutions sequentially over the immobilized receptor surface, starting with the lowest concentration.

    • Include a buffer-only injection as a control.

  • Dissociation: Allow the running buffer to flow over the sensor chip to monitor the dissociation of the peptide from the receptor.

  • Regeneration: Inject the regeneration solution to remove any remaining bound peptide and prepare the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[1]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[7][8][11]

Materials:

  • Isothermal titration calorimeter

  • Purified receptor

  • Modified peptide

  • Matched buffer (dialysis buffer for both receptor and peptide)

Protocol:

  • Sample Preparation:

    • Dialyze both the purified receptor and the modified peptide extensively against the same buffer to minimize heats of dilution.[11]

    • Determine the accurate concentrations of the receptor and peptide solutions.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe.

    • Load the receptor solution into the sample cell and the peptide solution into the injection syringe.

  • Titration:

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform an initial small injection to allow for equilibration.

    • Carry out a series of injections of the peptide solution into the receptor solution.

  • Control Experiment: Perform a control titration by injecting the peptide solution into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the peaks in the raw data to obtain the heat change for each injection.

    • Subtract the heat of dilution from the binding heats.

    • Plot the corrected heat changes against the molar ratio of peptide to receptor and fit the data to a suitable binding model to determine the equilibrium dissociation constant (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[2]

Radioligand Binding Assay (Competitive)

This assay measures the ability of an unlabeled modified peptide to compete with a radiolabeled ligand for binding to a receptor.[3]

Materials:

  • Receptor source (e.g., cell membranes, purified receptor)

  • Radiolabeled ligand with known affinity for the receptor

  • Unlabeled modified peptide

  • Assay buffer

  • Wash buffer

  • Filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Assay Setup:

    • In a 96-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled modified peptide.

    • Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.[14]

  • Filtration: Rapidly filter the contents of the wells through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[14]

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the modified peptide by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the modified peptide to generate a competition curve.

    • Determine the IC50 value (the concentration of the modified peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][16]

ELISA-Based Binding Assay

This versatile plate-based assay can be configured in various ways to measure peptide-receptor binding. A common format is a direct binding or competition assay.[5][6]

Materials:

  • 96-well microtiter plates

  • Purified receptor

  • Modified peptide (may be tagged, e.g., with biotin or His-tag)

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., BSA or non-fat milk in PBS)

  • Wash buffer (e.g., PBS with Tween-20)

  • Detection antibody conjugated to an enzyme (e.g., HRP-conjugated streptavidin or anti-His antibody)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Plate reader

Protocol (Direct Binding):

  • Coating: Coat the wells of a microtiter plate with the purified receptor by incubating with a solution of the receptor in coating buffer.

  • Washing: Wash the plate with wash buffer to remove any unbound receptor.

  • Blocking: Block the remaining protein-binding sites on the plate by incubating with blocking buffer.

  • Washing: Wash the plate with wash buffer.

  • Peptide Incubation: Add serial dilutions of the tagged modified peptide to the wells and incubate to allow binding to the immobilized receptor.

  • Washing: Wash the plate to remove any unbound peptide.

  • Detection:

    • Add the enzyme-conjugated detection antibody and incubate.

    • Wash the plate to remove any unbound antibody.

  • Signal Development:

    • Add the substrate solution and incubate to allow for color development.

    • Stop the reaction with the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the absorbance as a function of the peptide concentration and fit the data to a suitable binding model (e.g., one-site binding) to determine the equilibrium dissociation constant (KD).

References

A Head-to-Head Comparison of Constrained Amino Acid Building Blocks for Enhanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of peptides with improved therapeutic properties is a constant challenge. Native peptides often suffer from poor metabolic stability and low receptor affinity due to their conformational flexibility. The incorporation of constrained amino acid building blocks is a powerful strategy to overcome these limitations. This guide provides an objective, data-driven comparison of different classes of constrained amino acids, offering insights into their impact on peptide performance and providing detailed experimental protocols to aid in their application.

This guide will delve into a head-to-head comparison of key performance metrics for peptides modified with various constrained amino acid building blocks. We will explore their effects on proteolytic stability, receptor binding affinity, and conformational rigidity.

The Impact of Constraint: A Quantitative Overview

The introduction of conformational constraints into a peptide backbone can have a profound impact on its biological activity and pharmacokinetic properties. By reducing the entropic penalty of binding and stabilizing bioactive conformations, constrained amino acids can lead to significant improvements in potency and stability. The following tables summarize quantitative data from various studies, offering a comparative look at different constraining strategies.

Table 1: Comparative Proteolytic Stability of Peptides Incorporating Constrained Amino Acids
Peptide Sequence/ClassConstraining Amino Acid/ModificationProtease(s)Half-life (t½) / % RemainingAnalytical Method
Esculentin-1a(1-21)NH₂ Analogα-Aminoisobutyric acid (Aib)Trypsin, Chymotrypsin> 240 min (Aib analog) vs. ~60 min (native)RP-HPLC
p53-derived peptideα,α-disubstituted α-amino acidsPronaseSignificantly increased resistanceMass Spectrometry
Z34C-derived α-helical peptideLactam bridge (Lys-Glu)α-ChymotrypsinMarkedly enhanced resistance vs. linearRP-HPLC
Neuropeptide Y fragmentcis-Cyclobutane β-amino acidNot specifiedMarkedly improved proteolytic stabilityNot specified

Note: Direct comparison of half-lives across different studies should be approached with caution due to variations in experimental conditions, including enzyme concentrations and peptide sequences.

Table 2: Comparative Receptor Binding Affinity of Peptides with Constrained Amino Acids
Parent Peptide/Target ReceptorConstraining Amino Acid/ModificationKi / IC50Fold Change vs. Native
Neuropeptide Y fragment / Y4 Receptorcis-Cyclobutane β-amino acidPotent and selective Y4R agonistSignificant shift in selectivity
p53 peptide / MDM2α-Aminoisobutyric acid (Aib)Lower IC50Stronger inhibition
TNFα-derived peptide / TNFR1Cyclized (disulfide bond)IC50 = 75 μM-
Bak-derived peptide / Bcl-xLAlternating α,β-peptide sequenceKi = 1.5 μM-

Conformational Control: The Role of Constrained Geometries

Constrained amino acids exert their influence by restricting the allowable dihedral angles (φ and ψ) of the peptide backbone. This is best visualized through Ramachandran plots, which map the energetically favorable conformational space for an amino acid residue.

For a standard L-amino acid like alanine, the Ramachandran plot shows distinct allowed regions corresponding to α-helical and β-sheet conformations. In contrast, constrained amino acids exhibit a much more restricted conformational landscape.

For example, α-aminoisobutyric acid (Aib) , a prototypical α,α-disubstituted amino acid, strongly favors helical conformations.[1] Its Ramachandran plot shows allowed regions confined to the α-helical and 3₁₀-helical spaces. This is due to the steric hindrance imposed by the gem-dimethyl groups on its α-carbon.[2]

Similarly, cyclic amino acids like 1-aminocyclopentanecarboxylic acid (Ac5c) and 1-aminocyclohexanecarboxylic acid (Ac6c) also impose significant conformational restrictions, guiding peptides to adopt specific turn or helical structures. The ring size of the cyclic constraint directly influences the preferred dihedral angles.

The following diagram illustrates the logical relationship between the incorporation of a constrained amino acid and the resulting improvements in peptide properties.

G Impact of Constrained Amino Acids on Peptide Properties cluster_0 Molecular Level cluster_1 Structural Consequences cluster_2 Therapeutic Benefits Constrained_AA Incorporate Constrained Amino Acid Building Block Reduced_Flexibility Reduced Conformational Flexibility Constrained_AA->Reduced_Flexibility Restricts Dihedral Angles Defined_Conformation Stabilization of Bioactive Conformation Reduced_Flexibility->Defined_Conformation Favors Specific Geometries Increased_Stability Increased Proteolytic Stability Defined_Conformation->Increased_Stability Masks Protease Cleavage Sites Enhanced_Affinity Enhanced Receptor Binding Affinity Defined_Conformation->Enhanced_Affinity Lowers Entropic Penalty of Binding Improved_Selectivity Improved Receptor Selectivity Enhanced_Affinity->Improved_Selectivity

Figure 1. Logical workflow of how constrained amino acids improve peptide properties.

Experimental Protocols

To facilitate the practical application of constrained amino acids, this section provides detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of Peptidomimetics

This protocol outlines the manual synthesis of a peptide incorporating a constrained amino acid using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-protected constrained amino acid (e.g., Fmoc-Aib-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15-20 minutes. Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered constrained amino acids, a longer coupling time or double coupling may be necessary.

    • Monitor coupling completion using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

The following diagram illustrates a typical workflow for solid-phase peptide synthesis.

G Solid-Phase Peptide Synthesis Workflow Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HATU, DIPEA) Washing_1->Amino_Acid_Coupling Washing_2 Washing (DMF/DCM) Amino_Acid_Coupling->Washing_2 Repeat All Amino Acids Coupled? Washing_2->Repeat Repeat->Fmoc_Deprotection No Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Yes Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, Analytical HPLC) Purification->Characterization End End Characterization->End

Figure 2. A generalized workflow for solid-phase peptide synthesis (SPPS).

Proteolytic Stability Assay

This protocol assesses the resistance of a peptide to degradation by a specific protease.

Materials:

  • Peptide stock solution (in a suitable buffer or DMSO)

  • Protease stock solution (e.g., trypsin, chymotrypsin in an appropriate buffer)

  • Reaction buffer (e.g., Tris-HCl or PBS, pH optimized for the protease)

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) or a specific protease inhibitor)

  • RP-HPLC system

Procedure:

  • Preparation: Prepare a solution of the peptide in the reaction buffer at a defined concentration (e.g., 1 mg/mL).

  • Initiation: Add the protease stock solution to the peptide solution to initiate the reaction (a typical enzyme:substrate ratio is 1:100 w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the quenching solution to the aliquot.

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of the remaining intact peptide. The peak area of the peptide at each time point is compared to the peak area at time zero.

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide.

Receptor Binding Assay (Competitive Binding)

This assay measures the affinity of a peptide for its target receptor.

Materials:

  • A source of the target receptor (e.g., cell line expressing the receptor, membrane preparation, or purified receptor)

  • Radiolabeled or fluorescently labeled ligand known to bind the receptor

  • Unlabeled test peptide (the competitor)

  • Binding buffer

  • Washing buffer

  • Filtration apparatus with glass fiber filters

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Plate Preparation: Pre-treat the filter plates with a blocking agent (e.g., polyethyleneimine or bovine serum albumin) to reduce non-specific binding.

  • Competitive Binding: In the wells of the filter plate, incubate a constant concentration of the labeled ligand with the receptor source in the presence of varying concentrations of the unlabeled test peptide.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound from the free ligand by vacuum filtration through the glass fiber filters. The receptor-bound ligand will be retained on the filter.

  • Washing: Wash the filters with cold washing buffer to remove any unbound ligand.

  • Detection: Quantify the amount of bound labeled ligand on the filters using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test peptide. Determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand.

Signaling Pathways and a Deeper Look at GPCRs

Many constrained peptide therapeutics are designed to target G protein-coupled receptors (GPCRs). The following diagram illustrates a canonical GPCR signaling cascade initiated by the binding of a peptide agonist.[3][4][5] Understanding this pathway is crucial for designing peptides that can effectively modulate receptor function.

G Canonical GPCR Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Peptide_Agonist Peptide Agonist GPCR GPCR Peptide_Agonist->GPCR Binds G_Protein G Protein (αβγ) GPCR->G_Protein Activates G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP -> GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates Targets

Figure 3. A simplified representation of a G protein-coupled receptor signaling pathway.

Conclusion

The incorporation of constrained amino acid building blocks is a versatile and effective strategy for enhancing the therapeutic potential of peptides. By carefully selecting the appropriate constraining element, researchers can fine-tune the conformational properties of a peptide to improve its stability, receptor binding affinity, and selectivity. The data and protocols presented in this guide provide a foundation for the rational design and experimental evaluation of novel peptidomimetics with superior drug-like properties. As our understanding of the structural basis of peptide-receptor interactions continues to grow, so too will the sophistication and application of constrained amino acid building blocks in drug discovery.

References

Safety Operating Guide

Essential Safety and Operational Guide for 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling, storage, and disposal of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring personal and environmental safety.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves (minimum 4 mil thickness)Provides a barrier against skin contact.[1][2][3] Disposable gloves should be changed frequently, especially if contaminated.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles.Mandatory to protect eyes from dust and splashes.[1][2] A face shield is recommended for splash hazards.[3][4]
Skin and Body Protection Standard laboratory coat.Protects skin and clothing from contamination.[1][2][3][5]
Respiratory Protection NIOSH-approved respirator with a particulate filter.Necessary if handling procedures are likely to generate dust, especially outside of a fume hood.[1][4]

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are critical to minimize exposure and prevent contamination. All operations involving open vessels should be conducted in a way that minimizes the creation of aerosols.[6]

Experimental Workflow for Handling Solid Chemical

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_sds Review Safety Data Sheet (SDS) and relevant safety information prep_ppe Don appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare workspace in a chemical fume hood prep_ppe->prep_workspace handling_weigh Carefully weigh the compound using a tared weigh boat prep_workspace->handling_weigh handling_transfer Slowly transfer the solid to the reaction vessel handling_weigh->handling_transfer handling_dissolve Add solvent to dissolve the compound handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate all surfaces and equipment handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of contaminated waste in designated containers cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove PPE in the correct order cleanup_dispose->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of solid this compound.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.

Table 2: Disposal Protocols

Waste TypeDisposal Procedure
Contaminated Solid Waste Items such as gloves, weigh boats, and paper towels that have come into contact with the chemical should be collected in a designated and clearly labeled hazardous waste container.[1]
Unused Chemical Dispose of as hazardous waste in accordance with institutional and local regulations. Do not return unused chemicals to the original container to avoid contamination.[4]
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

Decision Tree for Chemical Waste Disposal

cluster_contaminated Contaminated Waste start Waste Generated is_contaminated Is the waste contaminated with This compound? start->is_contaminated is_solid Is it solid waste? is_contaminated->is_solid Yes non_contaminated Dispose of according to standard laboratory procedures is_contaminated->non_contaminated No solid_waste Collect in designated hazardous solid waste container is_solid->solid_waste Yes is_liquid Is it liquid waste? is_solid->is_liquid No liquid_waste Collect in designated hazardous liquid waste container is_liquid->liquid_waste Yes

Caption: A decision-making flowchart for the appropriate disposal of waste generated during the handling of the chemical.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Table 3: Emergency Response

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention if irritation persists.
Eye Contact Immediately rinse cautiously with water for several minutes.[7] If present, remove contact lenses and continue rinsing for at least 15 minutes. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[7] Seek immediate medical attention.
Spill Alert others in the vicinity.[4] For small spills, use an appropriate absorbent material and collect it into a designated hazardous waste container. For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
Reactant of Route 2
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.